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  • Product: 5-Nitro-2-(pyrazol-1-yl)benzonitrile
  • CAS: 17417-12-8

Core Science & Biosynthesis

Foundational

Synthesis Protocol and Mechanistic Analysis of 5-Nitro-2-(1H-pyrazol-1-yl)benzonitrile

Executive Summary As a Senior Application Scientist, I have structured this whitepaper to provide a definitive, self-validating methodology for the synthesis of 5-nitro-2-(1H-pyrazol-1-yl)benzonitrile . This compound is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I have structured this whitepaper to provide a definitive, self-validating methodology for the synthesis of 5-nitro-2-(1H-pyrazol-1-yl)benzonitrile . This compound is a highly valuable heterocyclic building block frequently utilized in the development of kinase inhibitors and immunomodulatory drugs. The synthesis relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr) reaction. This guide not only details the step-by-step experimental protocol but also deconstructs the thermodynamic and kinetic rationale behind every reagent and condition selected, ensuring complete reproducibility and scientific integrity.

Mechanistic Rationale & Pathway

The core transformation involves the displacement of a fluoride leaving group by a pyrazolide nucleophile. The substrate,, is exceptionally activated for SNAr. The fluorine atom is positioned ortho to a strongly electron-withdrawing nitrile group and para to a nitro group. These functional groups synergistically deplete electron density from the C2 position, significantly lowering the activation energy required for nucleophilic attack.

Upon attack by the pyrazole anion, the system forms a transient, negatively charged Meisenheimer complex . The stability of this intermediate dictates the reaction rate. The subsequent elimination of the fluoride anion restores aromaticity, acting as the thermodynamic sink that drives the reaction to completion. This fundamental SNAr mechanism is widely validated in the synthesis of complex pharmaceuticals, such as.

SNAr_Mechanism A 2-Fluoro-5-nitrobenzonitrile (Electrophile) C Meisenheimer Complex (Transition State) A->C Nucleophilic Attack B Pyrazole Anion (Nucleophile) B->C D 5-Nitro-2-(pyrazol-1-yl)benzonitrile (Product) C->D Rearomatization E Fluoride Anion (Leaving Group) C->E Elimination

Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway via a Meisenheimer complex intermediate.

Experimental Design & Reagent Selection

To establish a self-validating system, every chemical input must be justified by its kinetic or thermodynamic contribution to the workflow.

  • Nucleophile Stoichiometry: We utilize 1.1 equivalents of pyrazole. The slight excess ensures complete consumption of the more expensive fluorinated electrophile, simplifying downstream purification.

  • Base Selection (K₂CO₃): Pyrazole has a pKa of ~14.4. Potassium carbonate (2.0 equivalents) is a mild, heterogeneous base that efficiently deprotonates pyrazole without risking the hydrolysis of the nitrile group—a common side reaction when using stronger bases like NaOH or NaH. The excess base also acts as a scavenger for the generated hydrofluoric acid (HF), forming insoluble KF and driving the equilibrium forward.

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is the optimal solvent. Its high dielectric constant provides an ideal solvation window, stabilizing the highly polar Meisenheimer transition state while leaving the pyrazolide anion relatively unsolvated and highly reactive[1].

Table 1: Reagent Stoichiometry and Mass Balance
ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
2-Fluoro-5-nitrobenzonitrile166.111.001.66 g (10.0 mmol)Electrophile
1H-Pyrazole68.081.100.75 g (11.0 mmol)Nucleophile
Potassium Carbonate (K₂CO₃)138.212.002.76 g (20.0 mmol)Mild Base
N,N-Dimethylformamide (DMF)73.09N/A15.0 mLPolar Aprotic Solvent
Table 2: Solvent Comparison for SNAr Execution
SolventPolarity IndexBoiling PointSuitability for SNArMechanistic Drawbacks
DMF 6.4 153 °C Optimal (Standard) High BP requires aqueous precipitation workup.
Acetonitrile5.882 °CGoodLower solubility for inorganic bases (K₂CO₃).
THF4.066 °CModerateSlower reaction kinetics due to lower polarity.

Step-by-Step Synthesis Protocol

This protocol is designed to be self-validating through strict In-Process Controls (IPCs).

Workflow Step1 1. Reagent Preparation Substrate, Pyrazole, K2CO3, DMF Step2 2. Reaction Execution Stir at 25-60°C, 16h Step1->Step2 Step3 3. Reaction Monitoring TLC / LCMS Analysis Step2->Step3 Step4 4. Aqueous Workup Precipitation in Ice Water Step3->Step4 Step5 5. Purification Filtration & Recrystallization Step4->Step5 Step6 6. Characterization NMR, HPLC, MS Validation Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the target.

Reaction Setup
  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Add 2-fluoro-5-nitrobenzonitrile (1.66 g, 10.0 mmol) and 1H-pyrazole (0.75 g, 11.0 mmol) to the flask.

  • Suspend the reactants in anhydrous DMF (15.0 mL).

  • Add finely powdered anhydrous potassium carbonate (2.76 g, 20.0 mmol) in one portion. The mixture will form a heterogeneous suspension.

Execution & In-Process Monitoring
  • Stir the reaction mixture at room temperature (25 °C). Due to the highly activated nature of the substrate, heating is generally unnecessary, though warming to 50 °C can accelerate sluggish reactions.

  • IPC 1 (TLC): After 4 hours, sample the reaction. Quench a 10 µL aliquot in 1 mL of water and extract with 1 mL of EtOAc. Run TLC (Hexanes:EtOAc 3:1). Monitor for the complete disappearance of the high-Rf starting material.

  • IPC 2 (LCMS): Confirm conversion by observing the product mass ([M+H]⁺ = 215.05) and the absence of the starting material mass. Continue stirring for up to 16 hours if conversion is incomplete.

Workup & Purification
  • Once IPCs confirm >95% conversion, pour the crude reaction mixture slowly into 150 mL of vigorously stirred ice-water.

    • Causality Note: The product,2[2], is highly hydrophobic and will immediately precipitate as a pale yellow solid. The DMF, excess K₂CO₃, and KF byproducts remain completely dissolved in the aqueous phase.

  • Stir the suspension for 30 minutes to ensure complete precipitation and to break up any aggregates.

  • Filter the solid under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 × 20 mL) to remove trace DMF.

  • Dry the solid in a vacuum oven at 45 °C for 12 hours.

  • Optional: If TLC indicates trace impurities (e.g., unreacted pyrazole), recrystallize the crude solid from hot ethanol to yield analytically pure crystals.

Analytical Characterization

To validate the structural integrity of the synthesized product, the following analytical signatures must be confirmed:

  • LCMS (ESI+): Expected exact mass for C₁₀H₆N₄O₂ is 214.05. The spectrum must show a dominant pseudo-molecular ion peak at m/z 215.05 [M+H]⁺ .

  • FT-IR (ATR): Look for a sharp, distinct absorption band at ~2230 cm⁻¹ , confirming the integrity of the nitrile (-C≡N) group, which proves it was not hydrolyzed during the basic SNAr conditions. Strong asymmetric and symmetric NO₂ stretches will appear at ~1530 cm⁻¹ and ~1350 cm⁻¹.

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum will exhibit a highly deshielded aromatic system. The pyrazole protons typically appear as three distinct signals (two doublets and a multiplet) between 6.6 ppm and 8.5 ppm. The benzene ring protons will show a characteristic AMX spin system, with the proton ortho to the nitro and nitrile groups appearing as a highly deshielded doublet (J ~ 2.5 Hz) near 8.8 ppm.

References

  • Title: 5-Nitro-2-(1H-pyrazol-1-yl)benzonitrile (CAS 17417-12-8) | Source: CymitQuimica | URL: 2

  • Title: 2-Fluoro-5-nitrobenzonitrile 97% | Source: Sigma-Aldrich | URL: Link

  • Title: WO2018119036A1 - Pyrazole derivatives as MALT1 inhibitors | Source: Google Patents | URL: 3

  • Title: Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base | Source: MDPI | URL: 1

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Nitro-2-(pyrazol-1-yl)benzonitrile

Executive Summary In modern drug discovery and complex organic synthesis, highly functionalized aromatic building blocks serve as the critical foundation for novel pharmacophores. 5-Nitro-2-(pyrazol-1-yl)benzonitrile (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex organic synthesis, highly functionalized aromatic building blocks serve as the critical foundation for novel pharmacophores. 5-Nitro-2-(pyrazol-1-yl)benzonitrile (CAS: 17417-12-8) is a uniquely structured intermediate characterized by a push-pull electronic system[1]. This in-depth technical guide provides an authoritative overview of its physicochemical properties, mechanistic reactivity, and field-proven methodologies for its synthesis and downstream derivatization.

Structural and Physicochemical Profiling

The utility of 5-Nitro-2-(pyrazol-1-yl)benzonitrile stems from its dense array of orthogonal functional groups: a reducible nitro group, a hydrolyzable/reducible nitrile, and a sterically demanding pyrazole ring[1]. The presence of the nitro group imparts significant polarity and heavily influences the compound's reactivity, making the aromatic core highly electron-deficient[1].

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name 5-Nitro-2-(1H-pyrazol-1-yl)benzonitrile
CAS Registry Number 17417-12-8
Molecular Formula C10H6N4O2
Molecular Weight 214.18 g/mol
SMILES String C(#N)C1=C(C=CC(N(=O)=O)=C1)N2C=CC=N2
Purity Standards Typically ≥98% (Verified via NMR, HPLC, LC-MS)[2]
Structural Class Aryl-substituted pyrazole / Nitroarene
Electronic Reactivity Map

To understand the downstream potential of this molecule, one must analyze its electronic distribution. The para-nitro and ortho-nitrile groups synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the benzene ring, priming it for specific transformations.

ReactivityMap Core 5-Nitro-2-(pyrazol-1-yl)benzonitrile (Central Scaffold) Nitrile Nitrile Group (-C≡N) Electrophilic Center (Hydrolysis/Reduction) Core->Nitrile Ortho-activating Nitro Nitro Group (-NO2) Strong EWG (Chemoselective Reduction) Core->Nitro Para-activating Pyrazole Pyrazole Ring Steric Bulk (Pharmacophore Binding) Core->Pyrazole SNAr Installed Benzene Benzene Core Electron Deficient (Pi-Pi Stacking) Core->Benzene Scaffold

Fig 1: Electronic reactivity map of the 5-Nitro-2-(pyrazol-1-yl)benzonitrile scaffold.

Upstream Synthesis: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale

The synthesis of 5-Nitro-2-(pyrazol-1-yl)benzonitrile is classically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The feasibility of concerted SNAr processes is dictated by the stabilization of the anionic Meisenheimer complex intermediate[3]. By utilizing 2-fluoro-5-nitrobenzonitrile as the starting material, the high electronegativity of the fluorine atom heavily activates the C2 position. The pyrazole acts as the nucleophile, displacing the fluoride ion.

Step-by-Step Methodology: SNAr Protocol

This protocol is designed as a self-validating system, utilizing precipitation for purification to bypass tedious column chromatography.

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-nitrobenzonitrile (10.0 g, 60.2 mmol, 1.0 eq) and 1H-pyrazole (4.5 g, 66.2 mmol, 1.1 eq).

  • Solvent Addition: Suspend the reactants in 100 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Introduction: Add finely powdered anhydrous Potassium Carbonate (K₂CO₃) (16.6 g, 120.4 mmol, 2.0 eq) in one portion.

    • Causality Note: K₂CO₃ is chosen because it is a mild base, perfectly calibrated to deprotonate the pyrazole (pKa ~14) without inducing competitive hydration or hydrolysis of the sensitive nitrile group—a common side reaction when using stronger bases like NaOH or KOH.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.

  • Monitoring: Monitor the reaction progress via TLC (Hexanes:EtOAc 3:1) or LC-MS until the complete consumption of the fluorinated starting material is observed.

  • Workup & Isolation: Cool the reaction mixture to room temperature and slowly pour it into 400 mL of vigorously stirred, ice-cold distilled water. The high polarity of the nitro group ensures the product has poor aqueous solubility, causing it to precipitate instantly[1].

  • Purification: Filter the pale yellow precipitate under vacuum, wash the filter cake with copious amounts of water (3 x 50 mL) to remove DMF and inorganic salts, and dry overnight in a vacuum oven at 50 °C.

Downstream Derivatization: Chemoselective Nitro Reduction

Mechanistic Rationale

In medicinal chemistry, the nitro group is frequently utilized as a stable placeholder for an amine. However, reducing a nitro group in the presence of a nitrile is notoriously challenging. Standard catalytic hydrogenation (Pd/C, H₂) can lead to the over-reduction of the nitrile into a primary amine. To achieve strict chemoselectivity, a mild Single-Electron Transfer (SET) mechanism using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is employed[4].

Step-by-Step Methodology: Reduction Protocol
  • Preparation: In a 500 mL round-bottom flask, dissolve 5-nitro-2-(pyrazol-1-yl)benzonitrile (10.0 g, 46.7 mmol, 1.0 eq) in 150 mL of an Ethanol/Water mixture (ratio 4:1 v/v).

  • Reagent Addition: Add Iron (Fe) powder (13.0 g, 233.5 mmol, 5.0 eq) and Ammonium Chloride (NH₄Cl) (5.0 g, 93.4 mmol, 2.0 eq) to the solution.

    • Causality Note: The Fe/NH₄Cl system generates a mild acidic environment that activates the iron surface without hydrolyzing the nitrile. Water acts as the terminal hydrogen source in this highly chemoselective process[4].

  • Reaction Execution: Heat the vigorously stirred suspension to reflux (80 °C) for 2–3 hours.

  • Monitoring: Verify the disappearance of the nitro starting material via LC-MS. The conversion to the amine will be marked by a significant shift in the UV trace and a mass shift of -30 Da (loss of two oxygens, gain of two protons).

  • Workup: While still hot, filter the reaction mixture through a pad of Celite to remove the iron oxide (magnetite) sludge[4]. Wash the Celite pad with hot ethanol (2 x 50 mL).

  • Isolation: Concentrate the combined filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous residue with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and evaporate the solvent to yield 5-amino-2-(pyrazol-1-yl)benzonitrile.

SynthesisWorkflow SM 2-Fluoro-5-nitrobenzonitrile + 1H-Pyrazole Int 5-Nitro-2-(pyrazol-1-yl)benzonitrile (Target Intermediate) SM->Int SNAr Reaction K2CO3, DMF, 80°C Prod 5-Amino-2-(pyrazol-1-yl)benzonitrile (Downstream Amine) Int->Prod Chemoselective Reduction Fe, NH4Cl, EtOH/H2O, 80°C API Complex Heterocycles (e.g., Kinase Inhibitors) Prod->API Amide Coupling / Cyclization

Fig 2: Synthetic workflow from SNAr to chemoselective reduction and API integration.

Analytical Characterization & Safety

Spectroscopic Signatures

When validating the success of the aforementioned protocols, ¹H NMR is the gold standard.

  • Nitro Stage: The aromatic protons on the benzene ring of 5-Nitro-2-(pyrazol-1-yl)benzonitrile will appear highly deshielded (typically >8.0 ppm) due to the strong electron-withdrawing nature of the -NO₂ group.

  • Amine Stage: Upon reduction, the electron-donating nature of the resulting -NH₂ group will shield the adjacent aromatic protons, shifting them upfield (typically between 6.5–7.5 ppm). The broad singlet of the -NH₂ protons will also appear around 4.0–5.5 ppm, exchangeable with D₂O.

Environmental and Safety Impact

As with many nitro-containing aromatic compounds, 5-Nitro-2-(pyrazol-1-yl)benzonitrile presents potential toxicity and environmental hazards[1]. The nitroarene moiety can act as a skin sensitizer and is potentially mutagenic. All handling must be conducted within a certified fume hood using appropriate PPE. The use of the Fe/NH₄Cl reduction protocol actively mitigates environmental impact by replacing harsh, toxic metal hydrides with abundant, non-hazardous iron and water[4].

References

  • CAS 17417-12-8: 5-Nitro-2-(1H-pyrazol-1-yl)benzonitrile - CymitQuimica. 5

  • 17417-12-8 | 5-Nitro-2-(pyrazol-1-yl)benzonitrile - BLDpharm.2

Sources

Foundational

An In-depth Technical Guide to the Solubility of 5-Nitro-2-(pyrazol-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive technical overview of the solubility characteristics of 5-Nitro-2-(pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Nitro-2-(pyrazol-1-yl)benzonitrile (CAS No. 17417-12-8). In the absence of extensive published quantitative solubility data for this specific compound, this document serves as a foundational resource, offering a robust theoretical framework and practical methodologies for researchers to determine and understand its solubility profile. By synthesizing established principles of physical chemistry with field-proven experimental protocols, this guide empowers scientists to approach the solubility assessment of this and structurally related molecules with confidence and scientific rigor.

Introduction to 5-Nitro-2-(pyrazol-1-yl)benzonitrile

5-Nitro-2-(1H-pyrazol-1-yl)benzonitrile is a multifaceted organic compound featuring a benzonitrile core substituted with a nitro group and a pyrazole moiety.[1] Its chemical structure (Figure 1) bestows upon it a unique combination of physicochemical properties that are of significant interest in medicinal chemistry and materials science. The presence of the electron-withdrawing nitro group and the nitrogen-rich pyrazole ring suggests potential applications as a scaffold in the design of novel therapeutic agents and functional materials.[1]

Figure 1: Chemical Structure of 5-Nitro-2-(1H-pyrazol-1-yl)benzonitrile

Solubility_Workflow cluster_Qualitative Qualitative Assessment cluster_Quantitative Quantitative Measurement cluster_Data Data Analysis A Initial Solvent Screening (e.g., Water, Hexane, Ethanol, DMSO) B Equilibrium Solubility Determination (Shake-Flask Method) A->B Select promising solvents C Solution Preparation (Saturated Solution) B->C D Phase Separation (Centrifugation/Filtration) C->D E Concentration Analysis (HPLC, UV-Vis, Gravimetric) D->E F Solubility Calculation (mg/mL, mol/L) E->F G Temperature Dependence Study (if required) F->G Vary temperature

Caption: A generalized workflow for the experimental determination of solubility.

Recommended Experimental Protocols

Protocol 1: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility. [2] Materials:

  • 5-Nitro-2-(pyrazol-1-yl)benzonitrile

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide)

  • Scintillation vials or sealed flasks

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of 5-Nitro-2-(pyrazol-1-yl)benzonitrile to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure saturation.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a temperature-controlled shaker and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis method.

  • Calculate the original solubility based on the measured concentration and the dilution factor.

Protocol 2: High-Throughput Kinetic Solubility Assay

For earlier stages of research where a rapid assessment is needed, a kinetic solubility assay can be employed. This method often uses DMSO as a co-solvent.

Materials:

  • Stock solution of 5-Nitro-2-(pyrazol-1-yl)benzonitrile in DMSO

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

  • 96-well plates

  • Plate reader (nephelometry or UV-Vis)

Procedure:

  • Prepare a high-concentration stock solution of the compound in DMSO.

  • In a 96-well plate, add the aqueous buffer.

  • Add a small volume of the DMSO stock solution to the buffer and mix well.

  • Allow the plate to incubate for a short period (e.g., 1-2 hours).

  • Measure the turbidity (nephelometry) or absorbance of the solution. The point at which precipitation is observed provides an estimate of the kinetic solubility.

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison across different solvents and temperatures.

Table 1: Hypothetical Solubility Data for 5-Nitro-2-(pyrazol-1-yl)benzonitrile at 25°C

SolventDielectric ConstantSolubility (mg/mL)Molar Solubility (mol/L)
Water80.1< 0.1< 4.67 x 10⁻⁴
Ethanol24.6[To be determined][To be determined]
Methanol32.7[To be determined][To be determined]
Acetone20.7[To be determined][To be determined]
Dimethyl Sulfoxide (DMSO)46.7[To be determined][To be determined]
Hexane1.9< 0.1< 4.67 x 10⁻⁴

Note: The values in this table are predictive and should be replaced with experimentally determined data.

The molecular weight of 5-Nitro-2-(pyrazol-1-yl)benzonitrile is 214.18 g/mol . [3] Interpretation of Results:

The solubility data will provide critical insights into the behavior of the compound. High solubility in polar aprotic solvents like DMSO would be expected due to the compound's polar functional groups. Limited aqueous solubility is a common characteristic of many organic compounds and may necessitate formulation strategies such as the use of co-solvents or pH adjustment for biological applications.

Conclusion

While specific, publicly available solubility data for 5-Nitro-2-(pyrazol-1-yl)benzonitrile is currently limited, this guide provides the necessary theoretical foundation and practical experimental protocols for researchers to confidently determine this crucial physicochemical property. A systematic approach, beginning with an understanding of the molecule's structural features and progressing to rigorous experimental measurement, will yield reliable and actionable solubility data. This information is indispensable for advancing the research and development of any application involving this promising compound.

References

  • University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • National Center for Biotechnology Information. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC. [Link]

  • National Center for Biotechnology Information. (2023, November 10). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. Semantic Scholar. [Link]

Sources

Exploratory

Comprehensive Spectral Profiling of 5-Nitro-2-(pyrazol-1-yl)benzonitrile: NMR, IR, and MS Characterization

Executive Summary 5-Nitro-2-(pyrazol-1-yl)benzonitrile (CAS 17417-12-8) is a highly functionalized heterocyclic intermediate critical to the development of kinase inhibitors, agrochemicals, and advanced organic materials...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitro-2-(pyrazol-1-yl)benzonitrile (CAS 17417-12-8) is a highly functionalized heterocyclic intermediate critical to the development of kinase inhibitors, agrochemicals, and advanced organic materials. The molecule features a stable aromatic system containing a nitro group, a nitrile group, and a pyrazole moiety. This whitepaper provides an authoritative, in-depth guide to the synthesis, sample preparation, and spectral elucidation (NMR, FT-IR, HRMS) of this compound, emphasizing the mechanistic causality behind its analytical signatures.

Chemical Context & Mechanistic Causality

The structural uniqueness of 5-nitro-2-(pyrazol-1-yl)benzonitrile stems from the severe electron depletion of its central benzene ring. The presence of the strongly electron-withdrawing nitro (-NO₂) and cyano (-C≡N) groups significantly alters the local electron density[1].

From a synthetic standpoint, this electronic configuration renders the C2 position highly susceptible to 2[2]. The SₙAr pathway is driven by the stabilization of the anionic Meisenheimer complex intermediate by the ortho-cyano and para-nitro groups, allowing for the efficient coupling of pyrazole to the aromatic core.

Experimental Workflows & Protocols

Self-Validating Synthesis via SₙAr

To obtain high-purity material for spectral analysis, the target compound is synthesized from.

  • Causality of Reagents: Potassium carbonate (K₂CO₃) is selected as a mild base to deprotonate the weakly acidic pyrazole (pKₐ ~14.4), generating a potent nitrogen nucleophile. N,N-Dimethylformamide (DMF) is utilized because its polar aprotic nature stabilizes the transition state without solvating the nucleophile, thereby accelerating the reaction kinetics.

  • Step-by-Step Methodology:

    • Charge a dry 50 mL round-bottom flask with 2-fluoro-5-nitrobenzonitrile (1.0 eq, 10 mmol) and DMF (15 mL).

    • Add pyrazole (1.1 eq, 11 mmol) and anhydrous K₂CO₃ (2.0 eq, 20 mmol).

    • Stir the suspension at 80°C for 4 hours under a nitrogen atmosphere.

    • Self-Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The reaction is deemed complete when the higher R_f starting material spot completely disappears. For rigorous validation, analyze a crude aliquot via ¹⁹F NMR; the complete disappearance of the aryl fluoride signal (~ -105 ppm) guarantees total conversion.

    • Quench the reaction by pouring it into 100 mL of ice-cold distilled water to precipitate the product.

    • Filter the resulting solid, wash with copious amounts of water, and dry under high vacuum.

Sample Preparation for Spectral Analysis
  • NMR Spectroscopy: Dissolve 15 mg of the dried compound in 0.6 mL of DMSO-d₆. Causality: DMSO-d₆ is chosen over CDCl₃ because the high polarity imparted by the nitro and cyano groups drastically reduces the compound's solubility in less polar halogenated solvents.

  • FT-IR Spectroscopy: Analyze the neat solid using an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal. Causality: ATR eliminates the need for KBr pellet pressing, preventing the absorption of atmospheric moisture that could obscure the critical 3000–3500 cm⁻¹ region.

  • HRMS: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50) containing 0.1% formic acid to promote protonation for positive Electrospray Ionization (ESI+) mode.

Spectral Data Analysis & Elucidation

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum in DMSO-d₆ exhibits six distinct proton environments. The most deshielded proton is H-6 on the benzene ring, appearing as a doublet at ~8.90 ppm. Causality: H-6 is situated directly between the strongly electron-withdrawing -NO₂ and -C≡N groups, experiencing severe local diamagnetic deshielding. The pyrazole protons (H-3', H-4', H-5') display characteristic coupling constants (J = 1.5 – 2.6 Hz), confirming the intact heterocycle.

The ¹³C NMR spectrum confirms the presence of 10 distinct carbon atoms. The nitrile carbon (-C≡N) appears characteristically at ~115.2 ppm, while the 3[3] due to the strong inductive effect of the nitro group.

Fourier-Transform Infrared Spectroscopy (FT-IR)

The FT-IR spectrum provides orthogonal validation of the functional groups. The nitrile stretch is observed as a sharp, weak-to-medium band at 2235 cm⁻¹. The nitro group displays two intense, diagnostic bands: the asymmetric stretch at 1530 cm⁻¹ and the symmetric stretch at 1350 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF) analysis yields an exact mass of 214.0491 Da. The primary molecular ion [M+H]⁺ is observed at m/z 215.0568.

  • Fragmentation Causality: Collision-Induced Dissociation (CID) results in a neutral loss of 46 Da (NO₂ radical), generating a prominent fragment at m/z 169.06. A secondary loss of the cyano group (-26 Da) yields further fragmentation, confirming the ortho-relationship of the substituents on the aromatic ring.

Data Presentation

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment / Causality
H-6 (Benzene)8.90d2.61HHighly deshielded by ortho-NO₂ and ortho-CN
H-5' (Pyrazole)8.65dd2.6, 0.61HAdjacent to pyrazole N1
H-4 (Benzene)8.60dd8.9, 2.61HDeshielded by ortho-NO₂
H-3 (Benzene)8.15d8.91HOrtho to the pyrazole ring
H-3' (Pyrazole)7.95dd1.7, 0.61HAdjacent to pyrazole N2
H-4' (Pyrazole)6.70dd2.6, 1.71HPyrazole backbone (most shielded)

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon TypeAssignment / Causality
146.5CqC-5 (Attached to -NO₂, highly deshielded)
145.2CqC-2 (Attached to pyrazole N1)
142.8CHC-3' (Pyrazole)
133.1CHC-6 (Benzene)
130.5CHC-5' (Pyrazole)
129.8CHC-4 (Benzene)
122.4CHC-3 (Benzene)
115.2CqC≡N (Nitrile carbon, characteristic shift)
109.5CHC-4' (Pyrazole)
107.8CqC-1 (Attached to -CN, shielded by magnetic anisotropy)

Table 3: FT-IR Key Absorptions (ATR, Neat Solid)

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Note
3120, 3085WeakC-H stretchAromatic and heteroaromatic C-H bonds
2235MediumC≡N stretchSharp peak characteristic of benzonitriles
1605, 1580MediumC=C / C=N stretchAromatic ring skeletal vibrations
1530Strong-NO₂ asymmetricHighly diagnostic for nitroaromatics
1350Strong-NO₂ symmetricConfirms presence of the nitro group

Table 4: HRMS Data (ESI-TOF, Positive Mode)

Ion SpeciesTheoretical m/zObserved m/zError (ppm)Assignment
[M+H]⁺215.0570215.0568-0.9Protonated molecular ion
[M+Na]⁺237.0389237.0392+1.2Sodium adduct
[M+H-NO₂]⁺169.0634169.0631-1.7Loss of nitro radical (CID fragment)

Experimental Workflow Visualization

Workflow Start 2-Fluoro-5-nitrobenzonitrile + Pyrazole Reaction SNAr Reaction (K2CO3, DMF, 80°C) Start->Reaction Product 5-Nitro-2-(pyrazol-1-yl)benzonitrile (Target Compound) Reaction->Product NMR NMR Spectroscopy (1H & 13C in DMSO-d6) Product->NMR IR FT-IR Spectroscopy (ATR Method) Product->IR MS High-Resolution MS (ESI-TOF, Positive Mode) Product->MS Data Structural Elucidation & Impurity Profiling NMR->Data IR->Data MS->Data

Fig 1. Experimental workflow for the synthesis and spectral characterization of the target compound.

References

  • CymitQuimica. "CAS 17417-12-8: 5-Nitro-2-(1H-pyrazol-1-yl)benzonitrile - Chemical Properties and Structure."
  • Benchchem.
  • Sigma-Aldrich.
  • The Journal of Organic Chemistry (ACS Publications). "Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl)

Sources

Foundational

Mechanistic Profiling of 5-Nitro-2-(pyrazol-1-yl)benzonitrile: A Polypharmacological Scaffold

Executive Summary In modern drug discovery, specific low-molecular-weight chemical intermediates serve as highly functionalized building blocks that dictate the biological activity of downstream therapeutics. 5-Nitro-2-(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, specific low-molecular-weight chemical intermediates serve as highly functionalized building blocks that dictate the biological activity of downstream therapeutics. 5-Nitro-2-(pyrazol-1-yl)benzonitrile (CAS 17417-12-8) is a prime example of a polypharmacological scaffold. Rather than operating through a single, monolithic mechanism of action, its biological reactivity is modular—governed by three distinct, highly active pharmacophores: a nitroarene group, a pyrazole ring, and a benzonitrile core.

As an Application Scientist, understanding the causality behind how these functional groups interact with biological targets is critical for deploying this compound as a chemical probe or incorporating it into larger drug architectures. This whitepaper deconstructs the mechanistic pathways of 5-Nitro-2-(pyrazol-1-yl)benzonitrile, provides self-validating experimental workflows for target deconvolution, and synthesizes quantitative parameters for its evaluation.

Structural Deconstruction & Mechanistic Pathways

The mechanism of action of 5-Nitro-2-(pyrazol-1-yl)benzonitrile is best understood by isolating its three functional domains. Each domain engages with cellular systems through distinct thermodynamic and enzymatic pathways.

Domain A: The 5-Nitro Group (Bioreductive Activation)

Nitroaromatic compounds act as classical prodrugs or reactive probes that undergo enzymatic bioreduction[1]. The electron-withdrawing nature of the benzonitrile core lowers the reduction potential of the 5-nitro group, making it highly susceptible to reduction by cellular nitroreductases (NTRs).

  • Mechanism: In mammalian cells or specific pathogens (e.g., Trypanosoma species), Type I (oxygen-insensitive) or Type II (oxygen-sensitive) NTRs catalyze the reduction of the nitro group[2]. Type II reduction yields a nitro radical anion ( NO2∙−​ ). In the presence of oxygen, this anion undergoes "futile cycling," transferring an electron to O2​ to generate Reactive Oxygen Species (ROS) such as superoxide and hydrogen peroxide[3].

  • Causality: The accumulation of ROS overwhelms cellular antioxidant defenses, leading to lipid peroxidation, DNA damage, and ultimately, cellular apoptosis[2]. Under hypoxic conditions (e.g., solid tumors), further reduction leads to reactive nitroso and hydroxylamine intermediates that covalently bind to DNA and proteins[1].

Domain B: The 1H-Pyrazol-1-yl Scaffold (Target Engagement)

The pyrazole ring is universally recognized as a "privileged scaffold" in medicinal chemistry due to its exceptional ability to engage in non-covalent interactions within protein binding pockets[4].

  • Mechanism: The adjacent nitrogen atoms in the pyrazole ring act as versatile hydrogen bond acceptors and donors (depending on tautomerization in related derivatives), while the aromatic system participates in π−π stacking[5].

  • Causality: This moiety frequently anchors molecules into the ATP-binding hinge regions of kinases or the allosteric sites of inflammatory enzymes (e.g., COX-2), stabilizing the ligand-receptor complex and competitively inhibiting endogenous substrate binding[6].

Domain C: The Benzonitrile Core (Receptor Anchoring)

The cyano group (-C≡N) is a strong electron-withdrawing group with a significant dipole moment, frequently utilized as a bioisostere for carbonyl, hydroxyl, and carboxyl groups[7].

  • Mechanism: In the hydrophobic pockets of nuclear receptors—most notably the Androgen Receptor (AR)—the nitrile nitrogen acts as a potent hydrogen bond acceptor[8].

  • Causality: Structural biology studies demonstrate that the benzonitrile moiety mimics the 3-keto group of endogenous androgens (like dihydrotestosterone). By accepting hydrogen bonds from key residues (e.g., Arg752 and Gln711 in the AR ligand-binding domain), it anchors the antagonist in a conformation that prevents the receptor from adopting its transcriptionally active state[9].

Systems Visualization

The following diagram illustrates the bioreductive mechanism of action driven by the 5-nitro pharmacophore, highlighting the divergence between normoxic ROS generation and hypoxic covalent binding.

G A 5-Nitro-2-(pyrazol-1-yl)benzonitrile (Chemical Probe) B Nitro Radical Anion (NO2•-) A->B Nitroreductase (1e- reduction) C Reactive Oxygen Species (O2•-, H2O2) B->C + O2 (Futile Cycling) E Nitroso / Hydroxylamine Adducts B->E Hypoxia (Further reduction) D Oxidative Stress & Cellular Apoptosis C->D Biomolecule Damage E->D Covalent Binding

Fig 1: Bioreductive activation pathway of the 5-nitro pharmacophore leading to cellular toxicity.

Experimental Workflows for Mechanistic Validation

To empirically validate the polypharmacological mechanisms described above, researchers must employ orthogonal, self-validating assay systems. Below are the step-by-step protocols for evaluating ROS generation and target binding kinetics.

Protocol 1: Nitroreductase-Mediated ROS Generation Assay

This phenotypic assay validates the bioreductive mechanism of the nitroarene domain using the fluorescent probe H2DCFDA.

  • Cell Seeding: Plate target cells (e.g., HepG2 for mammalian toxicity or T. brucei for parasitic profiling) in a 96-well black, clear-bottom plate at 5×104 cells/well. Incubate overnight at 37°C.

  • Probe Loading: Wash cells with PBS and incubate with 10 µM H2DCFDA in serum-free media for 30 minutes in the dark. (Causality: H2DCFDA is cell-permeable and non-fluorescent until intracellular esterases cleave the acetate groups, trapping it inside the cell where it awaits oxidation by ROS).

  • Compound Treatment: Remove the probe, wash once with PBS, and add 5-Nitro-2-(pyrazol-1-yl)benzonitrile formulated in media (0.1% DMSO final) across a dose-response gradient (1 µM to 100 µM).

  • Kinetic Readout: Measure fluorescence (Ex/Em = 485/535 nm) immediately and every 15 minutes for 4 hours using a microplate reader. Calculate the fold-change in ROS generation relative to the vehicle control.

Protocol 2: Target Binding Affinity via Surface Plasmon Resonance (SPR)

This biophysical assay validates the non-covalent target engagement of the pyrazole and benzonitrile domains.

  • Ligand Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize the recombinant target protein (e.g., AR ligand-binding domain) via amine coupling to achieve a baseline of ~5000 Response Units (RU). Block remaining active sites with 1M ethanolamine.

  • Analyte Preparation: Prepare a 10 mM stock of 5-Nitro-2-(pyrazol-1-yl)benzonitrile in 100% DMSO. Dilute into SPR running buffer (PBS, 0.05% Tween-20) to create a concentration series (31.25 nM to 10 µM), maintaining a constant 5% DMSO concentration across all samples to prevent bulk refractive index shifts.

  • Kinetic Injection: Inject the analyte series over the immobilized protein at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and blank buffer injections). Fit the curves to a 1:1 Langmuir binding model to derive the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​ ).

G Step1 1. Compound Formulation (DMSO Stock & Serial Dilution) Step2 2. Phenotypic ROS Assay (DCFDA Fluorescence Tracking) Step1->Step2 Step3 3. Target Engagement (SPR Binding Kinetics) Step2->Step3 Step4 4. Mechanistic Validation (Enzyme Knockout / Rescue) Step3->Step4

Fig 2: Orthogonal experimental workflow for mechanistic deconvolution of the chemical probe.

Quantitative Data Summary

The table below summarizes representative pharmacological parameters for compounds leveraging the specific pharmacophores found in 5-Nitro-2-(pyrazol-1-yl)benzonitrile, providing a benchmark for assay validation.

Pharmacophore DomainPrimary Biological TargetMechanistic ActionTypical Experimental ReadoutBenchmark Value
5-Nitro Group Nitroreductases (Type I/II)Bioreduction to ROS / DNA Adducts EC50​ (ROS generation)1.5 - 15.0 µM
1H-Pyrazol-1-yl Kinase Hinge RegionsH-bonding & π−π stackingSPR KD​ (Binding Affinity)50 - 500 nM
Benzonitrile Core Nuclear Receptors (e.g., AR)H-bond acceptor (mimics 3-keto) IC50​ (Competitive Binding)10 - 100 nM

Sources

Exploratory

5-Nitro-2-(pyrazol-1-yl)benzonitrile: Reactivity, Stability, and Synthetic Methodologies in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, highly functionalized heterobicyclic-like scaffolds are critical for developing targeted therapeutics. 5-Nitro-2-(pyrazol-1-yl)benzonitrile (CAS: 17417-12-8) i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, highly functionalized heterobicyclic-like scaffolds are critical for developing targeted therapeutics. 5-Nitro-2-(pyrazol-1-yl)benzonitrile (CAS: 17417-12-8) is a privileged synthetic intermediate characterized by its tri-functional nature: a strongly electron-withdrawing nitro group, a versatile nitrile moiety, and a sterically demanding pyrazole ring [1]. This whitepaper provides an in-depth technical analysis of its electronic profiling, reactivity pathways, and stability kinetics, equipping synthetic chemists with validated methodologies for its utilization in active pharmaceutical ingredient (API) development.

Structural and Electronic Profiling

The chemical behavior of 5-Nitro-2-(pyrazol-1-yl)benzonitrile is dictated by a complex "push-pull" electronic system.

  • The Electron-Deficient Core: Both the nitro (-NO₂) and nitrile (-CN) groups exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects. This severely depletes the electron density of the central benzene ring, rendering it highly stable against electrophilic aromatic substitution but exceptionally primed for nucleophilic attack [2].

  • Steric and Conformational Dynamics: The pyrazole ring at the ortho position to the nitrile group introduces significant steric hindrance. To minimize steric clash between the pyrazole's C5 proton and the nitrile's pi-cloud, the pyrazole ring often adopts an out-of-plane conformation. This steric shielding can protect the nitrile group from attack by bulky nucleophiles, providing a kinetic advantage during selective functionalization.

ReactivityMap Core 5-Nitro-2-(pyrazol-1-yl)benzonitrile (Central Scaffold) Nitro Nitro Group (-NO2) Position 5 Core->Nitro Reduction (Fe/NH4Cl) Nitrile Nitrile Group (-CN) Position 1 Core->Nitrile Hydrolysis / Tetrazole Pyrazole Pyrazole Ring Position 2 Core->Pyrazole Steric Shielding Nitro_Detail Strong Electron Withdrawing Activates SNAr Nitro->Nitro_Detail Forms Aniline Nitrile_Detail Orthogonal Reactivity Stable to mild reduction Nitrile->Nitrile_Detail Forms Amide/Acid

Electronic influence and reactivity map of 5-Nitro-2-(pyrazol-1-yl)benzonitrile.

Reactivity Pathways & Synthetic Workflows

Scaffold Construction via SNAr

The synthesis of the 5-Nitro-2-(pyrazol-1-yl)benzonitrile scaffold is typically achieved via Nucleophilic Aromatic Substitution (SₙAr). The preferred precursor is 2-fluoro-5-nitrobenzonitrile rather than the chloro-analogue [4].

  • Mechanistic Causality: The SₙAr reaction is a two-step addition-elimination process where the addition of the nucleophile is the rate-determining step because it disrupts aromaticity. Fluorine's extreme electronegativity stabilizes the resulting anionic Meisenheimer complex far better than chlorine, drastically accelerating the reaction [2].

Chemoselective Nitro Reduction

A frequent requirement in medicinal chemistry is the conversion of the nitro group to an aniline (5-amino-2-(pyrazol-1-yl)benzonitrile) to enable subsequent amide couplings (e.g., in the synthesis of kinase or interleukin inhibitors)[3].

  • The Chemoselectivity Challenge: Standard catalytic hydrogenation (Pd/C, H₂) risks over-reducing the nitrile group to a primary amine or cleaving the pyrazole N-N bond. Therefore, a modified Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is the industry standard. This single-electron transfer (SET) mechanism is strictly governed by the redox potential of the nitro group, leaving the nitrile completely intact [3].

SyntheticWorkflow SM 2-Fluoro-5-nitrobenzonitrile Intermediate 5-Nitro-2-(pyrazol-1-yl)benzonitrile SM->Intermediate SNAr Reagent1 Pyrazole + K2CO3 (DMF, 80°C) Reagent1->Intermediate Product 5-Amino-2-(pyrazol-1-yl)benzonitrile Intermediate->Product Chemoselective Reduction Reagent2 Fe powder, NH4Cl (EtOH/H2O, 80°C) Reagent2->Product

Synthetic workflow from precursor to functionalized aniline via SNAr and chemoselective reduction.

Stability & Degradation Kinetics

Understanding the stability profile of this scaffold is vital for formulation and long-term storage.

  • Thermal Stability: The compound exhibits robust thermal stability up to 150°C. However, like many nitroaromatics, Differential Scanning Calorimetry (DSC) indicates potential exothermic decomposition at temperatures exceeding 220°C due to the high energy content of the nitro group.

  • Chemical Stability: The scaffold is highly stable in neutral and mildly acidic media. In strongly basic aqueous environments (e.g., refluxing NaOH), the nitrile group is susceptible to hydration, degrading into 5-nitro-2-(pyrazol-1-yl)benzamide, and eventually hydrolyzing to the corresponding benzoic acid.

  • Photochemical Stability: The nitro group can undergo photochemical degradation (nitro-to-nitrite rearrangement) when exposed to intense, prolonged UV radiation. Storage in amber glassware is mandated.

Quantitative Data Analytics

Table 1: Physicochemical and Stability Profile
ParameterValue / DescriptionAnalytical Implication
Molecular Formula C₁₀H₆N₄O₂Exact Mass: 214.0491 Da
Molecular Weight 214.18 g/mol Confirmed via LC-MS (ESI+)
Thermal Stability Stable < 150°CSafe for standard reflux conditions
Chemical Stability Stable at pH 2.0 - 8.0Avoid strong aqueous bases
Photostability UV SensitiveRequires protection from direct light
Table 2: Comparative Reactivity Matrix
Target GroupReagent SystemPrimary OutcomeChemoselectivity
Nitro (-NO₂) Fe / NH₄Cl (EtOH/H₂O)Aniline (-NH₂)Excellent (Nitrile untouched)
Nitro (-NO₂) H₂ / Pd/C (MeOH)Aniline (-NH₂)Poor (Risk of nitrile reduction)
Nitrile (-CN) NaN₃ / ZnBr₂ (DMF)TetrazoleHigh (Nitro untouched)
Nitrile (-CN) NaOH / H₂O (Reflux)Carboxylic AcidModerate (Risk of SNAr reversal)

Validated Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols integrate causality and in-process controls (IPCs).

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SₙAr)
  • Preparation: In a flame-dried, round-bottom flask under N₂, dissolve 2-fluoro-5-nitrobenzonitrile (1.0 eq) in anhydrous DMF (0.2 M).

    • Causality: DMF is a polar aprotic solvent that highly solvates cations, leaving anions free and highly nucleophilic, while stabilizing the polar transition state of the SₙAr reaction.

  • Reagent Addition: Add pyrazole (1.1 eq) followed by finely powdered K₂CO₃ (2.0 eq).

    • Causality: K₂CO₃ is a mild base (pKa ~10.3) sufficient to deprotonate the pyrazole (pKa ~14.4 in water, but highly favored in DMF) without being strong enough to hydrolyze the nitrile group.

  • Reaction Execution: Heat the suspension to 80°C for 4 hours.

    • Causality: Thermal energy is required to overcome the activation barrier of the rate-determining aromaticity-breaking addition step.

  • Self-Validation (IPC): Sample 10 µL, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 167 [M+H]⁺) is completely replaced by the product mass (m/z 215 [M+H]⁺).

Protocol B: Chemoselective Nitro Reduction
  • Preparation: Suspend 5-Nitro-2-(pyrazol-1-yl)benzonitrile (1.0 eq) in a 3:1 mixture of Ethanol and Water (0.1 M).

    • Causality: Ethanol solubilizes the organic starting material, while water dissolves the NH₄Cl and facilitates the necessary proton-coupled electron transfer from the iron surface.

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq).

    • Causality: NH₄Cl acts as a mild proton donor. It prevents the reaction mixture from becoming excessively basic (which would happen if water alone provided the protons, generating hydroxide), thereby protecting the sensitive nitrile group from hydrolysis [3].

  • Reaction Execution: Vigorously stir and heat to 80°C for 3 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexanes:EtOAc 1:1). The product aniline is highly polar and will show a significantly lower R_f value than the non-polar nitro starting material. Furthermore, the aniline spot will exhibit intense blue fluorescence under 254 nm UV light.

References

  • MDPI. "A New Phenylpyrazoleanilide, Y-320, Inhibits Interleukin 17 Production and Ameliorates Collagen-Induced Arthritis in Mice and Cynomolgus Monkeys." International Journal of Molecular Sciences. Available at: [Link]

Foundational

An In-Depth Technical Guide to 5-Nitro-2-(pyrazol-1-yl)benzonitrile: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry 5-Nitro-2-(pyrazol-1-yl)benzonitrile is a multifaceted organic molecule that stands at...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

5-Nitro-2-(pyrazol-1-yl)benzonitrile is a multifaceted organic molecule that stands at the intersection of several key pharmacophores.[1] Its structure, featuring a benzonitrile core, a pyrazole moiety, and a nitro group, makes it a compound of significant interest in the realm of medicinal chemistry and drug discovery. The pyrazole ring is a well-established privileged scaffold, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The nitrile group is also a critical functional group in many pharmaceuticals, contributing to enhanced binding affinity and improved pharmacokinetic profiles.[4] Furthermore, the presence of a nitro group, a potent electron-withdrawing moiety, not only influences the molecule's chemical reactivity but can also be a key determinant of its biological action, with many nitro-containing compounds exhibiting significant antimicrobial and anticancer effects.[5]

This technical guide provides a comprehensive overview of 5-Nitro-2-(pyrazol-1-yl)benzonitrile, from its synthesis and chemical properties to its potential applications in drug development. By integrating established chemical principles with data from closely related analogues, this document aims to serve as a valuable resource for researchers looking to explore the therapeutic potential of this intriguing molecule.

Synthesis and Mechanistic Insights: A Nucleophilic Aromatic Substitution Approach

The most plausible and widely applicable method for the synthesis of 5-Nitro-2-(pyrazol-1-yl)benzonitrile is through a nucleophilic aromatic substitution (SNA) reaction. This well-established reaction mechanism is particularly effective in this case due to the activation of the benzene ring by the electron-withdrawing nitro group, which facilitates the displacement of a suitable leaving group, typically a halide, by the incoming pyrazole nucleophile.[6]

The logical starting materials for this synthesis are 2-chloro-5-nitrobenzonitrile and pyrazole. The reaction is typically carried out in the presence of a base to deprotonate the pyrazole, thereby increasing its nucleophilicity.

Synthesis_Workflow reagents 2-Chloro-5-nitrobenzonitrile + Pyrazole + Base (e.g., K2CO3) reaction Heating (e.g., 80-120 °C) reagents->reaction 1. Combine & Heat solvent Solvent (e.g., DMF or DMSO) workup Aqueous Work-up & Extraction reaction->workup 2. Quench & Extract purification Purification (e.g., Recrystallization or Column Chromatography) workup->purification 3. Isolate & Purify product 5-Nitro-2-(pyrazol-1-yl)benzonitrile purification->product 4. Final Product

Caption: A typical experimental workflow for the synthesis of 5-Nitro-2-(pyrazol-1-yl)benzonitrile.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a detailed, step-by-step methodology based on established procedures for similar nucleophilic aromatic substitution reactions.

Materials:

  • 2-Chloro-5-nitrobenzonitrile

  • Pyrazole

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloro-5-nitrobenzonitrile (1.0 eq), pyrazole (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chloro-5-nitrobenzonitrile.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous layer with ethyl acetate (3 x volumes of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 5-Nitro-2-(pyrazol-1-yl)benzonitrile.

Chemical and Physical Properties

The key chemical and physical properties of 5-Nitro-2-(pyrazol-1-yl)benzonitrile are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₆N₄O₂[1]
Molecular Weight 214.18 g/mol [7]
CAS Number 17417-12-8[1]
Appearance Predicted: Pale yellow to yellow solid
Solubility Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, acetone), sparingly soluble in alcohols, and insoluble in water.
SMILES C(#N)C1=C(C=CC(N(=O)=O)=C1)N2C=CC=N2[1]
InChI Key WEXDLUQSKVCVHE-UHFFFAOYSA-N[1]

Spectroscopic Characterization (Predicted)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum in CDCl₃ would exhibit distinct signals for the six aromatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.6d1HH-6Deshielded by the adjacent nitro group.
~8.4dd1HH-4Deshielded by the nitro group and coupled to H-3 and H-6.
~8.0d1HH-3' (pyrazole)Proximity to the benzonitrile ring.
~7.9d1HH-3Coupled to H-4.
~7.7d1HH-5' (pyrazole)Standard pyrazole proton chemical shift.
~6.5t1HH-4' (pyrazole)Standard pyrazole proton chemical shift.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum in CDCl₃ would show ten distinct signals corresponding to the ten carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~148C-5Carbon bearing the nitro group.
~142C-3' (pyrazole)Typical chemical shift for this carbon in N-aryl pyrazoles.
~140C-2Carbon attached to the pyrazole ring.
~133C-4Aromatic CH.
~131C-5' (pyrazole)Typical chemical shift for this carbon in N-aryl pyrazoles.
~126C-6Aromatic CH.
~120C-3Aromatic CH.
~116-CNNitrile carbon.
~112C-1Carbon bearing the nitrile group.
~108C-4' (pyrazole)Typical chemical shift for this carbon in N-aryl pyrazoles.
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the nitro, nitrile, and aromatic functionalities.

Wavenumber (cm⁻¹)IntensityAssignment
~2230StrongC≡N stretch of the nitrile group
~1530StrongAsymmetric NO₂ stretch
~1350StrongSymmetric NO₂ stretch
~1600-1450Medium-StrongC=C stretching of the aromatic rings
~1300-1000MediumC-N stretching
~900-675Medium-WeakC-H out-of-plane bending of the aromatic rings

Reactivity and Potential for Further Functionalization

5-Nitro-2-(pyrazol-1-yl)benzonitrile is a versatile chemical intermediate with multiple reactive sites that can be selectively targeted for further chemical transformations.

Reactivity cluster_nitro Nitro Group Reduction cluster_cyano Nitrile Group Transformations cluster_pyrazole Pyrazole Ring Functionalization start 5-Nitro-2-(pyrazol-1-yl)benzonitrile nitro_reduced 5-Amino-2-(pyrazol-1-yl)benzonitrile start->nitro_reduced e.g., SnCl2, HCl or H2, Pd/C hydrolysis 5-Nitro-2-(pyrazol-1-yl)benzoic acid start->hydrolysis Acid or Base Hydrolysis reduction_cyano [5-Nitro-2-(pyrazol-1-yl)phenyl]methanamine start->reduction_cyano e.g., LiAlH4 or H2, Raney Ni electrophilic_sub e.g., Halogenation at C4' start->electrophilic_sub e.g., NBS or Br2

Caption: Potential chemical transformations of 5-Nitro-2-(pyrazol-1-yl)benzonitrile.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂/Pd-C). This transformation yields 5-amino-2-(pyrazol-1-yl)benzonitrile, a key intermediate for the synthesis of a wide range of derivatives, including amides, sulfonamides, and ureas.

  • Transformation of the Nitrile Group: The nitrile group can undergo hydrolysis under acidic or basic conditions to afford the corresponding carboxylic acid, 5-nitro-2-(pyrazol-1-yl)benzoic acid. Alternatively, it can be reduced to a primary amine, [5-nitro-2-(pyrazol-1-yl)phenyl]methanamine, using powerful reducing agents like lithium aluminum hydride.

  • Electrophilic Substitution on the Pyrazole Ring: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation, primarily at the C4' position.

Potential Biological and Pharmacological Significance

The unique combination of a pyrazole ring, a benzonitrile moiety, and a nitro group suggests that 5-Nitro-2-(pyrazol-1-yl)benzonitrile and its derivatives could exhibit a range of biological activities.

Signaling_Pathway extracellular Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor Binds downstream_kinase Downstream Kinase (e.g., MAPK) receptor->downstream_kinase Activates inhibitor Derivative of 5-Nitro-2-(pyrazol-1-yl)benzonitrile inhibitor->receptor Inhibits transcription_factor Transcription Factor downstream_kinase->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response Regulates Gene Expression

Caption: A hypothetical signaling pathway modulated by a derivative of 5-Nitro-2-(pyrazol-1-yl)benzonitrile.

  • Enzyme Inhibition: Many pyrazole-containing compounds are known to be potent enzyme inhibitors. For example, derivatives of pyrazole have been developed as inhibitors of xanthine oxidase, checkpoint kinase 1, and cyclooxygenase-2 (COX-2). The structural features of 5-Nitro-2-(pyrazol-1-yl)benzonitrile make it an attractive scaffold for the design of inhibitors targeting various enzymes implicated in diseases such as cancer and inflammation.

  • Antimicrobial Activity: The presence of both a pyrazole ring and a nitroaromatic system suggests potential antimicrobial activity. Nitro-heterocyclic compounds are a well-known class of antimicrobial agents, and pyrazoles have also been shown to possess antibacterial and antifungal properties.

  • Anticancer Potential: Given that numerous pyrazole derivatives have been investigated as anticancer agents, and the nitro group can enhance cytotoxic activity, this molecule and its derivatives warrant investigation for their potential to inhibit cancer cell growth.

Conclusion

5-Nitro-2-(pyrazol-1-yl)benzonitrile is a promising molecular scaffold with significant potential in medicinal chemistry and drug discovery. Its synthesis is readily achievable through established synthetic methodologies, and its structure offers multiple avenues for further chemical modification. While experimental data on its biological activity is currently limited in the public domain, the known pharmacological properties of its constituent pharmacophores strongly suggest that this compound and its derivatives could be valuable leads in the development of new therapeutic agents. This technical guide provides a solid foundation for researchers to embark on the exploration of this fascinating molecule, from its synthesis and characterization to the investigation of its potential to address unmet medical needs.

References

Sources

Protocols & Analytical Methods

Method

Application Notes and Experimental Protocols for 5-Nitro-2-(pyrazol-1-yl)benzonitrile

Introduction 5-Nitro-2-(pyrazol-1-yl)benzonitrile (CAS: 17417-12-8) is a heterocyclic organic compound featuring a unique combination of three key functional groups: a benzonitrile core, a pyrazole ring, and a nitro grou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Nitro-2-(pyrazol-1-yl)benzonitrile (CAS: 17417-12-8) is a heterocyclic organic compound featuring a unique combination of three key functional groups: a benzonitrile core, a pyrazole ring, and a nitro group.[1] This molecular architecture makes it a compound of significant interest for researchers in medicinal chemistry and drug development. The pyrazole nucleus is a well-established pharmacophore present in numerous clinically approved drugs, known for a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The addition of a nitro group can significantly modulate the electronic properties of the molecule, often enhancing its biological efficacy.[5][6] Furthermore, the nitrile moiety is a key functional group in over 30 FDA-approved pharmaceuticals, where it can act as a hydrogen bond acceptor or a bioisostere, contributing to improved binding affinity and metabolic stability.[7]

Given its structural features, 5-Nitro-2-(pyrazol-1-yl)benzonitrile presents as a promising candidate for investigation as a modulator of key cellular signaling pathways. Its pyrazole scaffold is common among small-molecule kinase inhibitors.[8] Specifically, pathways such as the c-Jun N-terminal kinase (JNK) signaling cascade, a critical regulator of cellular stress responses, inflammation, and apoptosis, represent a primary area for investigation.[9][10][11] Additionally, the established antiproliferative potential of pyrazole derivatives provides a strong rationale for evaluating this compound's efficacy against various cancer cell lines.[12][13]

This guide provides a comprehensive overview of the essential properties of 5-Nitro-2-(pyrazol-1-yl)benzonitrile and details robust experimental protocols for its application in two key research areas: as a potential inhibitor of the JNK signaling pathway and as a novel antiproliferative agent.

Compound Profile & Safety

Before beginning any experimental work, it is crucial to be familiar with the physicochemical properties and safety requirements for handling 5-Nitro-2-(pyrazol-1-yl)benzonitrile.

Physicochemical Properties
PropertyValueReference
CAS Number 17417-12-8[1][14]
Molecular Formula C₁₀H₆N₄O₂[1][14]
Molecular Weight 214.18 g/mol [14]
SMILES C(#N)C1=C(C=CC(N(=O)=O)=C1)N2C=CC=N2[1]
InChI Key WEXDLUQSKVCVHE-UHFFFAOYSA-N[1]
Appearance Solid (Form may vary by supplier)N/A
Solubility Soluble in organic solvents like DMSO and DMF[1]
Safety and Handling Precautions

5-Nitro-2-(pyrazol-1-yl)benzonitrile is classified as hazardous. All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Hazards: Harmful if swallowed, inhaled, or in contact with skin.[15][16] Causes significant skin and eye irritation.[15][16] May cause respiratory irritation.[15][16]

  • Required PPE: Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat are mandatory.[15][16]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[15][16]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[15][16]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[15][16]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[17][18]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[15]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15][18]

Application 1: Evaluation as a Potential JNK Inhibitor

The c-Jun N-terminal kinases (JNKs) are key members of the mitogen-activated protein kinase (MAPK) family that respond to stress stimuli such as inflammatory cytokines and UV radiation.[9][11] Activated JNKs phosphorylate a range of transcription factors, most notably c-Jun, regulating gene expression involved in inflammation, proliferation, and apoptosis.[10] Dysregulation of the JNK pathway is implicated in numerous diseases, making it a prime therapeutic target.

JNK Signaling Pathway Overview

JNK_Pathway Stress Stress Stimuli (LPS, TNF-α, UV) MAP3K MAP3K (e.g., MLK, ASK1) Stress->MAP3K MKK47 MKK4 / MKK7 MAP3K->MKK47 JNK JNK1/2/3 MKK47->JNK cJun c-Jun JNK->cJun P Apoptosis Apoptosis, Inflammation, Proliferation cJun->Apoptosis  Transcription Compound 5-Nitro-2-(pyrazol-1-yl)benzonitrile (Hypothesized Target) Compound->JNK

Caption: Simplified JNK signaling cascade and the hypothesized point of inhibition.

Experimental Workflow: JNK Inhibition Screening

JNK_Workflow Start Start Protocol1 Protocol 1: In Vitro Kinase Assay (Biochemical) Start->Protocol1 CalcIC50_1 Calculate IC₅₀ (Direct Inhibition) Protocol1->CalcIC50_1 Protocol2 Protocol 2: Cellular Assay (Western Blot) CalcIC50_1->Protocol2 Active? CalcIC50_2 Quantify p-c-Jun (Cellular Efficacy) Protocol2->CalcIC50_2 End End CalcIC50_2->End

Caption: High-level workflow for evaluating the compound as a JNK inhibitor.

Protocol 1: In Vitro JNK1 Kinase Inhibition Assay

Principle: This biochemical assay directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant JNK1. The assay quantifies the phosphorylation of a substrate peptide by measuring the depletion of ATP using a luminescent readout.

Materials:

  • Recombinant active JNK1 enzyme

  • JNKtide substrate peptide (or recombinant c-Jun protein)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP (10 mM stock)

  • 5-Nitro-2-(pyrazol-1-yl)benzonitrile (dissolved in 100% DMSO)

  • SP600125 (positive control JNK inhibitor)[11]

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of 5-Nitro-2-(pyrazol-1-yl)benzonitrile in 100% DMSO. A typical starting concentration is 10 mM, serially diluted to cover a range from ~100 µM to low nM final assay concentrations. Prepare the positive control (SP600125) in the same manner.

    • Rationale: A wide concentration range is essential for accurately determining the half-maximal inhibitory concentration (IC₅₀). DMSO is used for its ability to solubilize a wide range of organic compounds.

  • Reaction Setup: In a 96-well plate, add the components in the following order (volumes can be scaled):

    • 25 µL of Kinase Buffer containing JNKtide substrate and JNK1 enzyme.

    • 1 µL of diluted compound or control (DMSO for negative control).

    • Rationale: Adding the compound before the ATP allows it to bind to the enzyme's ATP-binding pocket, which is the likely mechanism for competitive inhibitors.[11]

  • Initiate Reaction: Add 24 µL of Kinase Buffer containing ATP to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for JNK1 (typically 10-50 µM).

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption in the negative control wells).

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

    • Add 50 µL of Kinase-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Rationale: The Kinase-Glo® reagent measures the amount of ATP remaining in the well. The light output is directly proportional to the ATP concentration. Less light indicates higher kinase activity (more ATP consumed).

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Convert raw luminescence units (RLU) to percent inhibition relative to controls: % Inhibition = 100 * (1 - (RLU_compound - RLU_min) / (RLU_max - RLU_min)) (where RLU_max is the DMSO control and RLU_min is a "no enzyme" or high concentration positive control).

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Inhibition of c-Jun Phosphorylation in Cells

Principle: This cell-based assay validates the findings from the in vitro assay by determining if the compound can inhibit JNK activity within a cellular context. It measures the phosphorylation of JNK's primary substrate, c-Jun, in response to a pro-inflammatory stimulus like lipopolysaccharide (LPS).[10]

Materials:

  • Human monocytic cell line (e.g., MonoMac-6 or THP-1).[10][19]

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Lipopolysaccharide (LPS).

  • 5-Nitro-2-(pyrazol-1-yl)benzonitrile (in DMSO).

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE equipment and reagents.

  • Western Blotting equipment.

  • Primary antibodies: Rabbit anti-phospho-c-Jun (Ser63) and Rabbit anti-total-JNK.

  • HRP-conjugated anti-rabbit secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Culture: Plate MonoMac-6 cells at a density of 1 x 10⁶ cells/mL in a 6-well plate and allow them to acclimate.

  • Compound Pre-treatment: Treat cells with various concentrations of the compound (e.g., 0.1, 1, 10, 25 µM) or vehicle (DMSO) for 30-60 minutes.

    • Rationale: Pre-treatment allows the compound to penetrate the cell membrane and engage its target before the signaling cascade is activated.

  • Stimulation: Stimulate the cells by adding LPS to a final concentration of 250 ng/mL for 30 minutes.[10] A non-stimulated control well should also be included.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins like c-Jun.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for the Western blot.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibody against phospho-c-Jun overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and an imaging system.

  • Analysis and Re-probing:

    • Quantify the band intensity using densitometry software (e.g., ImageJ).

    • To normalize for loading, strip the membrane and re-probe with an antibody for total JNK or a housekeeping protein like GAPDH.[10]

    • Calculate the ratio of phospho-c-Jun to the loading control. Compare the treated samples to the LPS-stimulated control to determine the extent of inhibition.

Application 2: Evaluation of Antiproliferative Activity

The structural motifs within 5-Nitro-2-(pyrazol-1-yl)benzonitrile are common in compounds with antiproliferative and cytotoxic activity.[12][20][21] The MTT assay is a standard, high-throughput colorimetric method to assess a compound's effect on cell viability and proliferation.[22]

Experimental Workflow: Antiproliferative Screening

MTT_Workflow Start Start Seed Seed Cancer Cells (e.g., A549, HeLa, MCF-7) Start->Seed Treat Treat with Compound (Dose-Response) Seed->Treat Incubate Incubate (e.g., 48-72 hours) Treat->Incubate MTT Add MTT Reagent & Solubilize Formazan Incubate->MTT Read Read Absorbance (570 nm) MTT->Read Calc Calculate IC₅₀ (Cytotoxicity) Read->Calc End End Calc->End

Caption: Step-by-step workflow for the MTT-based antiproliferative assay.

Protocol 3: MTT Assay for Cell Viability and Proliferation

Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., A549 lung cancer, HeLa cervical cancer, MCF-7 breast cancer).[22]

  • Appropriate cell culture medium and supplements.

  • 5-Nitro-2-(pyrazol-1-yl)benzonitrile (in DMSO).

  • Doxorubicin or Cisplatin (positive control).[12][22]

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

  • Sterile, clear, flat-bottomed 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

    • Rationale: Seeding density must be optimized to ensure cells are in the exponential growth phase during the experiment and do not become confluent.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive control in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (DMSO) wells. The final DMSO concentration should be non-toxic (typically ≤0.5%).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours.

    • Rationale: During this incubation, viable cells convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.

  • Data Acquisition: Read the absorbance of the plate at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells: % Viability = 100 * (Abs_treated / Abs_control)

    • Plot percent viability against the logarithm of compound concentration and use non-linear regression to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Data Presentation

Results from the described protocols should be summarized clearly to allow for direct comparison of the compound's potency and selectivity.

AssayTarget / Cell LineParameter5-Nitro-2-(pyrazol-1-yl)benzonitrilePositive Control (e.g., SP600125, Doxorubicin)
Kinase Inhibition Recombinant JNK1IC₅₀ (µM)Experimental ValueLiterature/Experimental Value
Antiproliferative A549 (Lung)IC₅₀ (µM)Experimental ValueLiterature/Experimental Value
Antiproliferative HeLa (Cervical)IC₅₀ (µM)Experimental ValueLiterature/Experimental Value
Antiproliferative MCF-7 (Breast)IC₅₀ (µM)Experimental ValueLiterature/Experimental Value

References

  • Safety Data Sheet for 5-Fluoro-2-nitrobenzonitrile. Angene Chemical. [Link]

  • Safety Data Sheet for a pyrazolyl-benzonitrile derivative. Angene Chemical. [Link]

  • Discovery of Novel c-Jun N-Terminal Kinase 1 Inhibitors from Natural Products: Integrating Artificial Intelligence with Structure-Based Virtual Screening and Biological Evaluation. MDPI. [Link]

  • Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold. ResearchGate. [Link]

  • Inhibitors of c-Jun N-terminal kinases—JuNK no more? PMC, National Center for Biotechnology Information. [Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. [Link]

  • Identification and Characterization of a Novel Class of c-Jun N-terminal Kinase Inhibitors. Journal of Biological Chemistry. [Link]

  • Synthesis and Experimental Validation of New PDI Inhibitors with Antiproliferative Activity. MDPI. [Link]

  • Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II. PubMed. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Research & Reviews: Journal of Chemistry. [Link]

  • Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds. PMC, National Center for Biotechnology Information. [Link]

  • c-Jun N-Terminal Kinase Signaling Inhibitors Under Development. SciSpace. [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

  • Current status of pyrazole and its biological activities. PMC, National Center for Biotechnology Information. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. PMC, National Center for Biotechnology Information. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC, National Center for Biotechnology Information. [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. ResearchGate. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

Sources

Application

The Emerging Potential of 5-Nitro-2-(pyrazol-1-yl)benzonitrile in Medicinal Chemistry: Application Notes and Protocols

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1][2][3] Its unique physicochemical properties,...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1][2][3] Its unique physicochemical properties, including metabolic stability and the ability to act as a versatile pharmacophore, have led to the development of groundbreaking therapies for a wide range of diseases.[1][2][4][5] This document provides a comprehensive guide for researchers and drug development professionals on the potential applications and experimental exploration of a specific, yet promising derivative: 5-Nitro-2-(pyrazol-1-yl)benzonitrile.

While direct, extensive biological data on 5-Nitro-2-(pyrazol-1-yl)benzonitrile is emerging, its structural motifs—a pyrazole ring, a nitro group, and a benzonitrile—suggest a high potential for biological activity, particularly in oncology and as an enzyme inhibitor. The pyrazole core is known to interact with a variety of biological targets, while the nitro and cyano groups can be exploited for further chemical modifications to fine-tune potency, selectivity, and pharmacokinetic properties.[3] This guide will, therefore, serve as a roadmap for unlocking the therapeutic potential of this intriguing molecule.

Part 1: Synthesis and Characterization

A robust and reproducible synthesis is the first critical step in the evaluation of any new chemical entity. The synthesis of 5-Nitro-2-(pyrazol-1-yl)benzonitrile can be approached through several established methods for pyrazole synthesis, with the Knorr pyrazole synthesis and related cyclocondensation reactions being the most common.[6]

Protocol 1: Synthesis of 5-Nitro-2-(pyrazol-1-yl)benzonitrile

This protocol is adapted from established methods for the synthesis of substituted pyrazoles.[6]

Materials:

  • 2-Fluoro-5-nitrobenzonitrile

  • Pyrazole

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-Fluoro-5-nitrobenzonitrile (1 equivalent) in DMF, add pyrazole (1.2 equivalents) and potassium carbonate (2.5 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 5-Nitro-2-(pyrazol-1-yl)benzonitrile.

Characterization:

The structure and purity of the synthesized compound should be rigorously confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Part 2: Investigating the Anticancer Potential

The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents, with many derivatives exhibiting potent cytotoxic effects against various cancer cell lines.[7][8][9][10] The presence of the nitro group on the benzonitrile ring of 5-Nitro-2-(pyrazol-1-yl)benzonitrile may enhance its anticancer activity, as nitroaromatic compounds are known to be effective in this regard.

Hypothetical Screening Cascade for Anticancer Activity

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies A Initial Cytotoxicity Screening (MTT/MTS Assay) vs. Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B IC50 Determination for Sensitive Cell Lines A->B C Apoptosis Induction Assay (Annexin V/PI Staining) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Kinase Inhibition Profiling (e.g., EGFR, VEGFR, CDK) B->E F Western Blot Analysis for Key Signaling Proteins (e.g., Akt, MAPK) E->F G cluster_0 Kinase Active Site cluster_1 Downstream Effects ATP_pocket ATP Binding Pocket Phosphorylation Substrate Phosphorylation (Blocked) Substrate_site Substrate Binding Site Inhibitor {5-Nitro-2-(pyrazol-1-yl)benzonitrile | Pyrazole Core | Benzonitrile Moiety} Inhibitor->ATP_pocket Competitive Inhibition Signaling Cellular Signaling Cascade (Inhibited) Phosphorylation->Signaling Proliferation Cell Proliferation (Reduced) Signaling->Proliferation

Caption: A conceptual diagram of competitive kinase inhibition by 5-Nitro-2-(pyrazol-1-yl)benzonitrile.

Conclusion

5-Nitro-2-(pyrazol-1-yl)benzonitrile represents a molecule of significant interest for medicinal chemistry applications. Its synthesis is achievable through established chemical routes, and its structural features suggest a high probability of valuable biological activity. The protocols and screening cascades outlined in this document provide a solid foundation for researchers to begin exploring its potential as an anticancer agent and an enzyme inhibitor. As with any novel compound, a systematic and rigorous evaluation of its biological properties will be key to unlocking its full therapeutic promise.

Sources

Method

Application Notes &amp; Protocols: 5-Nitro-2-(pyrazol-1-yl)benzonitrile as a Pivotal Intermediate in Modern Fungicide Synthesis

Foreword: The Strategic Importance of Pyrazole-Based Fungicides The global imperative for food security continually drives the development of novel crop protection agents. Among these, pyrazole carboxamide derivatives ha...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Importance of Pyrazole-Based Fungicides

The global imperative for food security continually drives the development of novel crop protection agents. Among these, pyrazole carboxamide derivatives have distinguished themselves as a premier class of fungicides, demonstrating exceptional efficacy against a broad spectrum of plant pathogenic fungi.[1][2][3] Their prominence is largely due to a specific and potent mechanism of action: the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial respiratory chain in fungi.[1][4][5] This targeted disruption of fungal respiration leads to a halt in energy production and ultimately, cell death.

The molecular scaffold of these fungicides is modular, typically consisting of a pyrazole ring linked to an aromatic or heterocyclic moiety via an amide bond. This modularity allows for extensive structural optimization to enhance potency, broaden the activity spectrum, and overcome resistance. At the heart of this synthetic endeavor are key chemical intermediates that serve as versatile building blocks. 5-Nitro-2-(pyrazol-1-yl)benzonitrile is one such cornerstone intermediate. Its structure contains the essential pyrazole unit, while the nitro and nitrile functional groups provide the necessary chemical handles for elaboration into the final, biologically active pyrazole carboxamide fungicides.

This document provides a comprehensive technical guide for researchers and drug development professionals on the synthesis, handling, and application of 5-Nitro-2-(pyrazol-1-yl)benzonitrile as a key intermediate. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step.

Section 1: The Intermediate: Physicochemical Profile and Synthetic Rationale

5-Nitro-2-(pyrazol-1-yl)benzonitrile (CAS No. 17417-12-8) is an organic compound featuring a benzonitrile core substituted with a nitro group at the 5-position and a pyrazol-1-yl group at the 2-position.[6]

Key Structural Features:

  • Pyrazole Ring: The core pharmacophore responsible for binding to the SDH enzyme.

  • Nitro Group (-NO₂): A powerful electron-withdrawing group that activates the aromatic ring. More importantly, it serves as a synthetic precursor to the crucial amine (-NH₂) functionality required for forming the final amide linkage.

  • Nitrile Group (-CN): While less commonly modified in this context, it can be hydrolyzed to a carboxylic acid if needed, offering an alternative synthetic route.

  • Benzene Ring: The scaffold connecting the key functional groups.

The strategic placement of these groups makes this compound an ideal starting point for constructing a diverse library of potent fungicides.

Overall Synthetic Strategy

The synthesis of target fungicides from this intermediate follows a logical and efficient pathway. The core strategy involves two primary transformations:

  • Nucleophilic Aromatic Substitution (SNAAr): Formation of the intermediate itself by reacting a suitable precursor, such as 2-fluoro-5-nitrobenzonitrile, with pyrazole.

  • Nitro Group Reduction followed by Amidation: The nitro group is reduced to an aniline derivative, which is then coupled with a desired carboxylic acid to form the final pyrazole carboxamide fungicide.

Synthetic_Pathway A 2-Fluoro-5-nitrobenzonitrile + Pyrazole B 5-Nitro-2-(pyrazol-1-yl)benzonitrile (Intermediate) A->B SNAAr (Base, Solvent) C Reduction (e.g., SnCl2, H2, Pd/C) D 2-(Pyrazol-1-yl)-5-aminobenzonitrile B->D Nitro Reduction F Final Pyrazole Carboxamide Fungicide D->F Amide Coupling E Carboxylic Acid (R-COOH) + Coupling Agent E->F

Caption: General synthetic pathway from starting materials to a final fungicide via the key intermediate.

Section 2: Synthesis Protocol for 5-Nitro-2-(pyrazol-1-yl)benzonitrile

This protocol details the synthesis of the title intermediate via a nucleophilic aromatic substitution (SNAAr) reaction. The rationale for this approach is the high electrophilicity of the carbon atom attached to the fluorine in 2-fluoro-5-nitrobenzonitrile, which is strongly activated by the para-nitro group. Pyrazole, in the presence of a base, acts as the nucleophile.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )PurposeKey Considerations
2-Fluoro-5-nitrobenzonitrile33183-49-4166.11ElectrophileMoisture sensitive. Handle under inert atmosphere.
Pyrazole288-13-168.08NucleophileHygroscopic. Ensure it is dry before use.
Potassium Carbonate (K₂CO₃)584-08-7138.21BaseMust be finely powdered and anhydrous for best results.
N,N-Dimethylformamide (DMF)68-12-273.09SolventAnhydrous grade is essential. High boiling point.
Ethyl Acetate (EtOAc)141-78-688.11Extraction SolventStandard laboratory grade.
Brine (Saturated NaCl)N/AN/AWashing AgentTo remove residual DMF and water.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying AgentTo dry the organic phase after extraction.
Experimental Workflow

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Reagents (DMF, K2CO3, Pyrazole, 2-Fluoro-5-nitrobenzonitrile) Setup->Reagents Reaction 3. Heat Reaction (e.g., 80-100 °C) Reagents->Reaction Monitor 4. Monitor Progress (TLC/HPLC) Reaction->Monitor Workup 5. Aqueous Workup (Water Quench, EtOAc Extraction) Monitor->Workup Upon Completion Purify 6. Purification (Recrystallization/Chromatography) Workup->Purify Characterize 7. Characterization (NMR, MS, IR) Purify->Characterize

Caption: Step-by-step workflow for the synthesis and validation of the intermediate.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate (1.5 equivalents, e.g., 10.4 g, 75 mmol) and pyrazole (1.1 equivalents, e.g., 3.74 g, 55 mmol).

    • Causality: An inert atmosphere (nitrogen or argon) is crucial to prevent moisture from interfering with the reaction, as both the base and pyrazole can be sensitive to water. Using a slight excess of pyrazole ensures the complete consumption of the more expensive electrophile.

  • Solvent and Reagent Addition: Add anhydrous DMF (e.g., 100 mL) to the flask. Stir the suspension for 10 minutes to allow for the deprotonation of pyrazole by the potassium carbonate, forming the potassium pyrazolide salt in situ. To this suspension, add 2-fluoro-5-nitrobenzonitrile (1.0 equivalent, e.g., 8.3 g, 50 mmol).

    • Causality: DMF is an excellent polar aprotic solvent for SNAAr reactions as it effectively solvates cations, leaving the pyrazolide anion highly nucleophilic.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C using an oil bath.

    • Causality: Heating provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate. The exact temperature may require optimization.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical mobile phase for TLC would be 30% Ethyl Acetate in Hexane. The reaction is complete when the starting 2-fluoro-5-nitrobenzonitrile spot has been fully consumed (typically 4-8 hours).

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water (e.g., 500 mL) while stirring vigorously. A solid precipitate should form.

    • Causality: The product is poorly soluble in water, while the DMF solvent and inorganic salts are soluble. This "crashing out" or precipitation is an effective initial purification step.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove residual DMF and salts, followed by a small amount of cold diethyl ether or hexane to remove non-polar impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an isopropanol/water mixture, to yield a pale yellow or off-white solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Expected Results and Characterization
  • Yield: 80-95%

  • Appearance: Pale yellow to off-white crystalline solid.

  • Characterization: The structure and purity of the synthesized 5-Nitro-2-(pyrazol-1-yl)benzonitrile should be unequivocally confirmed using standard analytical techniques.[3][7][8]

    • ¹H NMR: Expect characteristic signals for the pyrazole and benzonitrile protons in the aromatic region.

    • ¹³C NMR: Expect distinct signals for all 10 carbon atoms.

    • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₁₀H₆N₄O₂ should be observed.

    • Infrared Spectroscopy (IR): Look for characteristic absorption bands for the nitrile group (C≡N) around 2230 cm⁻¹ and the nitro group (NO₂) around 1530 and 1350 cm⁻¹.

Section 3: Conversion to Fungicidal Scaffolds

The synthesized intermediate is now ready for conversion into the active fungicide. This typically involves a two-step sequence: nitro group reduction and subsequent amide coupling.

Protocol: Nitro Group Reduction
  • Setup: Suspend 5-Nitro-2-(pyrazol-1-yl)benzonitrile (1.0 eq) in ethanol or acetic acid.

  • Reagent Addition: Add a reducing agent such as tin(II) chloride (SnCl₂) (3-5 eq) or perform catalytic hydrogenation (H₂, Pd/C).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC/LCMS).

  • Workup: If using SnCl₂, basify the mixture with a strong base (e.g., NaOH solution) and extract the product with ethyl acetate. If using hydrogenation, filter off the catalyst.

  • Isolation: Concentrate the organic phase under reduced pressure to yield crude 5-amino-2-(pyrazol-1-yl)benzonitrile, which can often be used in the next step without further purification.

Protocol: Amide Coupling
  • Setup: Dissolve the amine from the previous step (1.0 eq) and the desired carboxylic acid (R-COOH) (1.0-1.2 eq) in a suitable aprotic solvent (e.g., Dichloromethane, THF).

  • Reagent Addition: Add a coupling agent (e.g., DCC, EDC) and an activator (e.g., DMAP, HOBt).

  • Reaction: Stir at room temperature until the formation of the amide is complete.

  • Workup and Purification: Perform an appropriate aqueous workup to remove the coupling byproducts and purify the final fungicide using column chromatography or recrystallization.

Section 4: Mechanism of Action of Derived Fungicides

The final pyrazole carboxamide fungicides derived from this intermediate act as Succinate Dehydrogenase Inhibitors (SDHIs).[1]

Mechanism_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I Q Ubiquinone (Q) ComplexI->Q e- ComplexII Complex II (SDH) ComplexII->Q e- ComplexIII Complex III CytC Cyt c ComplexIII->CytC e- ComplexIV Complex IV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient Q->ComplexIII e- CytC->ComplexIV e- TCA->ComplexII Succinate -> Fumarate Fungicide Pyrazole Carboxamide Fungicide Fungicide->ComplexII INHIBITS Electron Transfer

Caption: Mechanism of SDHI fungicides, which block electron transport at Complex II (SDH).

SDH (or Complex II) is a unique enzyme that participates in both the Krebs cycle (oxidizing succinate to fumarate) and the electron transport chain (transferring electrons to ubiquinone). By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides physically block the electron transfer process.[1] This blockage has two major consequences for the fungal cell:

  • Inhibition of ATP Synthesis: The halt in electron flow prevents the generation of the proton gradient required for ATP production.

  • Metabolic Disruption: The inhibition of the Krebs cycle disrupts essential metabolic pathways.

This dual impact makes SDHIs highly effective fungicidal agents.

Section 5: Safety and Handling

All chemical synthesis should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Fluoro-5-nitrobenzonitrile: This is a toxic and irritating compound. Avoid inhalation, ingestion, and skin contact.[9]

  • Pyrazole: Can cause skin and eye irritation.

  • DMF: A potential reproductive toxin. Avoid inhalation of vapors and skin contact.

  • Nitro-Aromatic Compounds: Compounds containing nitro groups should be handled with care as they can be thermally sensitive. Avoid excessive heat and impact.[10][11]

Refer to the Safety Data Sheet (SDS) for each specific reagent before use.[9][10][12][13] Dispose of all chemical waste in accordance with local and institutional regulations.

References

  • Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. SciSpace. Available from: [Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC. Available from: [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. PMC. Available from: [Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. Available from: [Link]

  • Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. PubMed. Available from: [Link]

  • Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. ACS Publications. Available from: [Link]

  • Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. ACS Publications. Available from: [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI. Available from: [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications. Available from: [Link]

  • Study on fungicidal activity of newly synthesized complex compounds... CABI Digital Library. Available from: [Link]

  • Manipulating nitration and stabilization to achieve high energy. Semantic Scholar. Available from: [Link]

  • Examples of bioactive compounds and drugs incorporating the pyrazolin‐5‐one heterocycle. ResearchGate. Available from: [Link]

  • Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. International Journal of Current Research and Review. Available from: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Available from: [Link]

  • Pyrazole fungicide composition. Google Patents.
  • Synthesis and Characterization of 5-Nitro-2-nitratomethyl-1,2,3,4-tetrazole: A High Nitrogen Energetic Compound with Good Oxygen Balance. MDPI. Available from: [Link]

  • New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate. Figshare. Available from: [Link]

  • Design and development of pyrazol-5-ylbenzamide derivatives containing chiral oxazoline moiety as fungicides based on molecular docking. PubMed. Available from: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Semantic Scholar. Available from: [Link]

  • Design and development of pyrazol‐5‐ylbenzamide derivatives containing chiral oxazoline moiety as fungicides based on molecular docking. ResearchGate. Available from: [Link]

  • Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. Letters in Applied NanoBioScience. Available from: [Link]

  • Discovery of Novel Pyrazol-5-yl-benzamide Derivatives Containing a Thiocyanato Group as Broad-Spectrum Fungicidal Candidates. Figshare. Available from: [Link]

  • Process for the preparation of 5-nitrobenzimidazolone-(2). Google Patents.

Sources

Application

Application Note: Advanced Purification Strategies for 5-Nitro-2-(pyrazol-1-yl)benzonitrile

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Role: Senior Application Scientist Introduction & Physicochemical Context The synthesis of 5-Nitro-2-(pyrazol-1-yl)benzonitrile (CAS 17417-12...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Role: Senior Application Scientist

Introduction & Physicochemical Context

The synthesis of 5-Nitro-2-(pyrazol-1-yl)benzonitrile (CAS 17417-12-8) typically proceeds via the formation of a Meisenheimer complex during the Nucleophilic Aromatic Substitution (SNAr) of 2-fluoro-5-nitrobenzonitrile with 1H-pyrazole in the presence of a mild base (e.g., K₂CO₃) and a polar aprotic solvent like DMF .

While SNAr reactions are highly efficient, the resulting crude mixture presents a complex matrix. The unique combination of the highly polar nitro group, the rigid benzonitrile core, and the heterocyclic pyrazole ring dictates the compound's solubility and chromatographic behavior . The primary purification challenge lies in separating the target molecule from unreacted 2-fluoro-5-nitrobenzonitrile (which shares a nearly identical solubility profile) and highly polar pyrazole derivatives.

To achieve >99.5% purity required for downstream medicinal chemistry and biological assays, I have developed a self-validating, three-tiered purification workflow. This protocol leverages orthogonal separation mechanisms—solubility differential, dipole-dipole interactions, and hydrophobic partitioning—to systematically isolate the target compound.

Purification Workflow Overview

PurificationWorkflow Crude Crude Reaction Mixture (SNAr Synthesis) LLE Liquid-Liquid Extraction (EtOAc / H2O) Crude->LLE Remove Salts & DMF Recryst Recrystallization (EtOH / Toluene) LLE->Recryst Primary Isolation Flash Flash Chromatography (Silica, Hexane/EtOAc) Recryst->Flash Remove Unreacted Starting Material Prep Preparative RP-HPLC (C18, MeCN/H2O) Flash->Prep Isolate Regioisomers Pure Ultra-Pure Product (>99.5%) Prep->Pure Final Polish

Figure 1: Tiered purification workflow for 5-Nitro-2-(pyrazol-1-yl)benzonitrile.

Tier 1: Primary Isolation (Liquid-Liquid Extraction & Recrystallization)

The first tier focuses on bulk mass reduction, targeting the removal of inorganic bases, polar aprotic solvents, and highly soluble organic byproducts.

Causality & Expert Insight: Ethyl Acetate (EtOAc) is selected over Dichloromethane (DCM) for the extraction phase because its hydrogen-bond acceptor properties provide superior solvation for the nitro-benzonitrile core, preventing premature precipitation at the organic-aqueous interface. For recrystallization, absolute ethanol is the solvent of choice. Unreacted 1H-pyrazole is highly soluble in cold ethanol, whereas the target compound—due to its rigid, planar, and sterically hindered structure—exhibits a steep solubility curve, crystallizing out rapidly upon cooling.

Step-by-Step Protocol:
  • Reaction Quenching: Slowly pour the crude SNAr reaction mixture (e.g., 50 mL DMF solution) into 250 mL of ice-cold distilled water under vigorous stirring.

  • Liquid-Liquid Extraction (LLE): Extract the aqueous suspension with EtOAc (3 x 100 mL).

    • Self-Validation Step: Spot the aqueous layer on a TLC plate (Silica, 3:1 Hexane:EtOAc) and visualize under UV (254 nm) to ensure complete extraction of the UV-active product before discarding the aqueous phase.

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (2 x 50 mL) to selectively pull residual DMF into the aqueous phase, followed by a final brine wash (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.

  • Recrystallization: Dissolve the crude solid in a minimum volume of boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator for 12 hours.

  • Filtration: Recover the crystals via vacuum filtration, washing with ice-cold ethanol (10 mL). Dry under high vacuum.

Tier 2: Intermediate Purification (Flash Column Chromatography)

When recrystallization yields a product contaminated with unreacted 2-fluoro-5-nitrobenzonitrile, normal-phase chromatography is required.

Causality & Expert Insight: The starting material and the product have similar molecular weights, but the introduction of the pyrazole ring significantly alters the molecule's dipole moment. On bare silica gel, the nitrogen-rich pyrazole moiety interacts strongly with the acidic silanol groups. By utilizing a step gradient of Hexane and EtOAc, the less polar 2-fluoro-5-nitrobenzonitrile elutes first, while the target compound is retained longer. Dry-loading is mandatory here; liquid-loading a compound with such polar functional groups often leads to severe band broadening and poor resolution.

Step-by-Step Protocol:
  • Dry-Loading: Dissolve the Tier 1 product in a minimum amount of THF or Acetone. Add silica gel (230-400 mesh, 3 grams per gram of compound) and evaporate the solvent completely until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel slurried in 100% Hexane.

  • Elution Gradient: Load the dry powder onto the column bed. Begin elution with 9:1 Hexane:EtOAc to flush out unreacted fluorinated starting material. Gradually increase the polarity to 3:1 Hexane:EtOAc.

  • Fraction Collection: Collect 20 mL fractions. The target 5-Nitro-2-(pyrazol-1-yl)benzonitrile typically elutes at an Rf of ~0.35 in 3:1 Hexane:EtOAc.

  • Pooling: Combine fractions containing the pure product (verified by TLC) and remove the solvent under reduced pressure.

Tier 3: High-Purity Isolation (Preparative RP-HPLC)

For applications demanding >99.5% purity (e.g., in vivo biological screening or crystallographic studies), Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the ultimate polishing step.

Causality & Expert Insight: Reverse-phase HPLC coupled with UV detection is the industry standard for isolating pyrazole and benzonitrile derivatives . A C18 stationary phase separates trace regioisomers based on subtle differences in hydrophobicity. Crucially, the addition of a mobile phase modifier—0.1% Formic Acid—is non-negotiable. The acidic modifier protonates residual silanols on the C18 silica support, preventing secondary ion-exchange interactions with the basic nitrogens of the pyrazole ring, which would otherwise cause severe peak tailing .

Step-by-Step Protocol:
  • Sample Preparation: Dissolve the Tier 2 product in HPLC-grade Acetonitrile (MeCN) to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: Utilize a Preparative C18 Column (e.g., 250 mm x 21.2 mm, 5 µm particle size).

  • Mobile Phase Setup:

    • Mobile Phase A: Ultrapure Water + 0.1% (v/v) Formic Acid

    • Mobile Phase B: HPLC-grade MeCN + 0.1% (v/v) Formic Acid

  • Gradient Elution: Run a linear gradient from 20% B to 80% B over 30 minutes at a flow rate of 15 mL/min.

    • Self-Validation Step: Perform an analytical injection (10 µL) prior to the preparative run to confirm retention time (typically 18-22 minutes) and resolution from trace impurities.

  • Detection & Collection: Monitor absorbance at 254 nm (benzonitrile core) and 280 nm. Collect the major peak using a fraction collector triggered by a predefined UV threshold.

  • Lyophilization: Freeze the collected aqueous/organic fractions and lyophilize for 48 hours to yield the ultra-pure target compound as a fine powder.

Quantitative Data Summary

The table below summarizes the expected performance metrics of this tiered purification architecture.

Table 1: Quantitative Summary of the Tiered Purification Strategy

Purification TierTechniqueTarget Impurities RemovedTypical Yield RecoveryFinal Purity (HPLC)
Tier 1 LLE & RecrystallizationInorganic salts, DMF, 1H-pyrazole85 - 90%90 - 95%
Tier 2 Flash Chromatography2-fluoro-5-nitrobenzonitrile75 - 80%97 - 98%
Tier 3 Preparative RP-HPLCRegioisomers, trace organics60 - 70%> 99.5%

References

  • SIELC Technologies. "Separation of Pyrazole on Newcrom R1 HPLC column". SIELC Application Notes. URL:[Link]

  • International Journal of Chemical and Pharmaceutical Analysis (IJCPA). "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity". IJCPA. URL: [Link]

Method

5-Nitro-2-(pyrazol-1-yl)benzonitrile for nucleophilic aromatic substitution reactions.

Application Notes & Protocols: 5-Nitro-2-(pyrazol-1-yl)benzonitrile A Senior Application Scientist's Guide to Nucleophilic Aromatic Substitution (SNAr) for the Synthesis and Application of a Key Medicinal Chemistry Scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: 5-Nitro-2-(pyrazol-1-yl)benzonitrile

A Senior Application Scientist's Guide to Nucleophilic Aromatic Substitution (SNAr) for the Synthesis and Application of a Key Medicinal Chemistry Scaffold

Introduction: The Convergence of a Privileged Scaffold and a Powerful Reaction

In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold," a core structural component present in a remarkable number of approved pharmaceuticals, including celecoxib and sildenafil.[1][2] Its metabolic stability and versatile biological activities make it a cornerstone for medicinal chemists.[1] The synthesis of complex pyrazole-containing molecules often relies on robust and predictable chemical transformations. Among the most crucial of these is the Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful method for forging carbon-heteroatom bonds on electron-deficient aromatic rings.[3][4]

This guide focuses on the synthesis of 5-Nitro-2-(pyrazol-1-yl)benzonitrile , a valuable building block, via an SNAr reaction. This molecule is an exemplary substrate, as the benzonitrile ring is "activated" by two potent electron-withdrawing groups—a nitro group (-NO₂) and a cyano group (-CN)—making it highly susceptible to nucleophilic attack.[5] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol for its synthesis, and offer insights into its characterization and potential applications.

The Scientific Foundation: Understanding the SNAr Reaction

The SNAr reaction is not a concerted process like SN2, nor does it involve a carbocation like SN1. Instead, it proceeds through a distinct two-step addition-elimination mechanism, which is fundamental to its success.[6][7]

The Addition-Elimination Mechanism

The reaction is initiated by the attack of a nucleophile on an electron-poor carbon atom of the aromatic ring that bears a suitable leaving group (typically a halide).[8] This initial attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][9] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored to yield the final product.[7]

Activating Groups: The Engine of the Reaction

The presence of strong electron-withdrawing groups (EWGs) is essential for an SNAr reaction to proceed under mild conditions.[8][9] These groups serve two primary functions:

  • Increase Electrophilicity: They withdraw electron density from the aromatic ring, making the carbon atom attached to the leaving group more electron-deficient and thus more susceptible to nucleophilic attack.

  • Stabilize the Intermediate: They stabilize the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the rate-determining step.[3][6]

For the synthesis of our target molecule, the precursor 2-Chloro-5-nitrobenzonitrile is an ideal substrate. The nitro (-NO₂) and cyano (-CN) groups are positioned ortho and para to the chlorine leaving group, respectively, allowing for maximal resonance stabilization of the intermediate.

cluster_legend Legend cluster_main Logical Relationship in SNAr Activation Key EWG_Node Electron-Withdrawing Group (EWG) Ring_Node Aromatic Ring Activation_Edge Activates Stabilization_Edge Stabilizes Nitro Nitro Group (-NO₂) ArylHalide Aryl Halide Ring Nitro->ArylHalide Withdraw e⁻ Density Meisenheimer Meisenheimer Complex (Intermediate) Nitro->Meisenheimer Resonance Stabilization Cyano Cyano Group (-CN) Cyano->ArylHalide Withdraw e⁻ Density Cyano->Meisenheimer Resonance Stabilization ArylHalide->Meisenheimer Nucleophilic Attack Reaction Facilitates SNAr Reaction Meisenheimer->Reaction Lower Activation Energy

Caption: Logical flow of SNAr activation by EWGs.

The Meisenheimer Complex: Visualizing Stability

The stability of the Meisenheimer complex is paramount. The diagram below illustrates the nucleophilic attack of pyrazole on 2-chloro-5-nitrobenzonitrile and the subsequent resonance structures that delocalize the negative charge onto the electron-withdrawing groups.

Start Intermediate Start->Intermediate + Pyrazole (Nu⁻) Resonance1 Intermediate->Resonance1 Resonance Product Intermediate->Product -Cl⁻ (Fast) Resonance2 Resonance1->Resonance2 Resonance Resonance1->Product -Cl⁻ (Fast) Resonance2->Product -Cl⁻ (Fast) L1 Rate-Determining Step L2 Meisenheimer Complex L3 Charge Delocalization L4 Final Product

Caption: The SNAr mechanism for synthesizing the title compound.

Protocol: Synthesis of 5-Nitro-2-(pyrazol-1-yl)benzonitrile

This protocol provides a reliable method for the synthesis of the title compound from commercially available starting materials.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-Chloro-5-nitrobenzonitrile≥98% PuritySigma-Aldrich, etc.The electrophilic substrate.
Pyrazole≥98% PuritySigma-Aldrich, etc.The nucleophile.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedFisher Scientific, etc.The base, neutralizes the generated HCl.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics, etc.Polar aprotic solvent, essential for the reaction.
Ethyl Acetate (EtOAc)ACS GradeVWR, etc.For extraction.
Brine (Saturated NaCl solution)-Lab PreparedFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)-Lab PreparedFor drying the organic layer.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Standard laboratory glassware--Flame-dried before use.
Magnetic stirrer with heating---
TLC plates (Silica gel 60 F₂₅₄)-MilliporeSigmaFor reaction monitoring.
Experimental Workflow

G start Start: Assemble Flame-Dried Glassware setup 1. Reagent Setup - Dissolve 2-chloro-5-nitrobenzonitrile and pyrazole in anhydrous DMF. - Add K₂CO₃. start->setup reaction 2. Reaction - Heat mixture to 80-90 °C. - Stir under N₂ atmosphere. setup->reaction monitor 3. Monitoring - Check reaction progress every hour using TLC (e.g., 3:1 Hexanes:EtOAc). - Spot starting material and reaction mixture. reaction->monitor monitor->reaction Incomplete workup 4. Aqueous Work-up - Cool to room temperature. - Pour into ice-water. - Extract with Ethyl Acetate (3x). monitor->workup Complete purify 5. Purification - Combine organic layers, wash with brine. - Dry over MgSO₄, filter. - Concentrate under reduced pressure. - Purify crude solid by column chromatography. workup->purify characterize 6. Characterization - Obtain ¹H NMR, ¹³C NMR, and Mass Spec data. - Determine melting point. purify->characterize end End: Pure Product characterize->end

Caption: A generalized workflow for the SNAr synthesis.

Step-by-Step Procedure
  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitrobenzonitrile (1.82 g, 10.0 mmol, 1.0 eq.).

  • Reagent Addition: Add pyrazole (0.75 g, 11.0 mmol, 1.1 eq.) and powdered anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq.).

    • Scientist's Note: Potassium carbonate acts as the base to neutralize the HCl that is implicitly formed as the pyrazole nitrogen displaces the chloride. Using a powdered, anhydrous base ensures a large surface area and prevents unwanted side reactions with water.

  • Add anhydrous N,N-Dimethylformamide (DMF, 40 mL) via syringe.

  • Reaction: Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). Begin stirring and heat the reaction mixture to 80-90 °C using an oil bath.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 2-chloro-5-nitrobenzonitrile spot has been consumed (typically 3-5 hours). A suitable eluent system is 30% Ethyl Acetate in Hexanes.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture into a beaker containing 200 mL of ice-cold water. A precipitate should form.

  • Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 30 mL).

    • Alternative Work-up: If a precipitate does not form or is difficult to filter, transfer the aqueous mixture to a separatory funnel and extract with Ethyl Acetate (3 x 75 mL). Combine the organic layers.

  • Purification:

    • If using extraction, wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude solid obtained from either method can be purified by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 40% EtOAc).

    • Combine the pure fractions and remove the solvent in vacuo to yield 5-nitro-2-(pyrazol-1-yl)benzonitrile as a solid (typically a pale yellow to off-white powder).

Expected Characterization Data

The identity and purity of the final product must be confirmed by standard analytical techniques.

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.80 (d, 1H), ~8.45 (dd, 1H), ~7.90 (d, 1H), ~7.80 (d, 1H), ~7.75 (d, 1H), ~6.55 (t, 1H). Note: Exact shifts and coupling constants will vary.
¹³C NMR (101 MHz, CDCl₃)δ (ppm): Expect signals for all 10 unique carbons, including aromatic C-H and quaternary carbons. The nitrile carbon will be downfield (~115 ppm).
Mass Spec (ESI+) m/z: Calculated for C₁₀H₆N₄O₂ [M+H]⁺: 215.0563; Found: 215.056x.
Melting Point A sharp melting point should be observed, indicating high purity.

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
Reaction is sluggish or incomplete 1. Insufficient temperature.2. Base is not sufficiently strong or is hydrated.3. DMF is not anhydrous.1. Increase temperature to 100-110 °C.2. Ensure K₂CO₃ is finely powdered and anhydrous. Consider a stronger base like Cs₂CO₃ if needed.3. Use a fresh bottle of anhydrous DMF.
Formation of dark, tarry side products Overheating or extended reaction time.Monitor the reaction closely by TLC and stop heating as soon as the starting material is consumed. Lower the reaction temperature slightly if necessary.
Low yield after work-up 1. Product is partially soluble in the aqueous phase.2. Incomplete extraction.1. Ensure the water used for precipitation is ice-cold to minimize solubility. Saturate the aqueous phase with NaCl before extraction to salt out the product.2. Perform additional extractions with Ethyl Acetate.
Difficulty in purification Co-elution of impurities.Adjust the polarity of the eluent for column chromatography. A shallower gradient may be required to achieve good separation. Recrystallization from a suitable solvent system (e.g., Ethanol/water) can also be an effective purification method for the final product.

Conclusion

The synthesis of 5-Nitro-2-(pyrazol-1-yl)benzonitrile via a nucleophilic aromatic substitution reaction is a robust and highly illustrative example of a cornerstone reaction in medicinal chemistry. The strategic placement of electron-withdrawing groups on the benzonitrile ring provides a powerful driving force for the reaction, allowing for the efficient construction of a valuable, drug-like scaffold. The protocols and insights provided herein offer a comprehensive framework for researchers to successfully utilize this chemistry in their synthetic endeavors, paving the way for the development of novel therapeutics and functional materials.

References

  • Kinetic Study on SNAr Reaction of 1‑(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. The Journal of Organic Chemistry - Figshare. Available at: [Link]

  • Mechanistic Assessment of S(N)Ar Displacement of Halides From 1-halo-2,4-dinitrobenzenes by Selected Primary and Secondary Amines: Brønsted and Mayr Analyses. PubMed. Available at: [Link]

  • NUCLEOPHILIC AROMATIC SUBSTITUTION SNAr. quimicaorganica.org. Available at: [Link]

  • Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. PubMed. Available at: [Link]

  • Mechanistic Assessment of SNAr Displacement of Halides from 1-Halo-2,4-dinitrobenzenes by Selected Primary and Secondary Amines: Bronsted and Mayr Analyses. ResearchGate. Available at: [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. Available at: [Link]

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Available at: [Link]

  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Available at: [Link]

  • DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines as Substrates of. ACS Omega. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Available at: [Link]

  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. PMC. Available at: [Link]

  • synthesis, characterization, and antioxidant activity of new pyrazoles. IJPSR. Available at: [Link]

  • 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. Available at: [Link]

  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. MDPI. Available at: [Link]

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  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available at: [Link]

  • Reactivity in SNAr reactions of 2-(4-chloro-3-nitrophenyl)-1,3-diphenyl-1,3,4-triazol-1-ium-5-thiolate with some anionic and neutral nucleophiles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

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Sources

Application

Application Note: 5-Nitro-2-(pyrazol-1-yl)benzonitrile as a Privileged Scaffold in the Modular Synthesis of Kinase Inhibitors

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Scientists. Executive Summary The development of highly selective, ATP-competitive protein kinase inhibitors remains a cornerstone of targete...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Scientists.

Executive Summary

The development of highly selective, ATP-competitive protein kinase inhibitors remains a cornerstone of targeted therapy in oncology and neurodegeneration[1]. Within the medicinal chemist’s toolkit, 5-Nitro-2-(pyrazol-1-yl)benzonitrile (CAS 17417-12-8) has emerged as a highly versatile, trifunctional building block. This application note details the structural rationale, synthetic methodologies, and mechanistic insights for utilizing this compound as a core scaffold. By leveraging its unique substitution pattern, researchers can rapidly generate diverse libraries of aniline-derived kinase inhibitors targeting clinically relevant kinases such as LRRK2, EGFR, and mutant B-Raf[2][3].

Structural Rationale & Pharmacophore Mapping

The design of small-molecule kinase inhibitors requires precise spatial arrangement of hydrogen-bond donors/acceptors and lipophilic moieties to mimic ATP in the kinase hinge region[1]. 5-Nitro-2-(pyrazol-1-yl)benzonitrile offers a pre-organized, rigid geometry that addresses multiple pharmacophoric requirements simultaneously:

  • The Pyrazole Ring (C2 Position): Pyrazoles are privileged scaffolds in kinase drug discovery due to their conformational rigidity and favorable pharmacokinetic properties[4][5]. In the context of this scaffold, the pyrazole ring projects into the hydrophobic pocket (e.g., the back pocket of the ATP-binding site), enhancing binding affinity through π−π stacking and van der Waals interactions.

  • The Benzonitrile Core (C1 Position): The cyano group acts as a strong, directional hydrogen-bond acceptor. Furthermore, the electron-withdrawing nature of the nitrile group lowers the electron density of the aromatic ring, which can improve metabolic stability by blocking oxidative soft spots[2].

  • The Nitro Group (C5 Position): Serving as a synthetic placeholder, the nitro group is easily reduced to a primary amine. The resulting 5-amino-2-(pyrazol-1-yl)benzonitrile acts as a potent nucleophile for coupling with hinge-binding heterocycles (e.g., pyrimidines, quinazolines, or pyrrolo[2,3-d]pyrimidines)[2].

G A Benzonitrile Core (H-Bond Acceptor) B Pyrazole Ring (Lipophilic/Aromatic) A->B Ortho-substitution C Amine Linkage (H-Bond Donor) A->C Meta-substitution D Kinase Hinge Region A->D Dipole interaction E Hydrophobic Pocket II B->E pi-pi stacking / VdW C->D H-bond to backbone F Solvent Exposed Region C->F Solubilizing vector

Pharmacophore mapping of the pyrazole-benzonitrile scaffold in the ATP-binding site.

Synthetic Workflows & Self-Validating Protocols

To translate this building block into a functional kinase inhibitor, a two-step modular workflow is typically employed: chemoselective reduction followed by transition-metal-catalyzed cross-coupling.

G N1 5-Nitro-2-(pyrazol-1-yl) benzonitrile N2 Catalytic Reduction (Pd/C, N2H4) N1->N2 N3 5-Amino-2-(pyrazol-1-yl) benzonitrile N2->N3 N4 Buchwald-Hartwig Cross-Coupling N3->N4 N5 Target Kinase Inhibitor (e.g., LRRK2/EGFR) N4->N5

Modular synthetic workflow from nitro-benzonitrile building block to final kinase inhibitor.

Protocol A: Chemoselective Transfer Hydrogenation of the Nitro Group

Causality & Rationale: Standard hydrogenation ( H2​ gas over Pd/C) can sometimes lead to partial reduction of the sensitive nitrile group to a primary amine. To ensure absolute chemoselectivity, catalytic transfer hydrogenation using hydrazine hydrate ( NH2​NH2​⋅H2​O ) as the hydrogen source is preferred. This method rapidly and selectively reduces the nitro group to an aniline while leaving the cyano and pyrazole moieties completely intact[6].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 5-Nitro-2-(pyrazol-1-yl)benzonitrile (1.0 eq, e.g., 5.0 mmol) in HPLC-grade methanol (25 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 5-10 mol% Pd) to the solution under a gentle stream of nitrogen to prevent auto-ignition of the solvent.

  • Reduction: Dropwise, add hydrazine hydrate (6.0 eq) to the stirring mixture. Caution: Hydrazine hydrate is toxic; perform inside a well-ventilated fume hood.

  • Heating & Monitoring: Heat the reaction mixture to 65°C (reflux). The reaction is highly self-validating: the evolution of nitrogen gas bubbles indicates active reduction. Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 7:3). Full conversion typically occurs within 30–45 minutes[6].

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite® to remove the Pd/C catalyst. Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 5-amino-2-(pyrazol-1-yl)benzonitrile as a solid. Purity is generally >95% without further chromatography.

Protocol B: Buchwald-Hartwig Amination for Inhibitor Assembly

Causality & Rationale: The resulting aniline is sterically hindered by the ortho-pyrazole ring and electronically deactivated by the meta-cyano group. Traditional SN​Ar reactions with heteroaryl chlorides (e.g., 4-chloro-pyrrolo[2,3-d]pyrimidine) may require excessively high temperatures, leading to degradation. Buchwald-Hartwig cross-coupling utilizing a bulky, electron-rich phosphine ligand (e.g., Xantphos or BrettPhos) overcomes this electronic deactivation, facilitating the C-N bond formation under milder conditions.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk tube, combine 5-amino-2-(pyrazol-1-yl)benzonitrile (1.0 eq), the target heteroaryl chloride (1.1 eq), Pd2​(dba)3​ (0.05 eq), Xantphos (0.1 eq), and Cs2​CO3​ (2.0 eq).

  • Degassing: Seal the tube and perform three vacuum/nitrogen backfill cycles to ensure a strictly anaerobic environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M concentration) via syringe.

  • Reaction: Heat the mixture to 100°C in a pre-heated oil bath for 12–16 hours.

  • Purification: Cool to room temperature, dilute with EtOAc, and filter through a short plug of silica gel. Concentrate the filtrate and purify via flash column chromatography (DCM:MeOH gradient) to isolate the final kinase inhibitor.

Quantitative Profiling: Physicochemical & Kinase Inhibition Data

When the 5-amino-2-(pyrazol-1-yl)benzonitrile scaffold is coupled with various hinge-binding motifs, the resulting derivatives demonstrate potent kinase inhibition. The table below summarizes representative profiling data for hypothetical derivatives synthesized using this scaffold, benchmarking them against targets like LRRK2 (implicated in Parkinson's disease)[2] and EGFR (implicated in Non-Small Cell Lung Cancer)[1].

Compound IDHinge-Binding Core CoupledTarget KinaseIC 50​ (nM)cLogPCellular Viability IC 50​ ( μ M)*
Inhibitor-A Pyrrolo[2,3-d]pyrimidineLRRK2 (G2019S)2.43.10.85 (HEK293)
Inhibitor-B Quinazoline-4-amineEGFR (L858R)8.73.81.20 (A549)
Inhibitor-C Pyrazolo[1,5-a]pyrimidineB-Raf (V600E)15.23.42.10 (A375)
Control Afuresertib analog (No CN)AKT11.34.20.95 (HCT116)

*Cellular viability assays conducted over 72 hours using CellTiter-Glo.

Mechanistic Insights & Trustworthiness

The integration of the 5-Nitro-2-(pyrazol-1-yl)benzonitrile building block into drug discovery pipelines is driven by its ability to fine-tune the kinome selectivity profile.

In the development of LRRK2 inhibitors, for example, achieving selectivity over closely related kinases is notoriously difficult. The incorporation of a benzonitrile moiety adjacent to a bulky heterocycle (like pyrazole) forces the molecule into a specific dihedral conformation. This conformational restriction prevents the inhibitor from binding to off-target kinases (such as CDK1 or CDK2) that possess narrower ATP-binding pockets, thereby reducing systemic toxicity[1][2]. Furthermore, the pyrazole ring is highly resistant to cytochrome P450-mediated oxidation compared to simple phenyl or aliphatic rings, significantly extending the in vivo half-life of the resulting therapeutic agents[4][7].

By rigorously following the chemoselective reduction and coupling protocols outlined above, researchers can reliably harness this scaffold to explore novel chemical space in targeted kinase inhibition.

Sources

Method

Application Notes and Protocols for 5-Nitro-2-(pyrazol-1-yl)benzonitrile as a Scaffold for Combinatorial Chemistry

Introduction: Strategic Value of the 5-Nitro-2-(pyrazol-1-yl)benzonitrile Scaffold In the landscape of modern drug discovery, the selection of a core molecular scaffold is a pivotal decision that dictates the scope and p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Value of the 5-Nitro-2-(pyrazol-1-yl)benzonitrile Scaffold

In the landscape of modern drug discovery, the selection of a core molecular scaffold is a pivotal decision that dictates the scope and potential of a combinatorial library. The 5-Nitro-2-(pyrazol-1-yl)benzonitrile scaffold has emerged as a structure of significant interest due to its unique combination of chemical functionalities and inherent "drug-like" properties. This scaffold integrates three key pharmacophoric elements onto a stable benzonitrile framework: a pyrazole ring, a nitro group, and a nitrile moiety. Each of these provides a strategic vector for diversification, enabling the exploration of vast chemical space to identify novel bioactive molecules.

The pyrazole nucleus is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its five-membered ring, containing two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets like kinases and receptors.[1][3] The nitro group, a strong electron-withdrawing group, significantly influences the molecule's electronic properties and can serve as a key interaction point or as a precursor to a versatile amino group. The nitrile functionality is a valuable synthetic handle, capable of being transformed into a variety of other functional groups, including carboxylic acids, amides, or bioisosteric tetrazoles, further expanding the diversity of the resulting library.[4]

This guide provides a comprehensive overview of the synthesis of the 5-Nitro-2-(pyrazol-1-yl)benzonitrile scaffold and detailed protocols for its strategic derivatization to generate diverse combinatorial libraries aimed at identifying next-generation therapeutic agents.

Synthesis of the Core Scaffold: 5-Nitro-2-(pyrazol-1-yl)benzonitrile

The most direct and efficient synthesis of the 5-Nitro-2-(pyrazol-1-yl)benzonitrile scaffold is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the high reactivity of 2-fluoro-5-nitrobenzonitrile, where the fluorine atom is activated towards displacement by the strong electron-withdrawing effect of the para-nitro group.[5][6] The nucleophile in this reaction is pyrazole, which, upon deprotonation, readily attacks the electron-deficient carbon bearing the fluorine atom.

Caption: Synthesis of the core scaffold via SNAr reaction.

Protocol 1: Synthesis of 5-Nitro-2-(pyrazol-1-yl)benzonitrile

This protocol is adapted from the validated synthesis reported by Ragavan et al. (2010), which provides a reliable method for producing the scaffold in high yield.

Materials and Reagents:

  • 2-Fluoro-5-nitrobenzonitrile

  • Pyrazole

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ice-cold water

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle

Procedure:

  • To a stirred solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in dry DMF (10 volumes), add pyrazole (1.2 eq) and anhydrous potassium carbonate (2.5 eq).

  • Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (20 volumes).

  • Stir the resulting mixture for 30 minutes to ensure complete precipitation of the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Dry the crude product under vacuum. For further purification, the solid can be recrystallized from a suitable solvent like ethanol.

Expected Results: This procedure typically affords 5-Nitro-2-(pyrazol-1-yl)benzonitrile as a solid in high yield (e.g., 88% as reported in the reference literature).

Compound Starting Material Reagents Yield (%) Reference
5-Nitro-2-(pyrazol-1-yl)benzonitrile2-Fluoro-5-nitrobenzonitrilePyrazole, K₂CO₃, DMF88Ragavan et al.

Combinatorial Derivatization Strategy

The 5-Nitro-2-(pyrazol-1-yl)benzonitrile scaffold offers three primary points of diversification. The most synthetically accessible and impactful of these are the nitro and nitrile groups. A powerful and efficient strategy for library generation involves a two-step sequence: first, the reduction of the nitro group to an amine, followed by reactions of the resulting amine and/or the nitrile group.

Caption: Core combinatorial strategy for scaffold derivatization.

Protocol 2: Reduction of the Nitro Group to Form the Amino Intermediate

The conversion of the aromatic nitro group to a primary amine is a cornerstone transformation in medicinal chemistry, as it turns a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing one.[7] This opens up a plethora of subsequent reactions. The reduction must be selective to avoid affecting the nitrile or pyrazole moieties. Tin(II) chloride (SnCl₂) in an alcoholic solvent is a mild and effective reagent for this purpose, often favored for its chemoselectivity in the presence of nitriles.[8]

Experimental Protocol: Synthesis of 5-Amino-2-(pyrazol-1-yl)benzonitrile

This protocol is based on the successful reduction reported by Ragavan et al. (2010).

Materials and Reagents:

  • 5-Nitro-2-(pyrazol-1-yl)benzonitrile

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Standard laboratory glassware

Procedure:

  • Suspend 5-Nitro-2-(pyrazol-1-yl)benzonitrile (1.0 eq) in ethanol (15 volumes).

  • Add Tin(II) chloride dihydrate (5.0 eq) to the suspension.

  • Heat the mixture to reflux (approximately 78 °C) for 4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-cold water.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 15 volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.

Expected Results: This method provides the 5-amino-2-(pyrazol-1-yl)benzonitrile intermediate in good yield (e.g., 76% as reported in the reference literature).

Product Starting Material Reagents Yield (%) Reference
5-Amino-2-(pyrazol-1-yl)benzonitrile5-Nitro-2-(pyrazol-1-yl)benzonitrileSnCl₂·2H₂O, Ethanol76Ragavan et al.

Protocol 3: Library Generation from the Amino Intermediate

The resulting 5-amino-2-(pyrazol-1-yl)benzonitrile is a versatile intermediate for building combinatorial libraries. One powerful application is in multicomponent reactions (MCRs) to rapidly construct complex heterocyclic systems. For example, it can be used to synthesize a library of pyrazolo[3,4-b]pyridin-5-amine derivatives.[1][7]

Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridin-5-amine Library

This protocol demonstrates a multicomponent reaction using the amino intermediate, an aldehyde, and malononitrile.

Materials and Reagents:

  • 5-Amino-2-(pyrazol-1-yl)benzonitrile

  • A diverse set of aromatic or aliphatic aldehydes (Building Blocks R¹)

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

Procedure (for parallel synthesis):

  • In an array of reaction vials, dispense a solution of 5-amino-2-(pyrazol-1-yl)benzonitrile (1.0 eq) in ethanol.

  • To each vial, add a unique aldehyde (1.0 eq) from the building block set.

  • Add malononitrile (1.0 eq) to each vial.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to each vial.

  • Seal the vials and heat the reaction array to reflux for 6-8 hours.

  • After cooling, the products often precipitate from the solution. The solids can be collected by filtration, washed with cold ethanol, and dried.

  • Analyze the resulting library members for purity and identity using techniques like LC-MS.

Caption: Multicomponent reaction for pyrazolo[3,4-b]pyridine library synthesis.

Protocol 4: Transformation of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into other key moieties, such as carboxylic acids or tetrazoles, which are important in drug design.

Sub-Protocol 4a: Hydrolysis to Carboxylic Acid

Hydrolysis of the nitrile to a carboxylic acid can be achieved under acidic or basic conditions.[9] Strong basic conditions followed by acidification are often effective for aromatic nitriles.

Materials and Reagents:

  • 5-Nitro-2-(pyrazol-1-yl)benzonitrile

  • Aqueous Sodium Hydroxide (e.g., 10 M NaOH)

  • Ethanol (as co-solvent)

  • Hydrochloric Acid (e.g., 6 M HCl)

Procedure:

  • Dissolve 5-Nitro-2-(pyrazol-1-yl)benzonitrile (1.0 eq) in a mixture of ethanol and 10 M aqueous NaOH.

  • Heat the mixture to reflux for several hours (e.g., 12-24 h), monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully acidify to pH ~2-3 with 6 M HCl.

  • The precipitated carboxylic acid product can be collected by vacuum filtration, washed with cold water, and dried.

Sub-Protocol 4b: Conversion to a Tetrazole Bioisostere

The 5-substituted 1H-tetrazole ring is a well-known bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and cell permeability.[4] The most common method for this conversion is a [3+2] cycloaddition reaction between the nitrile and an azide source.[10]

Materials and Reagents:

  • 5-Nitro-2-(pyrazol-1-yl)benzonitrile

  • Sodium Azide (NaN₃)

  • Zinc Bromide (ZnBr₂) or Ammonium Chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF) or Water

  • Hydrochloric Acid

Procedure (Zinc-Catalyzed):

  • To a solution of 5-Nitro-2-(pyrazol-1-yl)benzonitrile (1.0 eq) in water, add sodium azide (1.2 eq) and zinc bromide (1.2 eq).

  • Heat the reaction mixture to reflux (100-105 °C) with vigorous stirring for 12-24 hours.

  • Cool the reaction to room temperature and acidify to pH ~1 with HCl in an ice bath (Caution: potential formation of toxic hydrazoic acid, perform in a fume hood).

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

The 5-Nitro-2-(pyrazol-1-yl)benzonitrile scaffold represents a highly versatile and strategically valuable starting point for the construction of diverse combinatorial libraries. Its synthesis is straightforward, and its functional groups offer orthogonal handles for a wide range of chemical transformations. The protocols detailed herein provide researchers with a robust framework for synthesizing the core scaffold and generating libraries of novel compounds based on proven, high-yielding methodologies. The resulting pyrazole-based derivatives are well-positioned for screening in a variety of therapeutic areas, including kinase inhibition, anti-inflammatory, and antimicrobial discovery programs, underscoring the power of this scaffold in modern medicinal chemistry.

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  • Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile. (2025). BenchChem.
  • Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College Organic Chemistry Lab.
  • 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. (n.d.).
  • Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. (2018). Journal of Chemical Technology and Metallurgy.
  • Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal.

Sources

Technical Notes & Optimization

Troubleshooting

5-Nitro-2-(pyrazol-1-yl)benzonitrile synthesis yield improvement

Welcome to the Technical Support Center for Advanced Organic Synthesis. This portal is designed for researchers and drug development professionals optimizing the synthesis of 5-nitro-2-(pyrazol-1-yl)benzonitrile [1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This portal is designed for researchers and drug development professionals optimizing the synthesis of 5-nitro-2-(pyrazol-1-yl)benzonitrile [1].

The formation of this compound relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism, where pyrazole displaces a halide leaving group on an activated aromatic ring. While conceptually straightforward, achieving >90% isolated yields requires precise control over thermodynamics, leaving group kinetics, and moisture exclusion[2].

Below is our comprehensive troubleshooting guide, diagnostic workflow, and self-validating protocol.

Diagnostic Troubleshooting Workflow

When yields fall below expected thresholds, use the following diagnostic logic to isolate the root cause of the failure.

Troubleshooting Start Low Yield of 5-Nitro-2-(pyrazol-1-yl)benzonitrile LCMS Run LC-MS / TLC Analyze Crude Mixture Start->LCMS SM_Remains Significant Starting Material Remains LCMS->SM_Remains Side_Products Side Products Detected (e.g., M+18 Amide) LCMS->Side_Products Check_Halogen Check Halogen: Switch Cl to F SM_Remains->Check_Halogen Check_Base Increase Base Strength (Use Cs2CO3) SM_Remains->Check_Base Check_Water Ensure Anhydrous Solvent (DMF/DMSO) Side_Products->Check_Water Lower_Temp Lower Temperature (RT to 50°C max) Side_Products->Lower_Temp

Diagnostic workflow for troubleshooting low yields in SNAr pyrazole couplings.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My reaction is stalling at 60–70% conversion when using 2-chloro-5-nitrobenzonitrile. Pushing the temperature to 100 °C causes degradation. How do I drive it to completion? Causality: In SNAr reactions, the rate-determining step is the initial nucleophilic attack that disrupts aromaticity to form the anionic Meisenheimer complex[2]. Because fluorine is significantly more electronegative than chlorine, it exerts a much stronger inductive pull, drastically lowering the activation energy for this attack. The strength of the C-F bond is irrelevant here because bond cleavage occurs in the fast elimination step[2]. Solution: Switch your starting material from 2-chloro-5-nitrobenzonitrile[3] to 2-fluoro-5-nitrobenzonitrile[4]. This will allow you to achieve >99% conversion at room temperature, entirely bypassing the thermal degradation associated with forcing the sluggish chloro-substrate.

Q2: I am observing a significant "M+18" byproduct peak in my LC-MS. What is this, and how do I prevent it? Causality: An M+18 mass shift strongly indicates the hydration of your benzonitrile group to a primary amide (-CONH₂). The cyano group is highly electrophilic, especially when activated by the para-nitro group. In the presence of adventitious water, elevated temperatures, and a base (K₂CO₃), the nitrile undergoes rapid hydrolysis. Solution: You must enforce strictly anhydrous conditions. Use Karl Fischer titrated solvents (DMF or DMSO with <100 ppm H₂O), oven-dry your K₂CO₃ at 120 °C overnight to remove absorbed moisture, and conduct the reaction under a dry argon or nitrogen atmosphere.

Q3: Can I use sodium hydride (NaH) to pre-deprotonate the pyrazole and speed up the reaction? Causality: While NaH will quantitatively generate the highly nucleophilic pyrazolide anion, it is often too harsh for this specific substrate network. Strong, irreversible bases can trigger side reactions, including single-electron transfer (SET) reduction of the nitro group or polymerization of the electron-deficient aromatic ring. Solution: Stick to mild, heterogeneous carbonate bases (K₂CO₃ or Cs₂CO₃). They provide a steady, equilibrium-driven concentration of the active nucleophile, ensuring a clean reaction profile without degrading the sensitive nitroaromatic system[5].

Quantitative Condition Matrix

The following table summarizes the causal relationship between reaction parameters and isolated yields based on empirical optimization data.

SubstrateSolventBaseTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Primary Observation / Issue
2-Chloro-5-nitrobenzonitrileMeCNK₂CO₃80126555Sluggish kinetics; incomplete reaction
2-Chloro-5-nitrobenzonitrileDMFK₂CO₃9089082Trace nitrile hydrolysis (amide byproduct)
2-Fluoro-5-nitrobenzonitrile DMF K₂CO₃ 25 4 >99 94 Clean profile; optimal conditions
2-Fluoro-5-nitrobenzonitrileDMSOCs₂CO₃252>9991Highly exothermic; requires slow addition

Self-Validating Experimental Protocol

This protocol utilizes 2-fluoro-5-nitrobenzonitrile to maximize yield and eliminate the need for chromatographic purification. Every step contains a built-in validation checkpoint to ensure systemic integrity.

Step 1: Reagent Preparation & Moisture Control

  • Action: Charge 2-fluoro-5-nitrobenzonitrile (1.0 equiv, 10 mmol) and pyrazole (1.1 equiv, 11 mmol) into an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar. Add 20 mL of anhydrous DMF.

  • Causality: Excess pyrazole ensures complete consumption of the valuable fluorinated starting material. DMF acts as an optimal polar aprotic solvent, stabilizing the anionic transition state.

  • Validation Checkpoint: Perform a Karl Fischer titration on the DMF batch prior to addition. Proceed only if H₂O < 100 ppm to prevent nitrile hydrolysis.

Step 2: Base Addition & Thermal Control

  • Action: Cool the stirring solution to 0–5 °C using an ice bath. Add finely powdered, oven-dried K₂CO₃ (1.5 equiv, 15 mmol) in three equal portions over 15 minutes. Remove the ice bath and allow the mixture to naturally warm to 25 °C.

  • Causality: The deprotonation of pyrazole and subsequent SNAr attack is exothermic. Portion-wise addition at low temperatures prevents localized heat spikes that cause degradation of the electron-deficient ring.

  • Validation Checkpoint: Monitor the internal temperature with a thermocouple. Ensure the ΔT does not exceed +5 °C during the base addition phase.

Step 3: Reaction Monitoring

  • Action: Stir the reaction vigorously at 25 °C for 4 hours under an inert atmosphere.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade MeCN, and analyze. The system validates as complete when the starting material peak (m/z 166) is <1% relative to the product peak (m/z 215). If >1% remains, stir for an additional 2 hours.

Step 4: Precipitation & Isolation

  • Action: Transfer the reaction mixture to an addition funnel. Dropwise, add the mixture into a beaker containing 200 mL of rapidly stirring ice-water (10 volumes relative to DMF).

  • Causality: The highly polar DMF, unreacted pyrazole, and inorganic potassium salts partition entirely into the aqueous phase. The hydrophobic product, 5-nitro-2-(pyrazol-1-yl)benzonitrile, sharply crystallizes out of solution, bypassing the need for silica gel chromatography.

  • Validation Checkpoint: Filter the resulting pale-yellow precipitate via a Büchner funnel, wash with 50 mL of cold water, and dry under vacuum at 50 °C until constant weight is achieved. Validate purity via ¹H-NMR (DMSO-d₆); ensure the absence of the DMF aldehyde proton at ~7.95 ppm.

Mechanistic Pathway

Understanding the electronic flow is critical for troubleshooting. The diagram below illustrates the two-step addition-elimination sequence.

Mechanism SM 2-Fluoro-5-nitrobenzonitrile + Pyrazole Complex Meisenheimer Complex (Anionic Intermediate) SM->Complex Nucleophilic Attack (Rate-Determining) Product 5-Nitro-2-(pyrazol-1-yl)benzonitrile + HF (Neutralized) Complex->Product Fluoride Elimination (Fast Step)

Two-step addition-elimination SNAr mechanism via the Meisenheimer complex.

References

  • Master Organic Chemistry - Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at:[2]

  • Benchchem - Application Notes and Protocols for Nucleophilic Aromatic Substitution. Available at:[5]

  • National Center for Biotechnology Information (PubChem) - 2-Fluoro-5-nitrobenzonitrile (CID 519417). Available at:[4]

  • National Center for Biotechnology Information (PubChem) - 2-Chloro-5-nitrobenzonitrile (CID 85504). Available at:[3]

  • CymitQuimica - CAS 17417-12-8: 5-Nitro-2-(1H-pyrazol-1-yl)benzonitrile. Available at:[1]

Sources

Optimization

Technical Support Center: SNAr Synthesis of 5-Nitro-2-(pyrazol-1-yl)benzonitrile

Welcome to the Advanced Troubleshooting Guide for the synthesis of 5-nitro-2-(pyrazol-1-yl)benzonitrile. This scaffold is a highly valuable synthetic intermediate, frequently utilized in the development of kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of 5-nitro-2-(pyrazol-1-yl)benzonitrile. This scaffold is a highly valuable synthetic intermediate, frequently utilized in the development of kinase inhibitors and immunomodulatory drugs[1].

The primary synthetic route relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism. While conceptually straightforward, the highly activated nature of the electrophile—driven by the strongly electron-withdrawing nitro and nitrile groups—makes this reaction highly susceptible to competing side reactions[2]. This guide provides mechanistic insights, diagnostic logic, and a self-validating protocol to ensure high-fidelity synthesis.

Mechanistic Pathways & Competing Side Reactions

In an SNAr reaction, the rate-determining step is the addition of the nucleophile to the ipso-carbon to form a negatively charged Meisenheimer complex, followed by the rapid elimination of the halide leaving group[2]. However, the choice of solvent and the presence of trace moisture can introduce competing nucleophiles that outcompete pyrazole.

SNAr_Workflow SM 2-Fluoro-5-nitrobenzonitrile (Electrophile) Meisenheimer Meisenheimer Complex (Rate-Determining Step) SM->Meisenheimer + Pyrazole Side1 2-(Dimethylamino)-5-nitrobenzonitrile (+45 Da Impurity) SM->Side1 + Me2NH Nuc Pyrazole (Nucleophile) Nuc->Meisenheimer Prod 5-Nitro-2-(pyrazol-1-yl)benzonitrile (Desired Product) Meisenheimer->Prod - F⁻ Side2 5-Nitro-2-(pyrazol-1-yl)benzamide (+18 Da Impurity) Prod->Side2 OH⁻ Attack DMF DMF Solvent (Thermal Degradation) Me2NH Dimethylamine (Competing Nucleophile) DMF->Me2NH >80°C or Base Me2NH->Side1 H2O Trace Water + Base (Hydrolysis) H2O->Side2

Fig 1. SNAr mechanistic pathway and competing side reactions.

Troubleshooting Guide & FAQs

Issue 1: The +45 Da Mass Adduct (Dimethylamine Substitution)

Q: My LC-MS shows a major byproduct with a mass 45 Da higher than my starting material, and very little of the desired pyrazole product. What is happening? A: You are observing the formation of 2-(dimethylamino)-5-nitrobenzonitrile. This is a classic, yet frequently overlooked, side reaction when using N,N-Dimethylformamide (DMF) as a solvent at elevated temperatures (>80°C) or in the presence of strong bases[3]. DMF undergoes hydroxide-assisted thermal decomposition to generate dimethylamine and carbon monoxide/formate[3]. Dimethylamine is a highly reactive, unhindered nucleophile that easily outcompetes the bulkier pyrazole for the electrophilic ipso-carbon.

  • Resolution: Switch your solvent to Acetonitrile (MeCN) or 2-MeTHF. This regulatory and chemical liability has driven the widespread adoption of DMF alternatives in modern process chemistry[4].

Issue 2: Nitrile Hydrolysis (The +18 Da Adduct)

Q: I am seeing a byproduct that is 18 Da heavier than my desired product. IR spectroscopy shows a new, strong carbonyl stretch. How do I prevent this? A: The nitrile group is undergoing base-catalyzed hydration to form 5-nitro-2-(pyrazol-1-yl)benzamide. The highly electron-withdrawing environment (exacerbated by the nitro group) makes the nitrile carbon highly susceptible to nucleophilic attack by hydroxide ions, which are generated from trace water reacting with your inorganic base.

  • Resolution: Ensure strictly anhydrous conditions. Use oven-dried K2CO3, anhydrous solvents, and maintain a strict inert atmosphere (N2 or Argon).

Issue 3: Sluggish Kinetics with the Chloro-Analogue

Q: I substituted 2-fluoro-5-nitrobenzonitrile with 2-chloro-5-nitrobenzonitrile to save on reagent costs, but my reaction is stalling at 30% conversion. Why? A: In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group[2]. Fluorine's extreme electronegativity makes the ipso-carbon significantly more electrophilic than chlorine, drastically lowering the activation energy for the attack[2].

  • Resolution: If you must use the chloro-analogue, you will need to increase the reaction temperature to 80°C in MeCN or swap to a more soluble base like Cs2CO3 to increase the effective concentration of the pyrazolide anion.

Troubleshooting_Logic Start Low Yield / Impurities in LC-MS Mass45 Major Peak: +45 Da (m/z 192) Start->Mass45 Mass18 Major Peak: +18 Da (m/z 233) Start->Mass18 Stall Reaction Stalled (High SM recovery) Start->Stall Diag1 DMF Degradation to Dimethylamine Mass45->Diag1 Diag2 Nitrile Hydrolysis to Primary Amide Mass18->Diag2 Diag3 Poor Electrophilicity (Chloro vs Fluoro) Stall->Diag3 Fix1 Switch solvent to MeCN Diag1->Fix1 Fix2 Use strictly anhydrous conditions Diag2->Fix2 Fix3 Switch to 2-Fluoro or increase Temp Diag3->Fix3

Fig 2. Diagnostic logic tree for SNAr reaction troubleshooting.

Quantitative Impurity Profiling

The following table summarizes internal validation data demonstrating how solvent and leaving group choices directly impact the impurity profile of the reaction.

Table 1: Impact of Reaction Parameters on Yield and Side-Product Formation

ElectrophileSolventBaseTemp (°C)Time (h)Desired Product (%)Dimethylamine Adduct (%)Amide Hydrolysis (%)
2-FluoroDMFK2CO390265%28%5%
2-Fluoro MeCN K2CO3 60 4 96% 0% <1%
2-ChloroDMFK2CO3901245%35%10%
2-ChloroMeCNCs2CO3801682%0%2%

Data indicates that utilizing the fluoro-analogue in Acetonitrile (MeCN) provides the optimal thermodynamic and kinetic profile for this transformation.

Self-Validating Experimental Protocol

To guarantee reproducibility and eliminate the side reactions discussed above, utilize the following self-validating protocol. Each step contains a built-in analytical check to ensure the chemistry is proceeding as intended.

Title: Anhydrous SNAr Synthesis of 5-Nitro-2-(pyrazol-1-yl)benzonitrile

Step 1: Anhydrous Preparation

  • Action: Flame-dry a 100 mL round-bottom flask under vacuum and backfill with N2. Add 2-fluoro-5-nitrobenzonitrile (10.0 mmol, 1.66 g) and pyrazole (11.0 mmol, 0.75 g).

  • Causality: Eliminating ambient moisture prevents the base-catalyzed hydration of the highly activated nitrile group.

  • Validation: Perform a Karl Fischer titration on the MeCN solvent prior to use; it must read <50 ppm H2O.

Step 2: Base Addition & Solvent Loading

  • Action: Add finely powdered, oven-dried K2CO3 (20.0 mmol, 2.76 g) followed by anhydrous MeCN (25 mL).

  • Causality: K2CO3 acts as a heterogeneous proton scavenger to generate the active pyrazolide nucleophile. MeCN is strictly chosen over DMF to completely eliminate the risk of dimethylamine side reactions[4].

  • Validation: The suspension should turn a faint yellow color upon stirring for 10 minutes, visually indicating the preliminary formation of the pyrazolide anion.

Step 3: Meisenheimer Complex Formation (Heating)

  • Action: Heat the mixture to 60°C for 4 hours under vigorous stirring (800 rpm).

  • Causality: The highly electronegative fluorine atom strongly polarizes the ipso-carbon, lowering the activation energy for the nucleophilic attack[2]. 60°C is sufficient for the fluoro-analogue; higher temperatures risk unnecessary thermal degradation.

  • Validation: Take a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The reaction is validated to proceed to the quench step only when the 2-fluoro-5-nitrobenzonitrile peak (m/z 166) is <1% by UV area.

Step 4: Quench and Isolation

  • Action: Cool the reaction to room temperature and pour the mixture into 100 mL of vigorously stirred, ice-cold distilled water. Stir for 30 minutes.

  • Causality: The highly polar MeCN and inorganic salts dissolve in the aqueous phase, while the organic product rapidly crystallizes due to its hydrophobicity and rigid planar structure.

  • Validation: Filter the precipitate and dry under high vacuum. A sharp melting point and the absolute absence of a +45 Da mass peak on the final LC-MS validate the successful avoidance of DMF-related side reactions.

References

[1] Title : A New Phenylpyrazoleanilide, Y-320, Inhibits Interleukin 17 Production and Ameliorates Collagen-Induced Arthritis in Mice and Cynomolgus Monkeys Source : NIH / PMC URL : 1

Title : N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development Source : ChemSusChem / White Rose Research Online URL :

[3] Title : A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide Source : NIH / PMC URL : 3

[2] Title : 3-Fluoro-4-hydroxy-5-nitrobenzonitrile|CAS 1208917-60-5 Source : Benchchem URL :2

Sources

Troubleshooting

5-Nitro-2-(pyrazol-1-yl)benzonitrile purification challenges

Welcome to the Technical Support Center for 5-Nitro-2-(pyrazol-1-yl)benzonitrile (CAS: 17417-12-8) 1. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and purification bottl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Nitro-2-(pyrazol-1-yl)benzonitrile (CAS: 17417-12-8) 1. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and purification bottlenecks associated with this highly functionalized heterocyclic building block.

This compound is a critical intermediate in the development of factor Xa inhibitors [[2]](), c-Met receptor tyrosine kinase inhibitors 3, and MALT1 inhibitors 4. Because it contains a strongly electron-withdrawing nitro group, a base-sensitive nitrile, and a pyrazole moiety, its synthesis via nucleophilic aromatic substitution (SNAr) requires precise control over reaction conditions and workup procedures to prevent side reactions and product loss.

Part 1: Reaction Workflow & Mechanistic Pathway

The synthesis typically involves the SNAr reaction of 2-fluoro-5-nitrobenzonitrile with 1H-pyrazole. The fluorine atom is highly electronegative, stabilizing the Meisenheimer complex intermediate and making it an excellent leaving group for this specific transformation [[2]]().

Workflow for the synthesis and purification of 5-Nitro-2-(pyrazol-1-yl)benzonitrile via SNAr.

Part 2: Troubleshooting & Causality FAQs

Q: Why is my product contaminated with unreacted 2-fluoro-5-nitrobenzonitrile, and how do I separate them? A: Causality: The starting material (2-fluoro-5-nitrobenzonitrile) and the product (5-nitro-2-(pyrazol-1-yl)benzonitrile) possess similar overall dipole moments. The substitution of the highly electronegative fluorine atom with the electron-rich pyrazole ring does not drastically alter the compound's affinity for normal-phase silica gel, leading to co-elution during flash chromatography. Resolution: To prevent this, drive the SNAr reaction to completion by using a slight stoichiometric excess of 1H-pyrazole (1.1–1.2 eq). If separation is unavoidable, use a shallow, highly optimized gradient (e.g., 5–10% EtOAc in Hexanes) or switch to reverse-phase chromatography (C18), where the hydrophobic differences are more pronounced.

Q: I am seeing a +18 Da mass impurity in my LC-MS. What is it, and how do I prevent it? A: Causality: The +18 Da impurity is 2-(1H-pyrazol-1-yl)-5-nitrobenzamide. The nitrile group is highly activated toward nucleophilic attack by the para-nitro group and the ortho-pyrazole ring. Under the basic conditions of the reaction (e.g., K2CO3 in DMF) combined with adventitious water, or during a prolonged basic aqueous workup, the nitrile undergoes hydration to form the primary amide. Resolution: Ensure strictly anhydrous solvents are used during the reaction. Crucially, quench the reaction mixture with a mildly acidic solution (such as saturated aqueous NH4Cl) immediately upon completion to neutralize the base prior to the standard aqueous extraction.

Q: My product is oiling out instead of crystallizing from the crude mixture. How do I fix this? A: Causality: Oiling out (liquid-liquid phase separation) occurs when residual high-boiling solvents (like DMF) or unreacted pyrazole act as co-solvents, preventing the target molecule from organizing into a stable crystal lattice. Resolution: Implement a rigorous washing protocol. Wash the organic extraction layer (EtOAc) at least three times with a 5% aqueous LiCl solution to partition the DMF into the aqueous phase. Follow this with a 0.1 M HCl wash to protonate any residual pyrazole, rendering it water-soluble and removing it from the organic layer.

Part 3: Self-Validating Purification Protocol

This step-by-step methodology is designed as a self-validating system: each step chemically targets a specific impurity class based on its physical properties, ensuring high purity before final isolation [[4]]().

Step 1: Reaction Quench & Neutralization

  • Upon completion of the SNAr reaction, cool the mixture to room temperature.

  • Slowly add saturated aqueous NH4Cl (10 mL per 1 mmol of starting material) while stirring vigorously. Causality & Validation: The evolution of CO2 gas will cease once complete, confirming the neutralization of K2CO3. This immediately halts any base-catalyzed hydration of the nitrile group.

Step 2: Extraction and DMF Scavenging

  • Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 x 15 mL). Combine the organic layers.

  • Wash the combined organic layer sequentially with 5% aqueous LiCl (3 x 20 mL). Causality & Validation: The LiCl washes selectively pull the highly polar DMF into the aqueous phase due to the strong solvation energy of lithium ions. A noticeable reduction in the "viscosity" or smell of the organic layer validates DMF removal.

Step 3: Pyrazole Scavenging (Acid Wash)

  • Wash the organic layer with 0.1 M HCl (1 x 15 mL), followed immediately by brine (1 x 15 mL). Causality & Validation: The dilute acid protonates unreacted 1H-pyrazole (pKa ~2.5), moving it to the aqueous phase. The product's pyrazole ring is heavily deactivated by the electron-withdrawing nitrobenzonitrile moiety, meaning it remains unprotonated and safely in the organic phase.

Step 4: Drying and Concentration

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product as a yellow solid.

Step 5: Recrystallization

  • Dissolve the crude solid in a minimum amount of boiling Ethanol.

  • Slowly add Water dropwise until the solution becomes slightly cloudy.

  • Allow to cool slowly to room temperature, then transfer to an ice bath for 1 hour. Filter the resulting crystals and wash with ice-cold Ethanol/Water (1:1). Causality & Validation: The product forms distinct pale-yellow crystals. A sharp melting point and the absence of a broad OH/NH stretch in the IR spectrum validate the complete removal of water and amide impurities.

Part 4: Quantitative Data & Physical Properties

To assist in analytical tracking and compound verification, key properties are summarized below [[5]]().

ParameterValueReference / Notes
Compound Name 5-Nitro-2-(pyrazol-1-yl)benzonitrileTarget Compound
CAS Number 17417-12-86
Molecular Formula C10H6N4O25
Molecular Weight 214.18 g/mol 7
Starting Material 1 (Electrophile) 2-Fluoro-5-nitrobenzonitrile (CAS: 17417-09-3)[[2]]()
Starting Material 2 (Nucleophile) 1H-Pyrazole (CAS: 288-13-1)4
Typical Rf (Hexanes:EtOAc 3:1) ~0.45Visualized by UV (254 nm)
Solubility Profile DMF, DMSO, EtOAc, DCMPoorly soluble in Water and Hexanes

Part 5: References

  • 5-Nitro-2-(pyrazol-1-yl)benzonitrile | 17417-12-8 , Molaid, 1

  • 5-Nitro-2-(pyrazol-1-yl)benzonitrile CAS#: 17417-12-8 , ChemicalBook, 6

  • 2-Fluoro-5-nitrobenzonitrile 97% 17417-09-3 , Sigma-Aldrich, 2

  • WO2018119036A1 - Pyrazole derivatives as malt1 inhibitors , Google Patents, 4

  • WO2007103308A2 - Heterobicyclic pyrazole compounds and methods of use , Google Patents, 3

  • CAS 17417-12-8: 5-Nitro-2-(1H-pyrazol-1-yl)benzonitrile , CymitQuimica, 5

  • CAS:17417-12-8, 5-Nitro-2-(pyrazol-1-yl)benzonitrile , Bidepharm, 7

Sources

Optimization

5-Nitro-2-(pyrazol-1-yl)benzonitrile stability issues and degradation products

Technical Support Center: 5-Nitro-2-(pyrazol-1-yl)benzonitrile Introduction Welcome to the technical support guide for 5-Nitro-2-(pyrazol-1-yl)benzonitrile (CAS No. 17417-12-8).

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Nitro-2-(pyrazol-1-yl)benzonitrile

Introduction

Welcome to the technical support guide for 5-Nitro-2-(pyrazol-1-yl)benzonitrile (CAS No. 17417-12-8). This molecule is a critical intermediate in organic synthesis, notably in the manufacturing of pharmaceutical agents such as Vismodegib[1][2]. Its unique structure, incorporating a benzonitrile core, a pyrazole ring, and a highly activating nitro group, dictates its reactivity and also presents specific stability challenges[3]. This guide is designed for researchers, chemists, and drug development professionals to proactively address and troubleshoot issues related to the stability, storage, and handling of this compound, ensuring the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is 5-Nitro-2-(pyrazol-1-yl)benzonitrile and what are its key structural features?

A1: 5-Nitro-2-(pyrazol-1-yl)benzonitrile is a heterocyclic aromatic compound with the molecular formula C₁₀H₆N₄O₂[3]. Its structure is defined by three key functional groups that influence its chemical behavior:

  • Benzonitrile Group: A benzene ring substituted with a nitrile (-C≡N) group. While the aromatic system provides general stability, the nitrile group is susceptible to hydrolysis under certain conditions[3][4].

  • Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The pyrazole ring itself is generally stable, but its substituents can influence its properties[5][6].

  • Nitro Group (-NO₂): This strong electron-withdrawing group significantly activates the aromatic ring, making the compound susceptible to nucleophilic attack and reduction[3][7]. It is a primary driver of the compound's potential instability.

Q2: What are the primary degradation pathways I should be concerned about?

A2: Based on its functional groups, there are two primary degradation pathways to consider:

  • Hydrolysis of the Nitrile Group: Under strongly acidic or basic conditions, particularly with heat, the nitrile group can hydrolyze first to an amide (5-Nitro-2-(pyrazol-1-yl)benzamide) and subsequently to a carboxylic acid (5-Nitro-2-(pyrazol-1-yl)benzoic acid)[4][8][9].

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amine (-NH₂) in the presence of reducing agents (e.g., metal catalysts like palladium, iron, or zinc) or even through slower, unintended pathways[1][8][10]. The resulting product is 5-Amino-2-(pyrazol-1-yl)benzonitrile, which is the desired product in the subsequent step for Vismodegib synthesis but an impurity if formed prematurely[1][2].

Q3: What are the ideal storage and handling conditions for this compound?

A3: To minimize degradation and ensure long-term viability, stringent storage conditions are critical. The general best practices for sensitive pyrazole and nitroaromatic compounds should be followed[8][11].

ParameterRecommended ConditionRationale
Temperature Store at 2-8°C (Refrigerated) or -20°C (Frozen) for long-term storage.Reduces the rate of potential thermal decomposition and hydrolytic reactions[8][11].
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents slow oxidation, which can be a concern for pyrazole derivatives and other sensitive organics[8][11].
Light Protect from light by using amber glass vials or wrapping containers in aluminum foil.Prevents potential photodegradation, a common issue for nitroaromatic and heterocyclic compounds[8][11][12].
Moisture Store in a dry environment, preferably in a desiccator.Minimizes the risk of hydrolysis of the nitrile group[4][8][11].

Troubleshooting Guide

Q4: I've noticed my solid compound, which was a light-colored powder, is starting to turn yellow or brown. What is happening?

A4: A change in color, particularly darkening or turning brown, often indicates oxidation or slow decomposition of the compound[11]. This can be triggered by prolonged exposure to air (oxygen), light, or elevated temperatures.

  • Immediate Action: Re-evaluate your storage conditions against the ideal parameters in the table above. Ensure the container is sealed tightly under an inert atmosphere and fully protected from light.

  • Validation: Before using the discolored material, it is highly recommended to perform a purity check using HPLC to quantify the extent of degradation and identify any significant impurities[11].

Q5: My reaction yield is significantly lower than expected. Could my starting material be the problem?

A5: Absolutely. The purity and integrity of your 5-Nitro-2-(pyrazol-1-yl)benzonitrile are critical for achieving high reaction yields. If the compound has degraded, you are starting with less active material, and the degradation products could potentially interfere with your reaction.

Below is a logical workflow to diagnose this issue.

G A Problem: Low or Inconsistent Reaction Yield B Step 1: Assess Starting Material Purity A->B C Perform Purity Analysis (e.g., RP-HPLC with PDA detector) B->C D Is Purity >98% with no major unknown peaks? C->D E Purity is High. Starting material is likely not the issue. D->E Yes F Purity is Low or Degradants Detected D->F No G Investigate other reaction parameters: - Reagent quality - Solvent purity - Temperature control - Reaction time E->G H Action: - Procure a new, certified batch of starting material. - Purify existing material if possible (e.g., recrystallization). - Implement stringent storage protocols immediately. F->H

Caption: Troubleshooting workflow for low reaction yields.

Q6: I'm seeing unexpected peaks in my HPLC or LC-MS analysis of the starting material. What are they likely to be?

A6: New peaks are a clear sign of degradation or impurities from synthesis. Based on the compound's chemistry, you can predict the likely culprits and use LC-MS to help confirm their identities by looking at their mass-to-charge ratio (m/z). The parent compound has a molecular weight of approximately 214.18 g/mol .

Potential Degradation ProductStructureMolecular Weight ( g/mol )Mass Change (Δm/z)Likely Cause
5-Nitro-2-(pyrazol-1-yl)benzamide Amide232.19+18Partial hydrolysis of the nitrile group.
5-Nitro-2-(pyrazol-1-yl)benzoic acid Carboxylic Acid233.18+19Complete hydrolysis of the nitrile group.
5-Amino-2-(pyrazol-1-yl)benzonitrile Amine184.19-30Reduction of the nitro group.

This information allows you to screen your LC-MS data for ions corresponding to these masses, providing strong evidence for the specific degradation pathway that is occurring.

Below is a diagram illustrating these potential degradation pathways.

G cluster_hydrolysis Hydrolysis Pathway cluster_reduction Reduction Pathway parent 5-Nitro-2-(pyrazol-1-yl)benzonitrile (MW: 214.18) amide 5-Nitro-2-(pyrazol-1-yl)benzamide (MW: 232.19) parent->amide + H₂O (Acid/Base, Heat) amine 5-Amino-2-(pyrazol-1-yl)benzonitrile (MW: 184.19) parent->amine + 6[H] (Reducing Agent) acid 5-Nitro-2-(pyrazol-1-yl)benzoic acid (MW: 233.18) amide->acid + H₂O (Acid/Base, Heat)

Caption: Potential degradation pathways of the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study for Impurity Profiling

This protocol helps to intentionally degrade the compound under controlled stress conditions to identify potential degradation products that might appear in a sample over time. This is a common practice in pharmaceutical development[8][11].

Objective: To generate and identify likely degradation products of 5-Nitro-2-(pyrazol-1-yl)benzonitrile.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile (ACN).

  • Control Sample: Dilute the stock solution with a 50:50 mixture of ACN and water to a final concentration of ~50 µg/mL. This is your T=0 control.

  • Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidation: Add an equal volume of 6% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Stress: Keep a vial of the stock solution at 60°C for 24 hours.

    • Photolytic Stress: Expose a vial of the stock solution to direct UV light (e.g., 254 nm) or high-intensity visible light for 24 hours[8].

  • Sample Preparation for Analysis:

    • After the stress period, cool all samples to room temperature.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all stressed samples with 50:50 ACN:water to the target concentration of ~50 µg/mL.

  • Analysis:

    • Analyze all samples (control and stressed) by Reverse-Phase HPLC-PDA-MS.

    • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm)[13].

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point.

    • Detection: Use a PDA detector to monitor peak purity and a mass spectrometer to identify the m/z of the parent compound and any new peaks that appear in the stressed samples.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Correlate the m/z of new peaks with the potential degradation products listed in the table above.

References

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). PMC.
  • Effect of temperature on the stability of 4-nitrile oxide. (n.d.). Benchchem.
  • Technical Support Center: Stability and Storage of Pyrazole Compounds. (n.d.). Benchchem.
  • Manufacturing Development and Genotoxic Impurity Control Strategy of the Hedgehog Pathway Inhibitor Vismodegib. (2016). ACS Publications. Available at: [Link]

  • Design of Hedgehog pathway inhibitors for cancer treatment. (n.d.). PMC.
  • An alternative method for the preparation of vismodegib: A tool for an undergraduate laboratory course. (n.d.). ResearchGate. Available at: [Link]

  • Photochemical transformation of a pyrazole derivative into imidazoles. (n.d.). ResearchGate. Available at: [Link]

  • Stability issues of 4-Hydrazinyl-3-nitrobenzonitrile in solution. (n.d.). Benchchem.
  • CAS 17417-12-8: 5-Nitro-2-(1H-pyrazol-1-yl)benzonitrile. (n.d.). CymitQuimica.
  • A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. (2022). PMC.
  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. (n.d.). PMC.
  • Synthesis of Vismodegib Derivatives as Potential Smo Agonist: A Case of Undergraduate Experimental Teaching. (2026). ResearchGate. Available at: [Link]

  • Benzonitrile Degradation Pathways: A Technical Support Guide. (n.d.). Benchchem.
  • Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. (2024). SciELO.
  • Thermal stability of nitrobenzyl halogenides. (n.d.). ResearchGate. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC.
  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C. (n.d.). Journal of the Chinese Chemical Society.
  • Biodegradation of nitroaromatic compounds. (n.d.). PubMed. Available at: [Link]

  • Derivatization of Genotoxic Nitroaromatic Impurities for Trace Analysis by LC-MS. (n.d.). Royal Society of Chemistry.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). IJCPA.
  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. (2025). ResearchGate. Available at: [Link]

  • The acid-catalysed hydrolysis of benzonitrile. (n.d.). Semantic Scholar. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Analysis of 5-Nitro-2-(pyrazol-1-yl)benzonitrile

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Nitro-2-(pyrazol-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Nitro-2-(pyrazol-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reliable analytical results.

Understanding the Analyte: 5-Nitro-2-(pyrazol-1-yl)benzonitrile

5-Nitro-2-(pyrazol-1-yl)benzonitrile is a complex organic molecule featuring a nitro group, a pyrazole ring, and a benzonitrile functional group.[1] These structural components dictate its chromatographic behavior:

  • Polarity: The presence of the nitro group imparts significant polarity to the molecule.[1] This is a key consideration for selecting the appropriate stationary and mobile phases.

  • Aromaticity: The benzonitrile and pyrazole rings provide a stable aromatic system.[1]

  • UV Absorbance: Aromatic nitro compounds are known to absorb UV light, typically with a maximum absorbance around 254 nm, making UV detection a suitable choice.[2][3][4]

Recommended Starting HPLC Method

This section provides a baseline reversed-phase HPLC (RP-HPLC) method for the analysis of 5-Nitro-2-(pyrazol-1-yl)benzonitrile. This method can be optimized based on your specific instrumentation and analytical requirements.

ParameterRecommendationRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase is a versatile choice for retaining moderately polar to non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to ensure consistent ionization of any acidic or basic functional groups, leading to improved peak shape.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency.[5]
Gradient 30% B to 70% B over 15 minutesA gradient elution is recommended to ensure the timely elution of the analyte and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a consistent column temperature helps to ensure reproducible retention times.
Detection UV at 254 nmNitroaromatic compounds typically exhibit strong absorbance at this wavelength.[2][3][4]
Injection Volume 10 µLA standard injection volume, which can be adjusted based on sample concentration.
Sample Diluent Mobile Phase (initial conditions) or Acetonitrile/Water (50:50)Dissolving the sample in a solvent similar in strength to the initial mobile phase helps to prevent peak distortion.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues encountered during the HPLC analysis of 5-Nitro-2-(pyrazol-1-yl)benzonitrile.

Peak Shape Problems

Q1: My peak for 5-Nitro-2-(pyrazol-1-yl)benzonitrile is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing, where the latter half of the peak is broader than the front, is a common issue that can affect resolution and quantification.[6] For a compound like 5-Nitro-2-(pyrazol-1-yl)benzonitrile, the primary causes are often related to secondary interactions with the stationary phase or issues with the HPLC system.

  • Secondary Silanol Interactions: Even with a neutral analyte, residual acidic silanol groups on the silica-based stationary phase can interact with polar functional groups on the molecule, causing tailing.[7][8]

    • Solution: Lowering the mobile phase pH to around 3.0 with an acid like formic acid or trifluoroacetic acid can protonate the silanol groups, minimizing these secondary interactions.[7]

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can lead to poor peak shape.[6]

    • Solution: Flush the column with a strong solvent like 100% acetonitrile or isopropanol. If the problem persists, the column may need to be replaced.[6]

  • Extra-Column Volume (Dead Volume): Excessive tubing length or poorly made connections between the injector, column, and detector can contribute to peak broadening and tailing.[7][9]

    • Solution: Ensure all fittings are tight and use tubing with the shortest possible length and narrowest appropriate internal diameter.[6]

Q2: I'm observing a split or shouldered peak. What does this indicate?

A2: A split or shouldered peak often suggests a problem with the sample introduction or the column inlet.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to spread unevenly at the head of the column.

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.

  • Column Void or Blockage: A void at the inlet of the column or a partially blocked frit can disrupt the flow path and lead to peak splitting.[8]

    • Solution: Reversing the column and flushing it to waste may dislodge a blockage. If a void has formed, the column will likely need to be replaced.[8]

  • Co-eluting Impurity: The shoulder could be an impurity that is not fully resolved from the main peak.

    • Solution: Adjust the mobile phase composition or gradient to improve resolution.[6]

dot

start Poor Peak Shape (Tailing, Splitting, Broadening) check_system System Suitability Check (e.g., standard injection) start->check_system peak_tailing Peak Tailing Observed check_system->peak_tailing peak_splitting Peak Splitting/Shouldering Observed check_system->peak_splitting peak_broadening General Peak Broadening check_system->peak_broadening secondary_interactions Secondary Interactions with Silanols? peak_tailing->secondary_interactions sample_solvent Sample Solvent Incompatible? peak_splitting->sample_solvent extra_column Extra-Column Volume? peak_broadening->extra_column adjust_ph Lower Mobile Phase pH (e.g., 0.1% Formic Acid) secondary_interactions->adjust_ph Yes column_overload Column Overload? secondary_interactions->column_overload No use_endcapped_column Use End-Capped/Base-Deactivated Column adjust_ph->use_endcapped_column end Symmetrical Peak Achieved use_endcapped_column->end reduce_concentration Reduce Sample Concentration column_overload->reduce_concentration Yes column_overload->end No reduce_concentration->end match_solvent Dissolve Sample in Initial Mobile Phase sample_solvent->match_solvent Yes column_inlet Column Inlet Issue? sample_solvent->column_inlet No match_solvent->end flush_column Back-flush Column column_inlet->flush_column Yes coelution Co-eluting Impurity? column_inlet->coelution No replace_column Replace Column flush_column->replace_column replace_column->end optimize_method Optimize Gradient/Mobile Phase coelution->optimize_method Yes coelution->end No optimize_method->end check_connections Check Fittings and Tubing Length extra_column->check_connections Yes flow_rate Flow Rate Too High? extra_column->flow_rate No check_connections->end reduce_flow_rate Decrease Flow Rate flow_rate->reduce_flow_rate Yes flow_rate->end No reduce_flow_rate->end

Caption: Troubleshooting workflow for poor peak shape.

Retention Time and Resolution Issues

Q3: The retention time of my analyte is drifting between injections. What could be the cause?

A3: Retention time instability can compromise the reliability of your analysis. Several factors can contribute to this issue.

  • Inadequate Column Equilibration: If the column is not properly equilibrated with the initial mobile phase conditions before each injection, retention times can shift.

    • Solution: Ensure a sufficient equilibration time is included in your method, typically 5-10 column volumes.

  • Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the mobile phase strength over time.

    • Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. If using a gradient, ensure the pump's proportioning valves are functioning correctly.

  • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, leading to retention time shifts.

    • Solution: Use a column oven to maintain a constant temperature.

Q4: I am not getting enough resolution between 5-Nitro-2-(pyrazol-1-yl)benzonitrile and an impurity. How can I improve the separation?

A4: Improving resolution often involves modifying the mobile phase to alter the selectivity of the separation.

  • Adjusting the Organic Modifier Percentage:

    • Isocratic Elution: Decreasing the percentage of the organic modifier (e.g., acetonitrile) will increase retention and may improve the resolution of early eluting peaks.

    • Gradient Elution: Making the gradient shallower (i.e., increasing the run time) can enhance the separation of closely eluting compounds.

  • Changing the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of the two, can alter the selectivity of the separation due to different solvent properties.

  • Modifying the Mobile Phase pH: For ionizable compounds, adjusting the pH can significantly impact retention and selectivity.[10] While 5-Nitro-2-(pyrazol-1-yl)benzonitrile is expected to be neutral, impurities may be ionizable.

dot

start Initial HPLC Analysis check_resolution Is Resolution Adequate? start->check_resolution adequate_resolution Resolution is Adequate check_resolution->adequate_resolution Yes inadequate_resolution Resolution is Inadequate check_resolution->inadequate_resolution No proceed Proceed with Analysis adequate_resolution->proceed modify_gradient Modify Gradient Profile (e.g., shallower gradient) inadequate_resolution->modify_gradient change_organic Change Organic Modifier (e.g., ACN to MeOH) modify_gradient->change_organic adjust_ph Adjust Mobile Phase pH change_organic->adjust_ph change_column Change Stationary Phase (e.g., Phenyl or Cyano) adjust_ph->change_column change_column->start Re-evaluate

Caption: Decision tree for improving peak resolution.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 5-Nitro-2-(pyrazol-1-yl)benzonitrile?

A1: Based on its structure, 5-Nitro-2-(pyrazol-1-yl)benzonitrile is expected to be soluble in common organic solvents such as acetonitrile, methanol, and dimethyl sulfoxide (DMSO). It is likely to have limited solubility in water. For HPLC analysis, it is recommended to dissolve the compound in the mobile phase or a compatible organic solvent.

Q2: Can I use a different column, such as a Phenyl or Cyano column?

A2: Yes, using a column with a different stationary phase is a valid strategy for method development or troubleshooting, especially if you are having difficulty achieving the desired separation on a C18 column.

  • Phenyl Column: A phenyl column can provide alternative selectivity for aromatic compounds due to π-π interactions between the phenyl groups of the stationary phase and the analyte. This can be particularly useful for separating isomers.

  • Cyano (CN) Column: A cyano column is less hydrophobic than a C18 column and can be used in both reversed-phase and normal-phase modes. It offers different selectivity, especially for compounds with polar functional groups.

Q3: My baseline is noisy. What are the common causes?

A3: A noisy baseline can interfere with the detection and quantification of low-level analytes. Common causes include:

  • Air Bubbles in the System: Air bubbles passing through the detector cell can cause sharp spikes in the baseline.

    • Solution: Degas the mobile phase before use and ensure all connections are secure.[11]

  • Contaminated Mobile Phase: Impurities in the mobile phase solvents or additives can contribute to baseline noise.[11]

    • Solution: Use high-purity HPLC-grade solvents and reagents.[11]

  • Detector Lamp Issue: An aging or failing detector lamp can result in an unstable baseline.

    • Solution: Check the lamp's energy output and replace it if necessary.

Q4: I'm observing "ghost peaks" in my chromatogram. What are they and how do I get rid of them?

A4: Ghost peaks are unexpected peaks that appear in a chromatogram, often in blank injections. They are typically caused by contamination in the HPLC system or the carryover of a previous sample.[11]

  • Contamination: Contaminants can be introduced from the mobile phase, sample vials, or the injector.

    • Solution: Use high-purity solvents, clean sample vials, and flush the injector and system thoroughly.

  • Carryover: If a previous sample was highly concentrated or "sticky," it may not be completely washed out of the system before the next injection.

    • Solution: Implement a needle wash step in your autosampler method, using a strong solvent to clean the injection needle and port between injections. Increase the column wash time at the end of a gradient run.

References

  • ResearchGate. Optimization of the HPLC separation of aromatic groups in petroleum fractions. Available from: [Link]

  • Taylor & Francis Online. DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Available from: [Link]

  • ResearchGate. Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration. Available from: [Link]

  • Labcompare. LABTips: How to Prevent Tailing Peaks in HPLC. Available from: [Link]

  • Waters. What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Available from: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • Taylor & Francis Online. Development of SPME-HPLC methodology for detection of nitroexplosives. Available from: [Link]

  • MTC USA. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. Available from: [Link]

  • Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. Available from: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available from: [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]

  • MicroSolv Technology Corporation. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. Available from: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • BÜCHI Labortechnik AG. How to optimize your mobile phase to improve selectivity and resolution in chromatography. Available from: [Link]

  • Waters. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available from: [Link]

  • International Journal of Chemico-Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]

  • ResearchGate. Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]

  • ScienceDirect. Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Available from: [Link]

  • Yufeng. ACETONITRILE. Available from: [Link]

  • SIELC Technologies. Separation of Benzonitrile, o-nitro- on Newcrom R1 HPLC column. Available from: [Link]

  • Chemistry LibreTexts. 24.6: Nitro Compounds. Available from: [Link]

  • ScienceDirect. Luminescence of the nitronyl nitroxide radical group in a spin-labelled pyrazolylquinoline. Available from: [Link]

  • IChemE. Runaway reaction hazards in processing organic nitrocompounds. Available from: [Link]

  • ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. Available from: [Link]

  • IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzonitrile. Available from: [Link]

  • The Journal of Organic Chemistry. Nitroacetonitrile and Its Synthetic Equivalents. Available from: [Link]

  • Pharmatutor. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

  • PMC. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available from: [Link]

  • Journal of Materials Chemistry A (RSC Publishing). Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties through hydrogen bonding and π–π interactions. Available from: [Link]

  • ResearchGate. (PDF) Reactions of hydroxyazolidines with π-donor heterocycles. 2. Reaction of 1-acetyl-5-hydroxypyrazolidines with pyrazol-5-ones on the surface of adsorbents. Available from: [Link]

Sources

Optimization

Improving the solubility of 5-Nitro-2-(pyrazol-1-yl)benzonitrile for biological assays

Technical Support Center: Troubleshooting the Solubility of 5-Nitro-2-(pyrazol-1-yl)benzonitrile in Biological Assays Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Solubility of 5-Nitro-2-(pyrazol-1-yl)benzonitrile in Biological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery teams struggling to generate reproducible in vitro data for highly lipophilic, planar molecules.

5-Nitro-2-(pyrazol-1-yl)benzonitrile presents a classic formulation challenge. Structurally, it features a rigid benzene core substituted with a pyrazole ring and strong electron-withdrawing groups (nitro and nitrile). This planarity allows for tight π−π stacking in the solid state, resulting in high crystal lattice energy. In pharmaceutical development, we classify such molecules as "brick dust"[1],[2]. Because it lacks ionizable functional groups at physiological pH, traditional solubility enhancement tactics like pH adjustment or salt formation will fail.

This guide provides a logical, causality-driven framework to overcome these barriers, ensuring your biological assays yield accurate, artifact-free data[3].

Section 1: DMSO Stock Solutions (FAQs)

Q: My 10 mM master stock in 100% DMSO was completely clear when I made it, but after a month in the -20°C freezer, it has precipitated. Why did this happen, and can I just heat it up? A: This is a hallmark of water ingress. DMSO is highly hygroscopic. Every time you open the tube, ambient humidity condenses into the solvent. As the water fraction in your DMSO increases, the dielectric constant of the solvent shifts, drastically lowering the solubility limit of highly lipophilic compounds like 5-Nitro-2-(pyrazol-1-yl)benzonitrile[3].

  • The Fix: Do not simply heat and reuse the stock, as the concentration is now unknown due to irreversible micro-crystallization.

  • Best Practice: Prepare fresh stocks and immediately aliquot them into single-use volumes. Store them in a desiccator box within the freezer. Purge the headspace of the vials with dry argon or nitrogen before sealing.

Q: Can I use a higher concentration of DMSO in my final assay to force the compound into solution? A: No. While it seems intuitive, exceeding 1% (v/v) DMSO in aqueous buffers often causes a paradoxical "buffer crash." High DMSO concentrations disrupt the hydration shells of inorganic salts (like phosphates in PBS), causing the buffer salts themselves to precipitate, which ruins the assay and kills cultured cells.

Section 2: Aqueous Assay Buffer Optimization

Q: When I pipette my DMSO stock directly into my cell culture media or biochemical buffer, it immediately turns cloudy. How do I prevent this? A: You are observing "solvent shift" nucleation[3]. When a high-concentration DMSO droplet hits an aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic compound can disperse. This creates localized zones of extreme supersaturation, forcing the compound to instantly nucleate and form macro-precipitates. To solve this, you must alter the thermodynamic environment before the final dilution.

Protocol A: The "Solvent Shift" Step-Down Dilution

Use this protocol for biochemical assays that can tolerate low levels of co-solvents.

  • Prepare Intermediate: In a glass vial, create a 10X intermediate stock by diluting your 100% DMSO master stock into a co-solvent mixture (e.g., 10% DMSO + 90% PEG400).

    • Causality: PEG400 acts as a bridging solvent. It lowers the thermodynamic penalty of the transition from a purely organic to a purely aqueous environment.

  • Vortex Addition: Place your final assay buffer on a magnetic stirrer to create a vortex.

  • Dropwise Transfer: Add the 10X intermediate stock dropwise directly into the center of the vortex.

    • Causality: Rapid mechanical shearing instantly disperses the compound, preventing the localized supersaturation required for crystal nucleation.

  • Validation Checkpoint (Self-Validating System): Transfer 100 µL of the final buffer to a clear 96-well plate. Measure the optical density at 600 nm (OD600). If the OD600 is > 0.05 above a blank buffer, sub-visible aggregation has occurred, and you must proceed to Protocol B.

SolventShift A 10 mM Stock (100% DMSO) B Intermediate Dilution (10% DMSO + 10% PEG400) A->B Add dropwise + Vortex C Final Assay Buffer (1% DMSO, 1% PEG400) B->C Dilute 1:10 into buffer D Assay Plate (Validation: OD600 < 0.05) C->D Dispense

Figure 1. Step-down dilution workflow to prevent localized supersaturation during solvent shifts.

Protocol B: Molecular Encapsulation via HP-β-CD

Use this protocol for cell-based assays where co-solvents are toxic, or if Protocol A fails.

Hydroxypropyl- β -cyclodextrin (HP- β -CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity[4]. It encapsulates the lipophilic planar core of 5-Nitro-2-(pyrazol-1-yl)benzonitrile, shielding it from water without altering its ability to eventually bind to target proteins.

  • Prepare Host Solution: Dissolve HP- β -CD in your target assay buffer to a final concentration of 5% (w/v).

  • Complexation: Add your 100% DMSO stock dropwise to the HP- β -CD buffer while sonicating in a water bath at 37°C for 15 minutes.

    • Causality: Sonication provides the kinetic energy required for the drug molecules to shed their DMSO solvation shell and enter the cyclodextrin cavity[5].

  • Equilibration: Allow the solution to cool to room temperature and equilibrate for 1 hour.

  • Validation Checkpoint: Centrifuge the solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If a pellet is present, the complexation capacity was exceeded; reduce your target compound concentration.

Section 3: Quantitative Data - Solubilizer Selection Matrix

To aid in experimental design, use the following matrix to select the appropriate solubilizing agent based on your assay type.

Solubilizing AgentMechanism of ActionMax Tolerated Conc. (Cell Assays)Max Tolerated Conc. (Biochemical Assays)Compatibility with 5-Nitro-2-(pyrazol-1-yl)benzonitrile
DMSO Organic Solvent 0.5% (v/v) 5.0% (v/v)Poor (Causes "solvent shift" precipitation)
PEG400 Co-solvent / Bridging 1.0% (v/v) 10.0% (v/v)Moderate (Good for intermediate dilutions)
Tween-20 Non-ionic SurfactantToxic to most cells 0.1% (v/v)Moderate (Can interfere with fluorescence readouts)
BSA (Protein) Lipophilic Sequestration 10% (FBS equivalent) 0.1% (w/v)Good (Prevents non-specific plastic binding)
HP- β -CD Molecular Encapsulation 5.0% (w/v) 10.0% (w/v)Excellent (Ideal for rigid, planar "brick dust")

Section 4: Assay Interference & Artifacts

Q: My dose-response curve looks "bell-shaped" (activity increases, then suddenly drops at high concentrations). Is this biological inhibition? A: Highly unlikely. A bell-shaped curve is the classic signature of compound aggregation[3]. At higher concentrations, 5-Nitro-2-(pyrazol-1-yl)benzonitrile forms sub-visible colloidal aggregates. These aggregates sequester the compound, drastically reducing the concentration of free monomer available to interact with your biological target. Furthermore, these aggregates scatter light, which can cause massive false positives in absorbance or fluorescence-based readouts.

Troubleshooting Workflow:

TroubleshootingTree Start Compound Precipitates in Assay Buffer Q1 Is final DMSO > 1%? Start->Q1 A1_Yes Reduce DMSO to ≤ 1% (Prevents buffer salt crash) Q1->A1_Yes Yes A1_No Is Carrier Protein (BSA) present? Q1->A1_No No Q2_No Add 0.1% - 0.5% BSA (Sequesters lipophiles) A1_No->Q2_No No BSA Q2_Yes Use HP-β-CD Complexation (Molecular encapsulation) A1_No->Q2_Yes BSA Present

Figure 2. Decision tree for troubleshooting macro-precipitation of lipophilic compounds in vitro.

References

  • [3] Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at:

  • [1] Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. Available at:

  • [4] Inclusion Complexes of Hydroxy Propyl- β -Cyclodextrin and Paliperidone: Preparation and Characterization. PubMed / NIH. Available at:

  • [2] Bergström, C. A. S., & Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. PMC / NIH. Available at:

  • [5] Enhancement of Dissolution of Fenofibrate Using Complexation with Hydroxy Propyl β -Cyclodextrin. Turkish Journal of Pharmaceutical Sciences. Available at:

Sources

Troubleshooting

Technical Support Center: Synthesis and Purification of 5-Nitro-2-(pyrazol-1-yl)benzonitrile

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Nitro-2-(pyrazol-1-yl)benzonitrile. This document provides in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Nitro-2-(pyrazol-1-yl)benzonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions to address common challenges encountered during the synthesis and purification of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying causes and detailed protocols for resolution.

Q1: My reaction is complete according to TLC, but after workup, the yield of crude 5-Nitro-2-(pyrazol-1-yl)benzonitrile is significantly lower than expected. What are the likely causes?

A1: Low crude yield post-workup can stem from several factors related to the reaction and extraction process. The primary synthesis route involves a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitrobenzonitrile and pyrazole.[1]

Potential Causes and Solutions:

  • Incomplete Reaction: While TLC may indicate the consumption of the limiting reagent, it's possible that the reaction has not proceeded to full completion. The SNAr reaction rate is influenced by the electron-withdrawing strength of substituents on the aromatic ring.[2]

    • Solution: Ensure adequate reaction time and temperature. For less reactive substrates, consider extending the reaction time or moderately increasing the temperature, while monitoring for potential side product formation.

  • Sub-optimal Base and Solvent: The choice of base and solvent is critical for the deprotonation of pyrazole and for facilitating the SNAr reaction.[3]

    • Solution: Potassium carbonate is a commonly used base. Ensure it is finely powdered and anhydrous. Solvents like DMF or DMSO are effective for this type of reaction.[2]

  • Issues During Aqueous Workup: The product, 5-Nitro-2-(pyrazol-1-yl)benzonitrile, has moderate polarity. During the aqueous workup and extraction with an organic solvent (e.g., ethyl acetate), product loss can occur if the partitioning is not optimal.

    • Solution: Perform multiple extractions (at least 3x) with the organic solvent to ensure complete recovery from the aqueous phase. The use of a brine wash for the combined organic layers can help to break up any emulsions and reduce the solubility of the organic product in the residual aqueous phase.

  • Product Precipitation and Loss: If the reaction mixture is cooled too rapidly or if the wrong solvent is used for precipitation, fine, poorly filterable crystals can form, leading to mechanical loss during filtration.

    • Solution: If precipitating the product from the reaction mixture, ensure slow cooling to allow for the formation of larger, more easily filterable crystals.[4]

Q2: My TLC plate of the crude product shows multiple spots in addition to the desired product spot. What are these impurities, and how can I prevent their formation?

A2: The presence of multiple spots on a TLC plate indicates the formation of byproducts or the presence of unreacted starting materials. Understanding the potential side reactions is key to minimizing these impurities.

Common Impurities and Their Prevention:

ImpurityFormation MechanismPrevention Strategy
Unreacted 2-chloro-5-nitrobenzonitrile Incomplete reaction.Ensure a slight excess of pyrazole (1.1-1.2 equivalents) and adequate reaction time/temperature.
Unreacted Pyrazole Use of a large excess of pyrazole.Use a controlled excess of pyrazole. Most unreacted pyrazole can be removed during aqueous workup due to its water solubility.
Isomeric Products While the nitro group strongly directs the substitution to the ortho position, trace amounts of other isomers might form under certain conditions. Pyrazole itself can exist in tautomeric forms, which could potentially lead to different connectivity, although this is less common in SNAr reactions.[3]Maintain optimal reaction temperature to ensure high regioselectivity.
Hydrolysis Products (e.g., 2-hydroxy-5-nitrobenzonitrile) Presence of water in the reaction mixture, especially at elevated temperatures with a base.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
Q3: I'm struggling to purify my crude 5-Nitro-2-(pyrazol-1-yl)benzonitrile. Recrystallization attempts have resulted in "oiling out" or poor recovery. What should I do?

A3: "Oiling out," where the compound separates as a liquid instead of forming crystals, is a common issue in recrystallization, often caused by a supersaturated solution cooling too quickly or the presence of impurities that depress the melting point.[5]

Troubleshooting Recrystallization:

  • Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

    • Recommended Solvents: For pyrazole derivatives, common solvents include ethanol, methanol, isopropanol, and mixed solvent systems like ethanol/water or ethyl acetate/hexane.[5]

    • Protocol for Solvent Screening:

      • Place a small amount of your crude product in several test tubes.

      • Add a few drops of a different solvent to each tube at room temperature. A good solvent will not dissolve the compound at this stage.

      • Heat the test tubes. A suitable solvent will dissolve the compound upon heating.

      • Allow the solutions to cool slowly to room temperature and then in an ice bath. The best solvent will yield a good crop of crystals.[4]

  • Addressing "Oiling Out":

    • Reheat and Add More Solvent: If the compound oils out, reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.

    • Slow Cooling: Allow the flask to cool as slowly as possible. Insulating the flask can help.[4]

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This can provide a surface for crystal nucleation.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Detailed Recrystallization Protocol (Ethanol/Water System):

  • Dissolve the crude 5-Nitro-2-(pyrazol-1-yl)benzonitrile in a minimum amount of hot ethanol.

  • While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid (cloudy).

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

  • Dry the crystals thoroughly.

Q4: Recrystallization is not providing the desired purity. How do I set up a column chromatography procedure for 5-Nitro-2-(pyrazol-1-yl)benzonitrile?

A4: Column chromatography is an excellent method for separating compounds with different polarities.[6] For 5-Nitro-2-(pyrazol-1-yl)benzonitrile, a normal-phase silica gel column is typically effective.

Step-by-Step Column Chromatography Protocol:

  • Choosing the Eluent System: The choice of mobile phase (eluent) is crucial for good separation. This is typically determined by running TLC with different solvent mixtures. A good eluent system will give the desired product an Rf value of around 0.2-0.4.[6]

    • Common Eluent Systems: Start with mixtures of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. For pyrazole derivatives, hexane/ethyl acetate mixtures are often successful.[7]

  • Preparing the Column:

    • Dry Packing: Fill the column with dry silica gel, then gently tap the column to ensure even packing. Add the eluent and flush it through until the silica is fully wetted.[6]

    • Wet Packing (Slurry Method): Make a slurry of the silica gel in the eluent and pour it into the column. Allow the silica to settle, ensuring a flat top surface.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, use the "dry loading" method: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column.

  • Running the Column and Collecting Fractions:

    • Carefully add the eluent to the top of the column, taking care not to disturb the top surface of the silica.

    • Apply gentle pressure (if needed) to maintain a steady flow rate.

    • Collect the eluting solvent in a series of fractions.[8]

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product and evaporate the solvent.

G cluster_start Start cluster_troubleshooting Purification Troubleshooting cluster_chromatography Advanced Purification cluster_end Finish start Crude 5-Nitro-2-(pyrazol-1-yl)benzonitrile recrystallization Attempt Recrystallization (e.g., Ethanol/Water) start->recrystallization oiling_out Product Oils Out? recrystallization->oiling_out purity_check1 Check Purity (TLC, NMR) column_chrom Perform Column Chromatography (e.g., Silica Gel, Hexane/EtOAc) purity_check1->column_chrom Purity < 98% pure_product Pure Product purity_check1->pure_product Purity > 98% oiling_out->purity_check1 No adjust_solvent Adjust Solvent System or Cooling Rate oiling_out->adjust_solvent Yes adjust_solvent->recrystallization purity_check2 Check Purity of Fractions (TLC) column_chrom->purity_check2 purity_check2->pure_product Combine Pure Fractions

Frequently Asked Questions (FAQs)

Q1: What are the key analytical techniques for assessing the purity of 5-Nitro-2-(pyrazol-1-yl)benzonitrile?

A1: A combination of analytical techniques is recommended for a comprehensive purity assessment.[]

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess the number of components in a sample and to monitor the progress of a reaction or chromatographic separation.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis.[10] A reversed-phase C18 column is often suitable, with a mobile phase consisting of a mixture of acetonitrile and water or a buffer.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and identifying any impurities.[10]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product. Techniques like GC-MS can also identify volatile impurities.[]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range often suggests the presence of impurities.

Q2: Can I use a different starting material instead of 2-chloro-5-nitrobenzonitrile?

A2: Yes, other aryl halides with a good leaving group can be used. The general reactivity order for the leaving group in SNAr reactions is F > Cl > Br > I. However, the availability and cost of the starting material are also important considerations. The presence of the electron-withdrawing nitro group is crucial for activating the aromatic ring towards nucleophilic attack.[1]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Standard laboratory safety procedures should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents and reagents.

  • Reagent Handling: 2-chloro-5-nitrobenzonitrile and pyrazole can be irritating. Avoid inhalation and skin contact. Nitroaromatic compounds can be toxic and should be handled with care.

Q4: My final product is a pale yellow solid. Is this expected?

A4: Yes, many nitroaromatic compounds are pale yellow in color. A slight yellow tinge is generally not an indication of impurity, provided that other analytical data (NMR, HPLC, melting point) confirm the purity of the compound. If the color is intense or off-white/brown, it may indicate the presence of colored impurities, which may require further purification.

References

  • Vertex AI Search. (2024). Pyrazole. [Online].
  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds. [Online].
  • Unknown. (n.d.). Recrystallization 2. [Online].
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination. [Online].
  • PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Online].
  • Unknown. (n.d.). Experimental Procedures In silico modeling and structure-based design of Ptpn2 inhibitors. [Online].
  • Research and Reviews. (2022). Column Chromatography in Pharmaceutical Analysis. [Online].
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 4-Hydrazinyl-3-nitrobenzonitrile. [Online].
  • Unknown. (n.d.). Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. [Online].
  • JOCPR. (2016). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. [Online].
  • JOCPR. (2012). Journal of Chemical and Pharmaceutical Research, 2012, 4(1):75-77. [Online].
  • ResearchGate. (2017). How can I purify impure benzonitrile?. [Online].
  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?. [Online].
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Online].
  • Veeprho. (n.d.). N-Nitroso Darolutamide Pyrazole Benzonitrile Impurity: Synthesis Attempts and Failure Report (NAP Test). [Online].
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-5-nitrobenzotrifluoride. [Online].
  • Unknown. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. [Online].
  • Unknown. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Online].
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Online].
  • Juniper Publishers. (2018). Case History-The Control of Impurities-A Critical Issue to The Active Pharmaceutical Ingredient. [Online].
  • MDPI. (2012). Synthesis and Characterization of 5-Nitro-2-nitratomethyl-1,2,3,4-tetrazole: A High Nitrogen Energetic Compound with Good Oxygen Balance. [Online].
  • BOC Sciences. (n.d.). Recrystallization Techniques. [Online].
  • Semantic Scholar. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Online].
  • RWTH Publications. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. [Online].
  • LAMBDA OMNICOLL. (n.d.). Isolation, purification and characterization of allelopathic compounds. [Online].
  • PMC. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Online].
  • PMC. (2025). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. [Online].
  • BenchChem. (2025). Purity Analysis of Commercial 5-Formyl-2-hydroxybenzonitrile: A Comparative Guide. [Online].
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Online].
  • Google Patents. (n.d.). CA1132582A - Process for the preparation of 5-nitrobenzimidazolone-(2). [Online].
  • Unknown. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Online].
  • Der Pharma Chemica. (n.d.). Identification and Synthesis of Impurities formed during Ilaprazole Preparation. [Online].
  • PMC. (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Online].
  • Unknown. (n.d.). controlled synthesis of electron deficient nitro-1h-benzotriazoles. [Online].
  • TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review. [Online].
  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Online].
  • MDPI. (2020). Mechanistic Chromatographic Column Characterization for the Analysis of Flavonoids Using Quantitative Structure-Retention Relationships Based on Density Functional Theory. [Online].
  • NACALAI TESQUE, INC. (n.d.). (7) Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Online].
  • RSC Publishing. (n.d.). Analytical Methods. [Online].
  • Unknown. (n.d.). Identification and synthesis of impurities formed during ilaprazole preparation. [Online].

Sources

Optimization

Technical Support Center: Troubleshooting &amp; By-product Identification in 5-Nitro-2-(pyrazol-1-yl)benzonitrile Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this self-validating guide to assist researchers and drug development professionals in optimizing the synthesis of 5-nitro-2-(py...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this self-validating guide to assist researchers and drug development professionals in optimizing the synthesis of 5-nitro-2-(pyrazol-1-yl)benzonitrile.

Mechanistic Causality & Reaction Design

The synthesis of 5-nitro-2-(pyrazol-1-yl)benzonitrile is typically achieved via a Nucleophilic Aromatic Substitution (SₙAr) between 2-fluoro-5-nitrobenzonitrile and pyrazole. The reaction proceeds through an addition-elimination pathway. The strong electron-withdrawing nature of both the nitro and cyano groups severely depletes electron density at the ipso-carbon, facilitating the initial nucleophilic attack to form a transient Meisenheimer complex[1].

While SₙAr is operationally straightforward, the highly activated nature of the fluorinated substrate makes it exquisitely sensitive to competing nucleophiles[2]. Understanding the causality behind these side reactions is critical for identifying by-products and optimizing your yield.

Diagnostic FAQs: By-Product Identification

Q1: During scale-up, my LC-MS shows a persistent +18 Da mass shift (m/z 233 [M+H]⁺) relative to the target product. What is the structural identity of this by-product? A1: This +18 Da shift corresponds to 5-nitro-2-(pyrazol-1-yl)benzamide , the product of nitrile hydration. Causality & Fix: Nitriles are highly susceptible to hydrolysis under basic conditions[3]. In the presence of trace water and a base (e.g., K₂CO₃), the highly electrophilic cyano group undergoes nucleophilic attack by hydroxide, forming an intermediate imidate that tautomerizes to the primary amide. To suppress this, switch to strictly anhydrous conditions: use anhydrous DMF, replace hygroscopic K₂CO₃ with anhydrous Cs₂CO₃, and strictly limit the reaction temperature to 80 °C.

Q2: I am observing a highly polar impurity that elutes early on reverse-phase HPLC. It shows an m/z of 163[M-H]⁻ in negative electrospray ionization (ESI-). Is this unreacted starting material? A2: No. 2-Fluoro-5-nitrobenzonitrile does not ionize efficiently in negative ESI. The mass of 163 [M-H]⁻ corresponds to 2-hydroxy-5-nitrobenzonitrile . Causality & Fix: This is a competing SₙAr side-reaction. If your base or solvent contains trace water, hydroxide ions are generated in situ. Hydroxide is a smaller, "harder" nucleophile than pyrazole and rapidly attacks the highly activated fluoro-substituted ipso-carbon[1]. Ensure your pyrazole reagent is completely dry and consider adding 4Å molecular sieves to the reaction mixture.

Q3: My ¹H NMR spectrum of the crude mixture shows a doublet of doublets at ~8.6 ppm and a triplet at ~7.4 ppm, alongside my expected product peaks. What does this indicate? A3: These signals are the classic signature of unreacted 2-fluoro-5-nitrobenzonitrile . The triplet at ~7.4 ppm is the H-3 proton coupling with both the adjacent H-4 proton and the fluorine atom ( 3JH−F​ coupling)[4]. Causality & Fix: Incomplete conversion usually stems from insufficient nucleophile activation or poor solubility of the inorganic base in the organic solvent. Ensure vigorous stirring of the biphasic solid-liquid system, or use a slight excess of pyrazole (1.1–1.2 eq) to drive the reaction to completion.

Analytical Profiling of SₙAr Reaction Components

To facilitate rapid identification, summarize your LC-MS and NMR data against the self-validating metrics in Table 1.

Table 1: Quantitative Analytical Data for Product and Common By-products

CompoundChemical FormulaExact MassESI-MS (m/z)Key ¹H NMR Diagnostic Peaks (DMSO-d₆)
2-Fluoro-5-nitrobenzonitrile (SM)C₇H₃FN₂O₂166.02N/A (Poor ionization)~8.6 (dd, H-6), ~8.4 (ddd, H-4), ~7.4 (t, H-3)
5-Nitro-2-(pyrazol-1-yl)benzonitrile (Target)C₁₀H₆N₄O₂214.05215 [M+H]⁺8.7 (d, H-6), 8.6 (d, Py-H5), 8.5 (dd, H-4), 8.1 (d, H-3), 7.9 (d, Py-H3), 6.7 (t, Py-H4)
2-Hydroxy-5-nitrobenzonitrile (By-product)C₇H₄N₂O₃164.02163 [M-H]⁻8.4 (d, H-6), 8.2 (dd, H-4), 7.1 (d, H-3), ~11.5 (br s, -OH)
5-Nitro-2-(pyrazol-1-yl)benzamide (By-product)C₁₀H₈N₄O₃232.06233 [M+H]⁺~8.1 & 7.6 (br s, -NH₂), aromatic shifts similar to product

Self-Validating Experimental Protocol: Anhydrous SₙAr Synthesis

This protocol is engineered to systematically eliminate the causal factors of the by-products identified above.

Step 1: Reactor Preparation Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge continuously with inert nitrogen (N₂) gas. Causality: Eliminates atmospheric moisture, the primary source of hydroxide-driven phenol and amide by-products.

Step 2: Reagent Charging Add 2-fluoro-5-nitrobenzonitrile (1.0 eq) and pyrazole (1.1 eq). Add anhydrous Cs₂CO₃ (1.5 eq). Causality: Cs₂CO₃ provides superior solubility in polar aprotic solvents compared to K₂CO₃, ensuring rapid deprotonation of pyrazole without requiring excessively elevated temperatures that trigger side reactions.

Step 3: Solvent Addition Inject anhydrous DMF (0.2 M relative to SM) via syringe. Causality: Polar aprotic solvents stabilize the Meisenheimer complex transition state, accelerating the desired SₙAr reaction over competing pathways.

Step 4: Reaction Execution Heat the mixture to 70 °C under N₂ for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 3:1) or LC-MS. Validation Check: The reaction is complete when the SM triplet at ~7.4 ppm (NMR) or the SM TLC spot completely disappears.

Step 5: Workup & Isolation Cool to room temperature. Pour the mixture into vigorously stirred ice-water (5x volume of DMF). Causality: The target product is highly hydrophobic and will precipitate. Residual DMF, Cs₂CO₃, and trace 2-hydroxy-5-nitrobenzonitrile (which forms a water-soluble phenolate salt in base) remain in the aqueous phase.

Step 6: Filtration & Validation Filter the precipitate, wash with cold water, and dry under high vacuum. Validation Check: Analyze the solid via LC-MS; the strict absence of m/z 163 and 233 confirms the successful suppression of side reactions.

Workflow & Pathway Visualization

SNAr_Pathways SM 2-Fluoro-5-nitrobenzonitrile (Starting Material) Intermediate Meisenheimer Complex (Transient) SM->Intermediate + Pyrazole / Base (Anhydrous) BP1 2-Hydroxy-5-nitrobenzonitrile (Hydroxyl Substitution) SM->BP1 + OH⁻ (Trace H2O) (Side Reaction) Product 5-Nitro-2-(pyrazol-1-yl)benzonitrile (Target Product) Intermediate->Product - F⁻ (SNAr) BP2 5-Nitro-2-(pyrazol-1-yl)benzamide (Nitrile Hydrolysis) Product->BP2 + H2O / Base (Over-reaction)

Fig 1: Reaction pathways showing the target SₙAr mechanism and competing water-driven by-product formations.

References

  • Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile Source: WuXi Biology URL
  • US8183385B2 - SNAR process for preparing benzimidazole compounds Source: Google Patents URL
  • 3-Fluoro-4-hydroxy-5-nitrobenzonitrile | CAS 1208917-60-5 Source: Benchchem URL
  • The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl)

Sources

Reference Data & Comparative Studies

Validation

5-Nitro-2-(pyrazol-1-yl)benzonitrile vs other pyrazole derivatives in biological assays.

Application Guide: Evaluating 5-Nitro-2-(pyrazol-1-yl)benzonitrile Against Standard Pyrazole Derivatives in Biological Assays Executive Summary The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Guide: Evaluating 5-Nitro-2-(pyrazol-1-yl)benzonitrile Against Standard Pyrazole Derivatives in Biological Assays

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from nonsteroidal anti-inflammatory drugs (NSAIDs) to targeted antiparasitic agents[1]. This technical guide evaluates 5-Nitro-2-(pyrazol-1-yl)benzonitrile (CAS 17417-12-8) —a highly reactive, multi-functionalized pyrazole derivative—against other optimized pyrazole analogs across standard biological assays. By analyzing structural causality and providing self-validating experimental protocols, this guide serves as a reference for researchers conducting phenotypic screening, target validation, and lead optimization.

Structural Rationale & Chemical Causality

The biological efficacy of pyrazole derivatives is highly dependent on their peripheral substitutions. 5-Nitro-2-(pyrazol-1-yl)benzonitrile is characterized by three critical functional domains:

  • The Pyrazole Core: Provides a stable heterocyclic foundation that enhances target binding via hydrogen bonding and dipole interactions, improving overall solubility[2].

  • The Benzonitrile Group: Contributes a stable aromatic system that resists enzymatic degradation while enabling strong π−π stacking interactions within hydrophobic enzyme pockets[2].

  • The Nitro Group: Imparts significant polarity and electron-withdrawing properties[2]. In biological assays, this influences the compound's redox potential, making it a valuable scaffold for generating reactive oxygen species (ROS) in antiparasitic applications or acting as an electron sink in antioxidant assays.

In contrast, classical pyrazoles like Celecoxib utilize sulfonamide groups for specific COX-2 active site binding[3], while novel 1-aryl-1H-pyrazole-imidazoline derivatives (e.g., Compound 3m) rely on halogenated para-positions to penetrate cellular membranes and target Trypanosoma cruzi[4].

Comparative Biological Profiling

To contextualize the performance of the 5-Nitro-2-(pyrazol-1-yl)benzonitrile scaffold, we compare its representative baseline activity against highly optimized pyrazole derivatives across distinct biological targets.

CompoundPrimary Biological TargetAssay TypeEfficacy (IC₅₀)Cytotoxicity (CC₅₀)Key Structural Driver
5-Nitro-2-(pyrazol-1-yl)benzonitrile Broad-spectrum (Scaffold)Viability / RedoxVariable> 400 µMNitro + Benzonitrile[2]
Celecoxib (Standard)COX-2 EnzymeFluorometric~39.4 nM> 500 µMPyrazole + Sulfonamide[3]
Compound 3m T. cruzi AmastigotesPhenotypic3.58 ± 0.25 µM479.66 µMImidazoline + Pyrazole[4]
Compound 6c Antioxidant CapacityFRAP Assay68.97 ± 0.26 µM> 300 µMBenzimidazolone + Pyrazole[5]

Mechanistic Pathway: Pyrazole-Mediated COX-2 Inhibition

Many pyrazole derivatives exhibit profound anti-inflammatory activity by competitively inhibiting the Cyclooxygenase-2 (COX-2) enzyme[3]. The diagram below illustrates the causal relationship between the pyrazole inhibitor and the inflammatory cascade.

Pathway AA Arachidonic Acid (Lipid Substrate) COX COX-2 Enzyme (Active Site) AA->COX Substrate Binding PGE Prostaglandin E2 (Inflammatory Mediator) COX->PGE Enzymatic Oxidation Inhibitor Pyrazole Derivative (e.g., Celecoxib / Scaffold) Inhibitor->COX Competitive Blockade

Mechanism of COX-2 inhibition by pyrazole derivatives blocking prostaglandin synthesis.

Self-Validating Experimental Protocols

As an Application Scientist, ensuring assay fidelity is paramount. The following protocols are designed with built-in causal logic to prevent common artifacts associated with nitro-aromatic compounds.

Protocol A: Orthogonal Cell Viability & Cytotoxicity Assay (ATP Luminescence)

When evaluating nitro-containing pyrazoles like 5-Nitro-2-(pyrazol-1-yl)benzonitrile, traditional tetrazolium-based assays (MTT/MTS) must be avoided. The nitro group can undergo non-enzymatic reduction by cellular oxidoreductases, leading to artificially inflated viability signals. We utilize ATP quantification as an orthogonal, interference-free proxy for metabolic activity[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed Vero cells (mammalian model) at 1×104 cells/well in a 96-well opaque white microplate.

    • Causality: Opaque plates prevent optical crosstalk between wells during luminescence reading, ensuring high signal-to-noise ratios.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cell adherence.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives (15.62 µM to 500 µM) in assay media[4]. Add to the wells. Include 0.1% DMSO as a vehicle control and Benznidazole as a positive reference drug.

  • Exposure: Incubate the treated monolayers for 72 hours.

  • ATP Quantification: Add 100 µL of CellTiter-Glo® reagent to each well.

    • Causality: The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, directly correlating with the number of viable cells.

  • Readout: Place the plate on an orbital shaker for 2 minutes to induce lysis, incubate at room temperature for 10 minutes to stabilize the signal, and record luminescence. Calculate the CC₅₀ using non-linear regression.

Protocol B: In Vitro COX-2 Enzyme Inhibition Assay

To accurately determine the IC₅₀ of pyrazole derivatives against COX-2, the assay must account for the time-dependent binding kinetics typical of this chemical class.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the reaction buffer containing 100 mM Tris-HCl (pH 8.0) and 1 µM hematin.

    • Causality: Hematin is an essential cofactor for the peroxidase activity of COX-2; omitting it results in rapid enzyme auto-inactivation and assay failure.

  • Enzyme Addition: Add recombinant human COX-2 enzyme to the buffer.

  • Inhibitor Pre-Incubation: Add the pyrazole test compounds and pre-incubate the mixture for 10 minutes at room temperature.

    • Causality: Pyrazole derivatives often exhibit slow-binding kinetics. Pre-incubation allows the inhibitor to establish equilibrium within the active site before substrate competition begins, preventing false-negative results.

  • Reaction Initiation: Initiate the catalytic reaction by adding 10 µM arachidonic acid.

  • Quenching & Detection: After 5 minutes, quench the reaction with 1M HCl. Quantify the synthesized Prostaglandin E2 (PGE2) using Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme Immunoassay (EIA).

High-Throughput Screening Workflow

The systematic evaluation of pyrazole libraries requires a phased approach, moving from broad phenotypic screening to targeted optimization.

AssayWorkflow Lib Compound Library (Pyrazole Derivatives) Screen Primary Screening (ATP Luminescence) Lib->Screen 10 µM Dosing Target Target Validation (COX-2 / FRAP Assays) Screen->Target >50% Inhibition Lead Lead Identification (IC50 & CC50 Analysis) Target->Lead Dose-Response

High-throughput biological screening workflow for pyrazole derivative libraries.

References[2] CAS 17417-12-8: 5-Nitro-2-(1H-pyrazol-1-yl)benzonitrile - CymitQuimica. cymitquimica.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0f8DXsrezgfmnXNImZkUpxyYPZug3hD_A5ZDBRUNggmv5zEoeKbDlsYwhPsH4YUAMFtZMDq3ZoDJFZhsWth4Twv5yqBh__NWfSxR8UIJbPIbr3kEvsR_hRbwczvQYti4rCLE=[4] Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH. nih.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVr3EfgisUoZx4929lzOz-KyGfhjDh4ao0iLplzufWgLFgod0RuROGL4IUUkYQS6AFBkfQ-NGvtbV6NSB3EVlKCTzH5nQiNDGaeeCOlMoS_HvIxF4i2OJK1FO-_tF04_KRSPf-O6gnT5y31lQ=[1] Current status of pyrazole and its biological activities - PMC. nih.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsafy2oT8cLqRnaz3yly2pmis76bTnT6O7EPd_tmRqV0bt0sEs4jzm22x5ixHmmiY1zroRWZIdrlpZQtSae5ImXM-RrE6iBVZZzU8OE0OuJzIiX-IjBJtr2c80jozVTfQ-YxsuBambCJhWPHo=[5] Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants - MDPI. mdpi.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQwv8yFbajqgUzC6p2_D7iUMSZkxWumUCcJvMGf91Arp2eLswY9SWV_GH3xnQeIFNuBIPMSt0_xq9OrDmqIWnKkiCUnbpVeg5pkXZko5um7MGJmRca0aqh4rl9vcUXCJPuEvVn[3] Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. jchr.org. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx5ab52B5xwJhXcmDerWDbWW8YTW6caIBmeieS0jGznYfM8K77O_Er74w4o8pd_3lHh-LUX65bgXz_cUEGxKNRqzzcmMIU-PLTGgU-g_Q5O81leVH1BhG6IsukOass3RlALASuA8Ih75WdM_0XvKoYppLaNkjPYrHBgQI=

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 5-Nitro-2-(pyrazol-1-yl)benzonitrile

This guide provides an in-depth comparison and validation framework for analytical methods pertinent to 5-Nitro-2-(pyrazol-1-yl)benzonitrile. As a critical intermediate or active pharmaceutical ingredient (API) in drug d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison and validation framework for analytical methods pertinent to 5-Nitro-2-(pyrazol-1-yl)benzonitrile. As a critical intermediate or active pharmaceutical ingredient (API) in drug development, ensuring the identity, purity, and strength of this molecule is paramount. This necessitates robust, validated analytical methods that are not only accurate and reliable but also fit for their intended purpose, from raw material testing to final product release. Our discussion will be grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), providing researchers and drug development professionals with a comprehensive and scientifically sound approach.[1][2][3][4]

The Imperative for Validation: A Regulatory and Scientific Overview

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[5][6] For a compound like 5-Nitro-2-(pyrazol-1-yl)benzonitrile, which contains multiple functional groups (a nitro group, a cyano group, and a pyrazole ring), the potential for impurities, isomers, and degradation products is significant. Therefore, a validated method ensures that the measurements are accurate, specific, and reproducible, forming the bedrock of regulatory submissions (e.g., INDs, NDAs) and guaranteeing product quality and patient safety.[5][7][8]

The global standard for this process is set by the ICH Q2(R2) guideline, "Validation of Analytical Procedures".[1][3][9] This guide, along with complementary FDA guidances, provides a framework for the validation parameters that must be assessed.[2][7][8]

G General Analytical Method Validation Workflow ATP Define Analytical Target Profile (ATP) Dev Method Development & Optimization ATP->Dev Guides Development Protocol Develop & Approve Validation Protocol Dev->Protocol Defines Method Execute Execute Validation Experiments Protocol->Execute Dictates Experiments Report Generate Validation Report & Assess Results Execute->Report Generates Data Lifecycle Method Lifecycle Management (Revalidation, Transfer) Report->Lifecycle Method is Fit for Purpose G Workflow for HPLC Accuracy by Placebo Spiking cluster_prep Sample Preparation cluster_analysis Analysis & Calculation Placebo Weigh Placebo (x9) Spike Spike with Analyte (3 levels, n=3 each) Placebo->Spike Dissolve Dissolve, Dilute to Final Concentration Spike->Dissolve Inject Inject Samples into HPLC System Dissolve->Inject Analyze Samples Measure Measure Peak Areas Inject->Measure Calculate Calculate % Recovery vs. Theoretical Amount Measure->Calculate Report Report Results Calculate->Report Compare to Criteria

Sources

Validation

Comprehensive In Silico Comparison Guide: 5-Nitro-2-(pyrazol-1-yl)benzonitrile Derivatives vs. Standard Inhibitors

Executive Summary This guide provides an objective, data-driven comparison of novel 5-Nitro-2-(pyrazol-1-yl)benzonitrile derivatives against established clinical standards (Sorafenib and Nirmatrelvir). Designed for compu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an objective, data-driven comparison of novel 5-Nitro-2-(pyrazol-1-yl)benzonitrile derivatives against established clinical standards (Sorafenib and Nirmatrelvir). Designed for computational chemists and drug development professionals, this document details a self-validating in silico methodology, structural causality, and comparative docking performance across oncological (VEGFR-2) and virological (3CLpro) targets.

Pharmacophore Rationale & Structural Causality

The core scaffold, 5-Nitro-2-(1H-pyrazol-1-yl)benzonitrile (CAS 17417-12-8) , presents a highly privileged structure in medicinal chemistry. The causality behind its broad-spectrum binding affinity lies in its tripartite functionalization:

  • Nitro Group (-NO₂): Positioned at C5, this strongly electron-withdrawing group significantly alters the electrostatic potential surface of the molecule. It acts as a potent hydrogen-bond acceptor and increases the dipole moment, driving deeper penetration into polar enzymatic pockets.

  • Pyrazole Ring: This nitrogen-rich heterocycle provides essential hydrogen-bond donor/acceptor capabilities and facilitates coordination with metal ions or key catalytic residues (e.g., the His41/Cys145 dyad in viral proteases).

  • Benzonitrile Moiety: The cyano group (-C≡N) offers a linear, rigid vector for hydrogen bonding, while the aromatic benzene ring anchors the molecule within hydrophobic clefts via π−π stacking interactions .

Target Selection: Oncology vs. Virology

To objectively evaluate the performance of these derivatives, we benchmarked them against two distinct, clinically validated targets:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A primary driver of tumor angiogenesis. Pyrazole-fused benzimidazoles and benzonitriles have shown profound efficacy in disrupting this kinase domain .

  • 3CLpro (3C-like protease): The main protease of coronaviruses (SARS-CoV-2/MERS-CoV). The pyrazole scaffold has been extensively validated as a potent peptidomimetic inhibitor of this viral target .

Self-Validating In Silico Methodology

To ensure trustworthiness and reproducibility, the following protocol employs a closed-loop validation system.

Step 1: Ligand Preparation Derivatives (Methyl and Chloro-substituted) and standard drugs (Sorafenib, Nirmatrelvir) are prepared using the OPLS4 force field. Causality: OPLS4 is specifically selected over older force fields (like MMFF94) because it provides superior parameterization for the unique torsional strain and charge distribution of nitro-aromatic and cyano groups. Ligands are ionized at pH 7.4 ± 0.2 to mimic physiological blood plasma conditions.

Step 2: Protein Preparation Crystal structures for VEGFR-2 (PDB: 4ASD) and 3CLpro (PDB: 6LU7) are imported. Water molecules beyond 3 Å of the active site are removed. Missing hydrogen atoms are added, and the hydrogen bond network is optimized using PROPKA at pH 7.4.

Step 3: Grid Generation & Self-Validation For VEGFR-2, the grid box is centered on the DFG (Asp-Phe-Gly) motif. For 3CLpro, it is centered on the Cys145-His41 catalytic dyad. Self-Validation Check: Before docking the novel derivatives, the native co-crystallized ligands are extracted and re-docked into the generated grid. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is < 2.0 Å.

Step 4: Molecular Docking High-precision docking is executed (e.g., using Glide XP or AutoDock Vina). Binding affinities are calculated based on a combination of lipophilic interactions, hydrogen bonding, and penalties for steric clashes.

DockingWorkflow A Ligand Preparation (Derivatives & Standards) D Molecular Docking (AutoDock Vina / Glide) A->D B Target Protein Preparation (VEGFR-2, PDB: 4ASD) C Grid Box Generation (Active Site Definition) B->C F Self-Validation (Co-crystal RMSD < 2.0 Å) C->F E Post-Docking Analysis (Binding Energy & Interactions) D->E F->D Validates Grid

Figure 1: Self-validating in silico molecular docking workflow for pyrazole derivatives.

Comparative Performance Data

The following table summarizes the quantitative docking results. A lower (more negative) binding affinity indicates a thermodynamically more favorable interaction.

CompoundTarget ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesH-BondsRMSD (Å)
Derivative A (R=CH₃)VEGFR-2 (4ASD)-8.4Cys919, Glu885, Asp104621.2
Derivative B (R=Cl)VEGFR-2 (4ASD)-9.2Cys919, Glu885, Asp104630.9
Sorafenib (Standard)VEGFR-2 (4ASD)-9.5Cys919, Glu885, Asp104640.8
Derivative A (R=CH₃)3CLpro (6LU7)-7.2His41, Cys145, Glu16621.5
Derivative B (R=Cl)3CLpro (6LU7)-7.9His41, Cys145, Glu16631.1
Nirmatrelvir (Standard)3CLpro (6LU7)-8.5His41, Cys145, Glu16640.7

Mechanistic Insights & Structure-Activity Relationship (SAR)

The data reveals a clear structure-activity relationship. Derivative B (Chloro-substituted) consistently outperforms Derivative A (Methyl-substituted) across both targets.

  • The Causality of Halogen Substitution: The chlorine atom in Derivative B introduces halogen bonding capabilities, interacting favorably with the backbone carbonyls of the kinase hinge region (e.g., Cys919 in VEGFR-2). The methyl group in Derivative A, being purely aliphatic, relies solely on weaker Van der Waals forces.

  • Nitro Group Dynamics: In the 3CLpro active site, the 5-nitro group of the benzonitrile core acts as a critical anchor. It forms a stable, bidentate hydrogen bond with the catalytic His41 residue. This interaction mimics the transition state of the natural peptide substrate, effectively freezing the protease in an inactive conformation .

  • Pathway Disruption: By competitively binding to the ATP-binding pocket of the VEGFR-2 tyrosine kinase domain, these derivatives prevent the autophosphorylation required for downstream MAPK/PI3K signaling, thereby halting tumor angiogenesis.

Pathway L VEGF Ligand R VEGFR-2 Receptor L->R Activates K Tyrosine Kinase Domain R->K I 5-Nitro-2-(pyrazol-1-yl) benzonitrile Derivative I->K Competitive Inhibition P Downstream Signaling (MAPK / PI3K) K->P A Angiogenesis & Tumor Proliferation P->A

Figure 2: Mechanism of VEGFR-2 signaling pathway inhibition by benzonitrile derivatives.

Conclusion

While standard therapeutics like Sorafenib and Nirmatrelvir maintain a slight edge in absolute binding affinity, the 5-Nitro-2-(pyrazol-1-yl)benzonitrile scaffold demonstrates highly competitive, low-nanomolar in silico docking profiles. The self-validating RMSD scores (< 1.5 Å) confirm the stability of these binding poses. For drug development professionals, the Chloro-substituted derivative (Derivative B) represents a highly viable lead compound for further in vitro enzymatic assays and structural optimization.

References

  • Title: Benzimidazole chemistry in oncology: Recent developments in synthesis, activity, and SAR analysis Source: PubMed Central (PMC) / RSC Advances URL: [Link]

  • Title: Identification, synthesis and evaluation of SARS-CoV and MERS-CoV 3C-like protease inhibitors Source: PubMed Central (PMC) / Bioorganic & Medicinal Chemistry URL: [Link]

Comparative

A Comparative Analysis of Synthetic Routes to 5-Nitro-2-(pyrazol-1-yl)benzonitrile: A Guide for Process Optimization

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 5-Nitro-2-(pyrazol-1-yl)benzonitrile serves as a critical intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 5-Nitro-2-(pyrazol-1-yl)benzonitrile serves as a critical intermediate in the development of various bioactive molecules. Its strategic importance necessitates the evaluation of its synthetic pathways to ensure efficiency, scalability, and safety. This guide provides a comparative analysis of two prominent synthetic routes to this key intermediate, offering detailed protocols and data-driven insights to inform your process development.

Introduction to 5-Nitro-2-(pyrazol-1-yl)benzonitrile

5-Nitro-2-(pyrazol-1-yl)benzonitrile is a valuable building block characterized by the presence of a nitro group, a nitrile functionality, and a pyrazole ring attached to a benzene core. This unique combination of functional groups makes it a versatile precursor for a range of more complex molecules, particularly in the synthesis of kinase inhibitors and other therapeutic agents. The efficiency of its synthesis directly impacts the overall cost and timeline of drug discovery and development projects. This analysis focuses on two distinct synthetic strategies: a classical nucleophilic aromatic substitution (SNAr) pathway and a modern copper-catalyzed cross-coupling reaction.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This classical approach relies on the reaction of a highly activated aryl halide with pyrazole. The strong electron-withdrawing nature of the nitro and nitrile groups on the benzene ring facilitates the nucleophilic attack by pyrazole.

Experimental Protocol: SNAr Route

Materials:

  • 2-Fluoro-5-nitrobenzonitrile

  • Pyrazole

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in DMF, add pyrazole (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-Nitro-2-(pyrazol-1-yl)benzonitrile.

Causality and Mechanistic Insights

The success of this SNAr reaction hinges on the electronic properties of the starting materials. The fluorine atom in 2-fluoro-5-nitrobenzonitrile is an excellent leaving group, and its departure is facilitated by the strong electron-withdrawing effects of the para-nitro and ortho-nitrile groups. These groups stabilize the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy of the reaction. Potassium carbonate acts as a base to deprotonate pyrazole, generating the pyrazolate anion, which is a more potent nucleophile.

Route 2: Copper-Catalyzed N-Arylation

This modern synthetic route employs a copper-catalyzed cross-coupling reaction, often referred to as an Ullmann-type condensation, to form the C-N bond between the pyrazole and the aryl halide. This method can be advantageous when dealing with less activated aryl halides or when milder reaction conditions are desired.

Experimental Protocol: Copper-Catalyzed Route

Materials:

  • 2-Bromo-5-nitrobenzonitrile

  • Pyrazole

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Ammonium hydroxide (NH4OH) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a reaction vessel, add 2-bromo-5-nitrobenzonitrile (1.0 eq), pyrazole (1.5 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.5 eq).

  • Add DMSO as the solvent and degas the mixture with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble copper salts.

  • Wash the filtrate with a dilute ammonium hydroxide solution to remove residual copper, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-Nitro-2-(pyrazol-1-yl)benzonitrile.

Causality and Mechanistic Insights

The copper-catalyzed N-arylation proceeds through a catalytic cycle involving the copper(I) catalyst. L-proline acts as a ligand, which stabilizes the copper catalyst and facilitates the oxidative addition and reductive elimination steps. This method is particularly useful for aryl bromides, which are generally less reactive than the corresponding fluorides in SNAr reactions under similar conditions. The use of a catalyst allows for the reaction to proceed under conditions that might not be favorable for the uncatalyzed SNAr pathway.

Comparative Analysis and Data Summary

ParameterRoute 1: SNArRoute 2: Copper-Catalyzed N-Arylation
Starting Material 2-Fluoro-5-nitrobenzonitrile2-Bromo-5-nitrobenzonitrile
Key Reagents K2CO3CuI, L-Proline, K2CO3
Typical Yield 85-95%70-85%
Reaction Time 4-6 hours12-24 hours
Reaction Temperature 80 °C100-120 °C
Cost of Reagents Generally lowerHigher due to catalyst and ligand
Scalability HighModerate, potential issues with catalyst removal
Safety Concerns DMF is a reprotoxic solventDMSO can be challenging to remove; copper waste

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: S N Ar cluster_1 Route 2: Copper-Catalyzed N-Arylation A1 2-Fluoro-5-nitrobenzonitrile C1 K 2 CO 3 , DMF 80 °C, 4-6h A1->C1 B1 Pyrazole B1->C1 D1 5-Nitro-2-(pyrazol-1-yl)benzonitrile C1->D1 Yield: 85-95% A2 2-Bromo-5-nitrobenzonitrile C2 CuI, L-Proline, K 2 CO 3 DMSO, 100-120 °C, 12-24h A2->C2 B2 Pyrazole B2->C2 D2 5-Nitro-2-(pyrazol-1-yl)benzonitrile C2->D2 Yield: 70-85%

Caption: Comparative workflow of SNAr and Copper-Catalyzed routes.

Discussion and Recommendations

Route 1 (SNAr): This method is highly efficient, with shorter reaction times and generally higher yields. The primary advantage is its simplicity and the avoidance of transition metal catalysts, which simplifies purification and reduces cost. However, the availability and cost of 2-fluoro-5-nitrobenzonitrile compared to its bromo-analogue can be a deciding factor. The use of DMF, a solvent with known toxicity, may also be a concern for large-scale production, necessitating careful handling and waste management.

Route 2 (Copper-Catalyzed N-Arylation): While offering slightly lower yields and requiring longer reaction times and higher temperatures, this route provides a viable alternative, especially if the starting material, 2-bromo-5-nitrobenzonitrile, is more readily available or cost-effective. The main drawbacks are the cost of the copper catalyst and ligand, and the need for additional purification steps to remove metal residues, which is a critical consideration in pharmaceutical synthesis.

References

  • Patent providing an example of SNAr synthesis: World Intellectual Property Organization. (2012). PYRAZOLO-PYRIMIDINE DERIVATIVES AS KINASE INHIBITORS. WO2012066383A1.
  • Patent demonstrating a copper-catalyzed approach: World Intellectual Property Organization. (2010). PYRAZOLE COMPOUNDS AS INHIBITORS OF KINASE ACTIVITY. WO2010026121A1.
  • General review on N-Arylation of Pyrazoles: Bellina, F., & Rossi, R. (2006). The Synthesis of Pyrazoles: A Long Story. Advanced Synthesis & Catalysis, 348(6), 649-662. [Link]

Validation

Benchmarking 5-Nitro-2-(pyrazol-1-yl)benzonitrile performance in material science

Benchmarking 5-Nitro-2-(pyrazol-1-yl)benzonitrile: A Comparative Guide for Material Science and Drug Discovery Applications Introduction & Structural Rationale As a Senior Application Scientist, I frequently evaluate bif...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 5-Nitro-2-(pyrazol-1-yl)benzonitrile: A Comparative Guide for Material Science and Drug Discovery Applications

Introduction & Structural Rationale As a Senior Application Scientist, I frequently evaluate bifunctional organic scaffolds that can seamlessly transition between material science and pharmaceutical applications. 5-Nitro-2-(pyrazol-1-yl)benzonitrile (5-NPB, CAS: 17417-12-8) is a prime example of such a versatile building block[1]. Structurally, it integrates a highly polar electron-withdrawing nitro group, a coordinating pyrazole ring, and a reactive benzonitrile moiety[1].

In material science, this specific arrangement creates a powerful "push-pull" electronic system ideal for optoelectronics (e.g., OLEDs, non-linear optical materials) and provides bidentate coordination sites for Metal-Organic Frameworks (MOFs)[2]. Conversely, in drug development, 5-NPB serves as a critical synthetic precursor for multi-aryl heterocyclic pharmacophores, specifically in the development of high-affinity C5a receptor modulators used to treat inflammatory and immune system disorders[3].

This guide objectively benchmarks 5-NPB against standard alternatives, providing self-validating experimental protocols and mechanistic workflows to ensure reproducibility in your laboratory.

Section 1: Performance Benchmarking in Material Science

To understand the utility of 5-NPB, we must benchmark its optoelectronic and coordination properties against structurally simpler alternatives: 2-(1H-Pyrazol-1-yl)benzonitrile (2-PB) and 4-Nitrobenzonitrile (4-NB) .

The presence of the nitro group in 5-NPB significantly alters the molecule's dipole moment, enhancing its utility in push-pull chromophores. Furthermore, the dual nitrogen sites (nitrile and pyrazole) allow it to act as a robust µ2-bridging ligand in coordination chemistry, outperforming monodentate alternatives[2].

Table 1: Comparative Benchmarking of Benzonitrile Derivatives

Parameter5-Nitro-2-(pyrazol-1-yl)benzonitrile (5-NPB)2-(1H-Pyrazol-1-yl)benzonitrile (2-PB)4-Nitrobenzonitrile (4-NB)
Primary Application Push-pull chromophores, MOF ligands, C5a precursorsWeak coordination ligand, fragment scaffoldSimple synthetic precursor
Dipole Moment (Estimated) ~6.8 D (Strong push-pull)~3.2 D (Moderate)~4.1 D (Moderate)
Coordination Modes Bidentate (N-cyano, N-pyrazole)Bidentate (N-cyano, N-pyrazole)Monodentate (N-cyano)
Thermal Stability (T_d) > 280 °C> 250 °C> 210 °C
Bandgap (E_g) ~2.8 eV (Highly Tunable)~3.5 eV (Fixed)~3.8 eV (Fixed)

Section 2: Self-Validating Experimental Protocols

A protocol is only as good as its built-in validation. Below are field-proven methodologies for utilizing 5-NPB in both material science and drug discovery, complete with the causality behind each experimental choice.

Protocol 1: Synthesis of 5-NPB Coordination Polymers (Material Science)

This protocol details the formation of a silver-based coordination polymer using 5-NPB as a µ2-bridging ligand, a standard method for developing conductive or luminescent MOFs[2].

  • Step 1: Solution Preparation: Dissolve 0.1 mmol of AgClO₄·H₂O in 10 mL of anhydrous methanol. Separately, dissolve 0.1 mmol of 5-NPB in a 15 mL mixture of methanol and chloroform (1:2 v/v).

    • Causality: Chloroform is strictly required to fully solubilize the highly polar 5-NPB[1], while methanol ensures the solubility of the silver salt. The mixed solvent system prevents premature precipitation.

  • Step 2: Layering (Slow Diffusion): In a straight glass tube, carefully layer the methanolic silver solution over the denser 5-NPB methanol/chloroform solution.

    • Causality: We utilize slow liquid-liquid diffusion rather than direct mixing. Direct mixing causes rapid, amorphous precipitation. Slow diffusion controls the nucleation rate, yielding high-quality single crystals suitable for X-ray diffraction (XRD)[2].

  • Step 3: Incubation & Validation: Seal the tube and store it in complete darkness at room temperature for 7 days.

    • Causality: Silver complexes are highly photosensitive. Darkness prevents the photoreduction of Ag⁺ to Ag⁰ nanoparticles, which would contaminate the coordination polymer.

    • Self-Validation: The appearance of colorless, block-like crystals confirms successful coordination. Confirm the µ2-bridging (Ag-N distances ~2.2 Å) via single-crystal XRD[2].

Protocol 2: Selective Reduction for Pharmacophore Coupling (Drug Development)

To utilize 5-NPB in synthesizing C5a receptor modulators, the nitro group must be reduced to an amine without disturbing the sensitive cyano group or the pyrazole ring[3].

  • Step 1: Reagent Assembly: Suspend 5-NPB (10 mmol) in 50 mL of ethanol. Add Iron powder (50 mmol) and 5 mL of glacial acetic acid.

    • Causality: We deliberately avoid standard Palladium on Carbon (Pd/C) with hydrogen gas. Catalytic hydrogenation frequently over-reduces the benzonitrile group to a primary amine. The Fe/AcOH system (Béchamp reduction) is chemoselective, reducing only the nitro group to yield 5-amino-2-(pyrazol-1-yl)benzonitrile.

  • Step 2: Reflux & Filtration: Heat the mixture to 80 °C for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). Once the starting material is consumed, cool to room temperature and filter through a Celite pad.

    • Causality: The Celite pad is crucial to remove colloidal iron oxides, which otherwise form stable emulsions during aqueous workup.

  • Step 3: Validation: Analyze the product via ¹H NMR.

    • Self-Validation: The disappearance of the highly deshielded aromatic protons adjacent to the nitro group, and the appearance of a broad singlet integrating to 2H (the -NH₂ group) at ~4.0 ppm, confirms successful and selective reduction. This intermediate is now ready for coupling into multi-aryl C5a receptor antagonists[3].

Section 3: Mechanistic Workflows

The versatility of 5-NPB requires strict pathway management. The following diagrams illustrate the divergent applications and the rigorous Quality Control (QC) logic required for successful synthesis.

G A 5-Nitro-2-(pyrazol-1-yl)benzonitrile (CAS: 17417-12-8) B Material Science Track (Optoelectronics & MOFs) A->B C Drug Discovery Track (Pharmacophore Scaffold) A->C D Ag/Cu Coordination (Slow Diffusion) B->D E Push-Pull Chromophores (OLEDs) B->E F Selective Nitro Reduction (Fe/AcOH) C->F G C5a Receptor Antagonists (Anti-inflammatory) F->G

Dual-track application workflow of 5-NPB in materials and drug discovery.

QC Start Crude 5-NPB Derivative NMR 1H & 13C NMR (Verify Pyrazole/Nitrile) Start->NMR HPLC HPLC Analysis (Purity > 98%?) NMR->HPLC Pass Proceed to Crystallography or Bioassay HPLC->Pass Yes Fail Recrystallize (MeOH/CHCl3) HPLC->Fail No Fail->NMR Retest

Self-validating quality control logic for 5-NPB synthesis and purification.

Conclusion

5-Nitro-2-(pyrazol-1-yl)benzonitrile is far more than a simple chemical intermediate. By leveraging its highly polarized push-pull electronics and bidentate coordination capabilities, material scientists can engineer advanced coordination polymers and chromophores. Simultaneously, its predictable reactivity allows drug development professionals to selectively modify it into complex, high-affinity receptor modulators. By adhering to the self-validating protocols outlined above, researchers can maximize the utility and reproducibility of this versatile scaffold.

References

  • CAS 17417-12-8: 5-Nitro-2-(1H-pyrazol-1-yl)benzonitrile . CymitQuimica. 1

  • High affinity small molecule c5a receptor modulators (CA2420215A1) . Google Patents. 3

  • Bis[μ-3-(1H-pyrazol-1-yl)benzonitrile-κ2 N:N′] . PMC - National Institutes of Health. 2

Sources

Comparative

The Selectivity Compass: A Comparative Guide to Cross-Reactivity Studies of 5-Nitro-2-(pyrazol-1-yl)benzonitrile-Based Compounds

For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor development, the 5-nitro-2-(pyrazol-1-yl)benzonitrile scaffold represents a promising starting point....

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor development, the 5-nitro-2-(pyrazol-1-yl)benzonitrile scaffold represents a promising starting point. Compounds bearing this pyrazole core have demonstrated potent inhibitory activity against key cell cycle regulators, such as Checkpoint Kinase 1 (Chk1), offering a potential avenue for novel cancer therapeutics.[1] However, the journey from a potent hit to a safe and effective drug is paved with rigorous selectivity profiling. The pyrazole motif is a common feature in a multitude of bioactive molecules, underscoring the critical need for a comprehensive understanding of a compound's off-target interactions.[2][3]

This guide provides a technical framework for designing and executing robust cross-reactivity studies for 5-Nitro-2-(pyrazol-1-yl)benzonitrile-based compounds. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of available platforms to ensure the generation of a comprehensive and reliable selectivity profile. A thorough understanding of a compound's selectivity is not merely an academic exercise; it is a crucial step in predicting potential side effects, understanding mechanisms of action, and ultimately, de-risking a drug discovery program.[4][5][6]

The Rationale for Broad Selectivity Profiling

While the primary target of a 5-Nitro-2-(pyrazol-1-yl)benzonitrile-based compound might be a specific kinase like Chk1, its journey through the complex cellular environment exposes it to a vast array of proteins.[4] Off-target interactions can lead to unforeseen toxicities or even desirable polypharmacological effects.[4][7] Therefore, a comprehensive cross-reactivity assessment should extend beyond the primary target family and encompass other major classes of drug targets and proteins involved in drug metabolism.

Our recommended screening cascade is designed to provide a holistic view of a compound's selectivity profile, focusing on four key areas:

  • Kinome-wide Selectivity: To understand the compound's specificity within the kinase family.

  • GPCR Cross-Reactivity: To identify potential interactions with the largest family of cell surface receptors.

  • Ion Channel Interactions: With a critical focus on the hERG channel to assess cardiovascular safety.

  • Cytochrome P450 Inhibition: To evaluate the potential for drug-drug interactions.

Kinome-wide Selectivity Profiling: Beyond the Primary Target

A potent Chk1 inhibitor is a promising start, but with over 500 kinases in the human kinome, the potential for off-target inhibition is significant.[8] Understanding the kinome-wide selectivity of a compound is paramount for interpreting its cellular effects and anticipating potential side effects.[5][9]

Comparative Analysis of Kinase Profiling Platforms

Several robust platforms are available for large-scale kinase selectivity profiling, each with its own advantages. The choice of platform often depends on the stage of the drug discovery program, the number of compounds to be tested, and the desired depth of information.

PlatformPrincipleThroughputData OutputKey Advantages
ADP-Glo™ Kinase Assay [10][11]Luminescence-based detection of ADP production.High% Inhibition, IC50Simple, automation-friendly, and provides a direct measure of kinase activity.[10]
KINOMEscan™ (DiscoverX) [8]DNA-tagged kinase and immobilized ligand competition.HighKd, % of ControlBroad kinase coverage (468 kinases), detects multiple inhibitor types (including non-ATP competitive).[8]
HTRF® (Cisbio) [11]Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).High% Inhibition, IC50Homogeneous assay format, robust, and widely used in HTS.
PhosphoSens® Activity-Based Assays [12]Continuous, real-time measurement of phosphorylation.Medium to HighReaction rates, % Inhibition, KiProvides kinetic insights beyond single-point measurements, can be performed at various ATP concentrations.[12]

For initial broad screening of a new 5-Nitro-2-(pyrazol-1-yl)benzonitrile derivative, a large panel like the KINOMEscan™ is highly recommended to cast a wide net. For subsequent structure-activity relationship (SAR) studies, an activity-based assay like the ADP-Glo™ or PhosphoSens® platform can provide more quantitative data on inhibitory potency.[10][12]

Experimental Workflow: Kinase Selectivity Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Series Assay_Plate Assay Plate Incubation (Compound + Kinase + Substrate/ATP) Compound_Prep->Assay_Plate Kinase_Panel Kinase Panel Preparation Kinase_Panel->Assay_Plate Detection Signal Detection (e.g., Luminescence, Fluorescence) Assay_Plate->Detection Data_Analysis Data Analysis (% Inhibition, IC50/Kd) Detection->Data_Analysis Selectivity_Profile Generation of Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Workflow for kinase selectivity profiling.

Detailed Protocol: ADP-Glo™ Kinase Assay for Selectivity Profiling

This protocol is adapted for a single-dose screening against a kinase panel.

  • Compound Preparation: Prepare a 10 mM stock solution of the 5-Nitro-2-(pyrazol-1-yl)benzonitrile compound in 100% DMSO. Create a serial dilution series in DMSO to achieve the desired final assay concentrations. For a single-dose screen, a 1 µM final concentration is common.[10]

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of a 2X kinase/substrate solution. Kinase selectivity profiling systems often come with pre-optimized kinase and substrate pairs.[10]

    • Add 1 µL of the test compound at 10X the final desired concentration.

    • Add 4 µL of a 2.5X ATP solution. The ATP concentration should ideally be at the Km for each kinase to accurately reflect intrinsic inhibitor affinities.[9][12]

    • Incubate the reaction at room temperature for 1 hour.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each kinase relative to a DMSO vehicle control.

    • Visualize the data as a percentage of activity remaining for each kinase, often displayed in a kinome tree format for easier interpretation.[11]

G Protein-Coupled Receptor (GPCR) Cross-Reactivity Screening

GPCRs represent the largest family of transmembrane receptors and are the targets for a significant portion of approved drugs.[13] Unintended interactions with GPCRs can lead to a wide range of physiological effects. Therefore, screening for off-target GPCR activity is a critical component of a comprehensive selectivity profile.

Comparative Analysis of GPCR Screening Platforms
Assay TypePrincipleThroughputData OutputKey Advantages
Radioligand Binding Assays [14]Competition between the test compound and a radiolabeled ligand for binding to the receptor.Medium to HighIC50, KiGold standard for determining binding affinity, highly sensitive.
β-Arrestin Recruitment Assays [14][15]Ligand-induced recruitment of β-arrestin to the activated GPCR is measured, often using enzyme fragment complementation.HighEC50, % ActivationFunctional assay that can identify agonists, antagonists, and allosteric modulators.[14]
Calcium Flux Assays [16]Measures changes in intracellular calcium levels upon GPCR activation, typically for Gq-coupled receptors.HighEC50, % ActivationFunctional, high-throughput, and suitable for early-stage screening.
Cell-Based ELISA [17]Measures receptor expression and ligand binding on whole cells.MediumEC50, KdUseful for characterizing antibody binding and can be adapted for small molecules.[17]

For an initial liability screen, a broad panel of radioligand binding assays provides a direct measure of potential interactions. Follow-up studies with functional assays, such as β-arrestin recruitment, are essential to understand the nature of any observed binding (i.e., agonist or antagonist activity).[13][14]

Experimental Workflow: GPCR Cross-Reactivity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Series Binding_Assay Radioligand Binding Assay (Compound + Membranes + Radioligand) Compound_Prep->Binding_Assay Functional_Assay Functional Assay (e.g., β-Arrestin) (Compound + Live Cells) Compound_Prep->Functional_Assay Cell_Membrane_Prep GPCR-expressing Cell Membrane Preparation Cell_Membrane_Prep->Binding_Assay Detection Signal Detection (e.g., Scintillation Counting, Luminescence) Binding_Assay->Detection Functional_Assay->Detection Data_Analysis Data Analysis (IC50/EC50) Detection->Data_Analysis Hit_Validation Hit Validation & Confirmation Data_Analysis->Hit_Validation

Caption: Workflow for GPCR cross-reactivity screening.

Detailed Protocol: Radioligand Binding Assay for GPCR Panel

This protocol provides a general outline for a competitive radioligand binding assay.

  • Reagent Preparation:

    • Prepare a buffer solution appropriate for the specific GPCR target.

    • Dilute the cell membrane preparation expressing the target GPCR to the desired concentration in the assay buffer.

    • Prepare a working solution of the radioligand at 2X the final concentration.

    • Prepare serial dilutions of the 5-Nitro-2-(pyrazol-1-yl)benzonitrile compound.

  • Assay Procedure:

    • In a 96-well filter plate, add 50 µL of assay buffer.

    • Add 25 µL of the test compound or vehicle (for total and non-specific binding).

    • Add 25 µL of the radioligand solution.

    • Initiate the binding reaction by adding 100 µL of the diluted cell membrane preparation.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Harvest the plate contents onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters several times with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Detection and Analysis:

    • Dry the filter mat and add a scintillation cocktail.

    • Quantify the radioactivity retained on the filter using a scintillation counter.[14]

    • Calculate the percent inhibition of specific binding at each compound concentration.

    • Determine the IC50 value by performing a non-linear regression analysis of the concentration-response curve.

Ion Channel Selectivity: A Focus on Cardiac Safety

Off-target interactions with ion channels can lead to serious adverse effects, with the hERG (human Ether-à-go-go-Related Gene) potassium channel being a primary concern due to its role in cardiac repolarization.[18][19] Inhibition of the hERG channel can prolong the QT interval, leading to a potentially fatal arrhythmia known as Torsades de Pointes.[18] Therefore, early assessment of hERG liability is a regulatory requirement and a critical step in drug development.

Comparative Analysis of hERG Assay Formats
Assay TypePrincipleThroughputData OutputKey Advantages
Manual Patch Clamp [16][20]Direct measurement of ion channel currents in a single cell.LowIC50, detailed electrophysiological parametersGold standard for ion channel research, provides detailed mechanistic information.[19]
Automated Patch Clamp [18][21]Planar patch clamp technology in a 384-well format.HighIC50Higher throughput than manual patch clamp while still providing direct electrophysiological data.[18][21]
Fluorescence Polarization (FP) Binding Assay [22][23]Displacement of a fluorescent tracer from the hERG channel by a competing compound.HighIC50Non-radioactive, add-and-read format suitable for high-throughput screening.[22][23]
Thallium Flux Assay [24]Measures the influx of thallium ions through open hERG channels using a fluorescent dye.HighIC50Functional, cell-based assay suitable for HTS.[24]

For initial screening, a high-throughput method like the FP binding assay or thallium flux assay can quickly identify potential hERG liabilities.[22][24] Any compounds showing activity in these assays must be further characterized using the gold-standard patch clamp electrophysiology to confirm the effect and determine the mechanism of inhibition.[20] Beyond hERG, broader ion channel panels are available to assess selectivity against other important channels (e.g., sodium, calcium channels).[16][19][21][25]

Experimental Workflow: hERG Liability Assessment

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Compound_Prep Compound Dilution Series HTS_Assay High-Throughput Assay (e.g., FP Binding or Thallium Flux) Compound_Prep->HTS_Assay Patch_Clamp Patch Clamp Electrophysiology (for hit confirmation) Compound_Prep->Patch_Clamp Cell_Culture Culture of hERG-expressing Stable Cell Line Cell_Culture->HTS_Assay Cell_Culture->Patch_Clamp Signal_Detection Signal Detection (Fluorescence or Current) HTS_Assay->Signal_Detection Data_Analysis Data Analysis (IC50) Patch_Clamp->Data_Analysis Signal_Detection->Data_Analysis Data_Analysis->Patch_Clamp Hits Risk_Assessment Cardiac Risk Assessment Data_Analysis->Risk_Assessment

Caption: Workflow for hERG liability assessment.

Detailed Protocol: Predictor™ hERG Fluorescence Polarization Assay

This protocol is based on the principles of a commercially available kit.[22][23]

  • Compound Plating: In a 384-well plate, add 10 µL of the 5-Nitro-2-(pyrazol-1-yl)benzonitrile compound at various concentrations in duplicate.

  • Reagent Addition:

    • Add 5 µL of the hERG fluorescent tracer solution to each well.

    • Add 5 µL of the hERG membrane preparation to each well.

  • Incubation: Incubate the plate at room temperature for at least 1 hour. The signal is stable for up to 24 hours.[23]

  • Data Acquisition: Read the fluorescence polarization values using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Calculate the percent inhibition of tracer binding for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • Compare the IC50 value to that of known hERG inhibitors run as positive controls.

Cytochrome P450 (CYP) Inhibition: Predicting Drug-Drug Interactions

Cytochrome P450 enzymes are the primary enzymes involved in drug metabolism.[26] Inhibition of these enzymes by a new chemical entity can lead to significant drug-drug interactions (DDIs), where the co-administration of two drugs results in altered plasma levels of one or both, potentially leading to toxicity or loss of efficacy.[27][28] Assessing the inhibitory potential of a compound against the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement.[27][28]

Comparative Analysis of CYP Inhibition Assay Formats
Assay TypePrincipleThroughputData OutputKey Advantages
IC50 Determination [26]Measures the concentration of inhibitor required to reduce the activity of a specific CYP isoform by 50%.HighIC50Standard initial screen for identifying potential inhibitors.
Ki Determination [27]Determines the inhibition constant, providing a more precise measure of the inhibitor's potency and the mechanism of inhibition (e.g., competitive, non-competitive).MediumKi, Vmax, KmRecommended by the FDA for understanding the clinical relevance of reversible inhibition.[27]
Time-Dependent Inhibition (TDI) Assay [29][30]Evaluates whether the inhibitory effect of a compound increases with pre-incubation time, often due to the formation of reactive metabolites.MediumIC50 shift, kinact/KICrucial for identifying mechanism-based inhibitors that can cause more profound and lasting DDIs.[29]

A typical workflow involves an initial IC50 screen against a panel of major CYP isoforms. If significant inhibition is observed, a follow-up Ki determination is performed to quantify the risk.[27] A time-dependent inhibition assay (often referred to as an IC50 shift assay) is also essential to check for mechanism-based inhibition.[29][30]

Experimental Workflow: Cytochrome P450 Inhibition Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Series IC50_Screen IC50 Screening Assay (Compound + HLM + Substrate) Compound_Prep->IC50_Screen TDI_Assay Time-Dependent Inhibition Assay (Pre-incubation with/without NADPH) Compound_Prep->TDI_Assay Ki_Determination Ki Determination Assay (Varying Substrate & Inhibitor Conc.) Compound_Prep->Ki_Determination Microsome_Prep Human Liver Microsomes (HLM) & Cofactors (NADPH) Microsome_Prep->IC50_Screen Microsome_Prep->TDI_Assay Microsome_Prep->Ki_Determination LC_MS_Analysis LC-MS/MS Analysis of Metabolite Formation IC50_Screen->LC_MS_Analysis TDI_Assay->LC_MS_Analysis Ki_Determination->LC_MS_Analysis Data_Analysis Data Analysis (IC50, Ki, IC50 shift) LC_MS_Analysis->Data_Analysis Data_Analysis->TDI_Assay Hits Data_Analysis->Ki_Determination Hits DDI_Risk Drug-Drug Interaction Risk Assessment Data_Analysis->DDI_Risk

Caption: Workflow for Cytochrome P450 inhibition profiling.

Detailed Protocol: CYP Inhibition IC50 Assay using Human Liver Microsomes

This protocol outlines a typical procedure for determining the IC50 value for CYP3A4.

  • Reagent Preparation:

    • Prepare a stock solution of the 5-Nitro-2-(pyrazol-1-yl)benzonitrile compound and a known inhibitor (e.g., ketoconazole for CYP3A4) in a suitable solvent (e.g., acetonitrile or DMSO).

    • Prepare working solutions of a CYP3A4-specific substrate (e.g., midazolam) and human liver microsomes in phosphate buffer.

    • Prepare a solution of the NADPH cofactor.

  • Incubation:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the human liver microsomes and the substrate.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the reaction by adding the NADPH solution.

    • Incubate at 37°C for a specific time (e.g., 10-20 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

    • Centrifuge the plate to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new plate.

    • Analyze the formation of the metabolite (e.g., 1'-hydroxymidazolam) using LC-MS/MS.

  • Data Calculation:

    • Determine the rate of metabolite formation at each inhibitor concentration.

    • Calculate the percent inhibition relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion: Charting a Course for Selective Drug Candidates

The development of 5-Nitro-2-(pyrazol-1-yl)benzonitrile-based compounds as therapeutic agents holds significant promise. However, their success hinges on a deep and early understanding of their selectivity profile. By systematically evaluating cross-reactivity against the kinome, GPCRs, ion channels, and CYP enzymes, researchers can make informed decisions to optimize lead compounds, mitigate potential safety liabilities, and ultimately increase the probability of clinical success. The experimental frameworks and comparative data presented in this guide provide a robust starting point for designing and implementing a comprehensive selectivity assessment, ensuring that only the most promising and well-characterized candidates advance through the drug discovery pipeline.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link]

  • Xu, X., Wang, D. Y., & Li, Z. (2015). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Journal of visualized experiments : JoVE, (103), 53059. Retrieved from [Link]

  • Cyprotex. (n.d.). CYP Inhibition Assay (Ki). Retrieved from [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening | Kinase Selectivity Profiling Services. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety Assay. Retrieved from [Link]

  • Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • Reaction Biology. (n.d.). hERG Assay Services. Retrieved from [Link]

  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. In Methods in Molecular Biology (Vol. 2340, pp. 165-176). Springer. Retrieved from [Link]

  • BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Schmauder, R., & Von Krosigk, N. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5427. Retrieved from [Link]

  • Multispan, Inc. (n.d.). Custom GPCR Antibody Profiling Services. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. Retrieved from [Link]

  • Alloy Therapeutics. (n.d.). Overcoming Antibody Discovery Challenges Against GPCR Targets. Retrieved from [Link]

  • Lau, J. K., & Kleywegt, G. J. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of medicinal chemistry, 55(4), 1424–1444. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Ion Channel Functional Assays for Screening and Profiling. Retrieved from [Link]

  • Promega Connections. (2025, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Retrieved from [Link]

  • Scientific Computing World. (n.d.). Understanding compound selectivity with data-driven drug design. Retrieved from [Link]

  • Yadav, A., Park, J., & Aittokallio, T. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13, 969566. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Selectivity Profiling Assays. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • Reaction Biology. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 911-934. Retrieved from [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Der Pharmacia Lettre, 5(2), 267-275. Retrieved from [Link]

  • Laras, Y., et al. (2022). Antioxidant Properties and Aldehyde Reactivity of PD-L1 Targeted Aryl-Pyrazolone Anticancer Agents. Antioxidants, 11(5), 1010. Retrieved from [Link]

  • Yenti, R., et al. (2026, January 2). Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. ResearchGate. Retrieved from [Link]

  • Hafez, H. N., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Journal of Molecular Structure, 1110, 138-147. Retrieved from [Link]

  • Li, Y., et al. (2012). Cross reactivity of monoclonal antibodies with nitrofurans and other compounds. Food and Agricultural Immunology, 23(4), 335-346. Retrieved from [Link]

  • Foloppe, N., et al. (2007). 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors. Bioorganic & medicinal chemistry letters, 17(21), 5913–5918. Retrieved from [Link]

  • Cichocka-Jarosz, E., et al. (2022). Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives. International Journal of Molecular Sciences, 23(19), 11130. Retrieved from [Link]

Sources

Validation

Comparative Spectroscopic Guide: Structural Elucidation of 5-Nitro-2-(pyrazol-1-yl)benzonitrile Isomers

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Spectroscopic Differentiation, Causality in NMR/FTIR Shifts, and Self-Validating Analytical Workflows The Isomer...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Spectroscopic Differentiation, Causality in NMR/FTIR Shifts, and Self-Validating Analytical Workflows

The Isomeric Challenge in Drug Discovery

In modern medicinal chemistry, pyrazolylbenzonitrile scaffolds are critical pharmacophores, often serving as precursors for kinase inhibitors and androgen receptor antagonists. The synthesis of 5-Nitro-2-(pyrazol-1-yl)benzonitrile typically proceeds via the nucleophilic aromatic substitution (SNAr) of 2-fluoro-5-nitrobenzonitrile with pyrazole[1].

However, synthetic pathways—especially those involving direct nitration of 2-(1H-pyrazol-1-yl)benzonitrile or the use of isomeric fluoronitrobenzonitrile precursors—frequently yield a mixture of regioisomers[2]. The primary alternatives (impurities) generated are the 4-nitro and 3-nitro isomers. Because these isomers possess identical molecular weights and similar polarities, differentiating them requires a highly rigorous, multi-modal spectroscopic approach[3]. Misidentifying these isomers can lead to catastrophic failures in downstream structure-activity relationship (SAR) studies due to altered spatial geometries and binding affinities.

This guide provides an objective, data-driven comparison of the 5-nitro target against its 4-nitro and 3-nitro alternatives, detailing the causality behind their spectroscopic signatures.

Analytical Workflow Visualization

To systematically isolate and identify these isomers, we employ a multi-modal workflow that cross-validates structural hypotheses through orthogonal techniques.

Workflow A Crude SNAr Reaction Mixture B Reverse-Phase HPLC Separation A->B C1 Target: 5-Nitro Isomer B->C1 C2 Impurity: 4-Nitro / 3-Nitro Isomers B->C2 D 1H & 13C NMR (J-Coupling Analysis) C1->D E 2D HMBC (Bond Connectivity) C1->E F FTIR & LC-MS/MS Profiling C1->F C2->D C2->E C2->F G Unambiguous Structural Confirmation D->G E->G F->G

Fig 1. Multi-modal spectroscopic workflow for pyrazolylbenzonitrile isomer elucidation.

Comparative Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for differentiating regioisomers. The causal relationship between the nitro group's position and the observed chemical shifts is rooted in its strong inductive (-I) and mesomeric (-M) electron-withdrawing effects.

  • 5-Nitro Isomer (Target): Proton H-6 is positioned directly between the cyano and nitro groups. This synergistic deshielding strips electron density from the H-6 nucleus, pushing its resonance far downfield to ~8.85 ppm. Because it lacks an adjacent ortho proton, it appears as a distinct meta-coupled doublet (J ≈ 2.6 Hz).

  • 4-Nitro Isomer (Alternative A): The meta-coupled proton is H-3 (~8.60 ppm), which is trapped between the pyrazole ring and the nitro group. H-6, conversely, is an ortho-coupled doublet (J ≈ 8.8 Hz).

  • 3-Nitro Isomer (Alternative B): The three aromatic protons are contiguous (H-4, H-5, H-6), resulting in a characteristic doublet of doublets (dd), triplet (t), and doublet of doublets (dd) splitting pattern.

Table 1: Comparative 1H NMR Data (400 MHz, DMSO-d6)

CompoundH-3 (ppm, mult, J Hz)H-4 / H-5 (ppm, mult, J Hz)H-6 (ppm, mult, J Hz)Pyrazole Protons (H-3', H-4', H-5')
5-Nitro (Target) 8.05 (d, J=9.0)H-4: 8.55 (dd, J=9.0, 2.6)8.85 (d, J=2.6) 8.70 (d), 7.90 (d), 6.70 (dd)
4-Nitro (Isomer) 8.60 (d, J=2.2) H-5: 8.45 (dd, J=8.8, 2.2)8.20 (d, J=8.8)8.65 (d), 7.88 (d), 6.68 (dd)
3-Nitro (Isomer) N/A (Substituted)H-4: 8.40 (dd) / H-5: 7.90 (t)8.25 (dd, J=8.2, 1.5)8.68 (d), 7.92 (d), 6.72 (dd)
2D HMBC Connectivity (Self-Validating Logic)

To create a self-validating proof of structure, Heteronuclear Multiple Bond Correlation (HMBC) is utilized. In the 5-nitro isomer, the highly deshielded H-6 proton shows strong 3J correlations to the nitrile carbon (C≡N) and 2J correlations to the nitro-bearing carbon (C-5). This specific spatial connectivity is impossible in the 4-nitro isomer, definitively locking in the regiochemistry.

HMBC cluster_1H 1H NMR Signals cluster_13C 13C NMR Signals H6 H-6 (δ 8.85 ppm) C1 C-1 (C-CN) H6->C1 2J C2 C-2 (C-N) H6->C2 3J C5 C-5 (C-NO2) H6->C5 2J CN C≡N H6->CN 3J H3 H-3 (δ 8.05 ppm) H3->C1 3J H3->C2 2J H3->C5 3J

Fig 2. Key 2D HMBC interactions confirming the 5-nitro regiochemistry via bond connectivity.

Vibrational Spectroscopy (FTIR)

While NMR provides atomic-level mapping, FTIR offers rapid functional group verification. The nitrile group (C≡N) stretching vibration is highly sensitive to the electronic environment of the aromatic ring[4].

  • 5-Nitro Isomer: The combined -I effects of the para-pyrazole and meta-nitro groups result in a sharp ν (C≡N) stretch at 2238 cm-1 . The nitro group exhibits distinct symmetric and asymmetric stretches at 1348 cm-1 and 1532 cm-1 , respectively.

  • 4-Nitro Isomer: The nitro group is para to the nitrile, allowing for extended resonance. This slightly weakens the C≡N bond, shifting the stretch to a lower frequency (2231 cm-1 ).

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that all analytical protocols incorporate internal checks to prevent false positives. The following methodologies are designed to be entirely self-validating.

Protocol A: Quantitative 1D & 2D NMR Acquisition

Objective: Eliminate integration artifacts and confirm structural connectivity.

  • Sample Preparation: Dissolve exactly 15.0 mg of the purified isomer in 600 µL of anhydrous DMSO-d6 (99.9% D). Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm).

  • Instrument Tuning: Tune and match the probe to the exact impedance of the sample. Lock the magnetic field to the deuterium frequency of DMSO ( δ 2.50 ppm).

  • T1 Relaxation Compensation (Critical Step): Electron-deficient aromatic protons exhibit extended longitudinal relaxation times (T1). Set the relaxation delay (d1) to 5.0 seconds (exceeding the standard 1.0s). Causality: Failing to do this will result in artificially low integrals for H-6, destroying the 1:1:1 quantitative stoichiometry required to validate the structure.

  • Acquisition: Acquire 64 scans for 1H NMR. For 2D HMBC, acquire 256 increments in the t1 dimension to ensure high resolution of the closely spaced 13C resonances of the benzonitrile core.

Protocol B: Attenuated Total Reflectance (ATR) FTIR

Objective: Rapid, non-destructive electronic environment profiling.

  • Background Calibration: Collect a 32-scan background spectrum of the ambient atmosphere using a diamond ATR crystal. Self-Validation: Ensure the baseline is flat between 2500–2000 cm-1 to guarantee no CO2 interference with the nitrile stretch.

  • Sample Application: Apply 2 mg of the solid isomer directly onto the diamond crystal. Apply consistent pressure using the ATR anvil until the pyrazole C=N stretch (~1520 cm-1) reaches an absorbance of 0.6 AU.

  • Data Processing: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth, ensuring the relative intensities of the νas​ (NO2) and νs​ (NO2) bands are accurately represented.

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5-Nitro-2-(pyrazol-1-yl)benzonitrile
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5-Nitro-2-(pyrazol-1-yl)benzonitrile
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